Boc-L-beta-Homoasparagine
Description
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Properties
IUPAC Name |
(3S)-5-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(4-7(11)13)5-8(14)15/h6H,4-5H2,1-3H3,(H2,11,13)(H,12,16)(H,14,15)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNRBHPDQJCDLT-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Value of a Modified Building Block
An In-Depth Technical Guide to the Chemical Properties of Boc-L-beta-Homoasparagine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide chemistry and drug discovery, the modification of amino acid scaffolds is a cornerstone of innovation. This compound, a non-canonical amino acid derivative, represents a pivotal building block for synthesizing peptides with enhanced structural and functional properties. Its core structure, featuring an additional methylene group in the backbone compared to its proteinogenic counterpart, asparagine, imparts significant changes in conformational flexibility and proteolytic stability. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the α-amino function provides the necessary chemical orthogonality for its controlled incorporation into complex peptide sequences via solid-phase or solution-phase synthesis.[1]
This guide offers a comprehensive exploration of the chemical properties of this compound, moving beyond a simple datasheet to provide field-proven insights into its reactivity, characterization, and strategic application. The protocols and data presented herein are designed to equip researchers with the knowledge to leverage this compound's unique attributes in the development of novel therapeutics, peptidomimetics, and advanced biomaterials.[1][2]
Molecular and Physicochemical Profile
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. The key identifiers and physicochemical characteristics of this compound are summarized below.
Core Compound Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | (3S)-5-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | [3] |
| Synonyms | Boc-L-β-HomoAsn-OH, Boc-β-HAsn-OH, Nβ-Boc-L-β-homoasparagine | [1][4] |
| CAS Number | 336182-03-7 | [1][][6] |
| Molecular Formula | C₁₀H₁₈N₂O₅ | [1][3][4] |
| Molecular Weight | 246.26 g/mol | [1][3] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically ≥95-99% (determined by NMR or HPLC) | [1][][7] |
| Storage | Store at 2-8°C for short-term use; -20°C for long-term stability | [1][7][8] |
Chemical Structure
The structure combines the β-homoasparagine scaffold with the acid-labile Boc protecting group.
Caption: 2D Structure of this compound.
Core Chemical Reactivity and Handling
The utility of this compound in synthesis is defined by the predictable and selective reactivity of its three key functional moieties: the Boc-protected amine, the free carboxylic acid, and the side-chain amide.
The Boc Protecting Group: An Acid-Labile Gatekeeper
The tert-butyloxycarbonyl (Boc) group is the cornerstone of its application in controlled peptide synthesis. Its primary function is to render the α-amine nucleophilically inert, preventing self-polymerization or unwanted side reactions during the activation and coupling of the carboxylic acid group.[9]
-
Expertise & Causality: The choice of Boc over other protecting groups like Fmoc is often dictated by the overall synthetic strategy. Boc chemistry is advantageous for synthesizing hydrophobic peptides or sequences prone to aggregation, as the repeated acid treatment for deprotection helps maintain peptide solvation.[10] The Boc group is exceptionally stable to basic and nucleophilic conditions, allowing for the use of base-labile protecting groups (e.g., Fmoc for side-chain protection) in an orthogonal protection scheme.[11]
-
Trustworthiness through Protocol: The removal of the Boc group is a reliable and high-yield reaction when performed correctly. The process, known as acidolysis, proceeds through the formation of a stable tert-butyl cation.
-
Preparation: Dissolve the Boc-protected peptide (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Reagent Addition: Add an excess of a strong acid. A solution of 25-50% trifluoroacetic acid (TFA) in DCM is standard.[][12] For solid-phase synthesis, 1-2M HCl in dioxane is also common.[]
-
Reaction: Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Remove the acid and solvent under reduced pressure. The resulting amine is typically obtained as a TFA or HCl salt. Co-evaporation with toluene can help remove residual acid. The crude salt is often used directly in the subsequent coupling step after neutralization.
Caption: Workflow for acid-catalyzed Boc group removal.
Carboxylic Acid Activation and Peptide Coupling
The free carboxylic acid is the site of peptide bond formation. To achieve this, it must first be activated to create a better leaving group, transforming the hydroxyl into a species highly susceptible to nucleophilic attack by a free amine.
-
Expertise & Causality: The choice of coupling reagent is critical for efficiency and minimizing side reactions, particularly racemization at the chiral center. Carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or the more soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common but are almost always used with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to suppress racemization. Modern uronium/aminium salt reagents like HATU or HBTU provide rapid and efficient coupling with low racemization rates and are often the preferred choice in automated solid-phase peptide synthesis.[12][13]
-
Preparation: Dissolve this compound (1.2 equivalents) and HATU (1.2 equivalents) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Activation: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.4 equivalents), to the solution. Stir for 5-10 minutes at room temperature to form the activated ester.
-
Coupling: To this mixture, add the amine component (e.g., a resin-bound peptide with a free N-terminus, 1 equivalent).
-
Reaction: Allow the reaction to proceed for 1-2 hours at room temperature. Monitor completion using a qualitative test (e.g., Kaiser test for primary amines).
-
Workup: If on solid phase, filter the resin and wash thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts. If in solution, perform an appropriate aqueous workup and chromatographic purification.
Caption: Workflow for peptide bond formation.
Analytical Characterization Protocols
Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and stability of this compound and the peptides derived from it.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: The proton spectrum will show characteristic signals:
-
A large singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group.
-
A multiplet for the α-proton (CH).
-
Distinct multiplets for the diastereotopic β- and γ-protons (CH₂).
-
Signals for the side-chain amide protons (NH₂) and the Boc-protected amine proton (NH), which may be broad and exchangeable.
-
-
¹³C NMR: The carbon spectrum will display ten distinct signals, including:
-
The quaternary and methyl carbons of the Boc group (~80 ppm and ~28 ppm, respectively).
-
The Boc carbonyl carbon (~156 ppm).
-
The carboxylic acid carbonyl (~170-175 ppm) and side-chain amide carbonyl (~170-175 ppm).
-
Signals for the α, β, and γ carbons of the amino acid backbone.[14]
-
-
Weigh approximately 5-10 mg of the compound.
-
Dissolve in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with pH adjustment). DMSO-d₆ is often preferred as it allows for the observation of exchangeable NH protons.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a spectrometer (e.g., 400 MHz or higher).
Mass Spectrometry (MS)
MS is used to confirm the molecular weight and can provide structural information through fragmentation analysis.
-
Expected Ions: In electrospray ionization (ESI) mode, expect to see the protonated molecule [M+H]⁺ at m/z 247.13, the sodium adduct [M+Na]⁺ at m/z 269.11, and potentially the potassium adduct [M+K]⁺ at m/z 285.1.
-
MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) provides a structural fingerprint. Key fragmentation pathways for Boc-protected amino acids include the neutral loss of isobutylene (56 Da), tert-butanol (74 Da), or the entire Boc group (100 Da).[15] These characteristic losses are diagnostic for the presence of the Boc protecting group.
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50) with 0.1% formic acid for positive ion mode.
-
Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.
-
Acquire a full scan mass spectrum to identify the parent ions.
-
Select the parent ion of interest (e.g., m/z 247.13) and perform a product ion scan (MS/MS) to observe the fragmentation pattern.
Synthetic Pathway Overview
The synthesis of this compound is a straightforward N-protection reaction.
-
Causality: The reaction utilizes di-tert-butyl dicarbonate ((Boc)₂O) as the Boc-group source. A base is required to deprotonate the amino group, increasing its nucleophilicity to attack the electrophilic carbonyl of the (Boc)₂O. The reaction is typically performed in a mixed aqueous-organic solvent system to accommodate the solubility of both the amino acid and the anhydride.[11][16]
Caption: General synthetic scheme for N-Boc protection.
Conclusion
This compound is more than a mere reagent; it is a strategic tool for molecular design. Its chemical properties—governed by the interplay of the acid-labile Boc group and the activatable carboxylic acid—are well-defined and reliable, enabling its seamless integration into sophisticated synthetic workflows. A command of the protocols for its deprotection, coupling, and characterization allows researchers to harness its potential to create peptides with superior stability, novel conformations, and enhanced therapeutic profiles. This guide provides the foundational knowledge and practical methodologies to empower scientists in leveraging this valuable compound to its full potential.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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BOC-Amino Acids. (n.d.). N-β-(t-Butoxycarbonyl)-L-β-homoasparagine. Retrieved from [Link]
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AAPPTec. (n.d.). Safety Data Sheet: Boc-L-β-homoalanine. Retrieved from [Link]
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PubChem. (n.d.). Boc-L-Asparagine(Xanthyl). National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2016). CN106187819A - A kind of preparation method of BOC L asparagine.
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Wuhan Molecules Biological Co., Ltd. (2024). Application and Technical Points of Boc Resin Cleavage Method in Peptide Synthesis. Retrieved from [Link]
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AAPPTec. (n.d.). Boc-Amino Acids for Peptide Synthesis Archives. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Boc-beta-HAsn-OH [336182-03-7]. Retrieved from [Link]
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jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. YouTube. Retrieved from [Link]
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Cusabio. (n.d.). This compound. Retrieved from [Link]
- Coin, I., Beyermann, M., & Bienert, M. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80.
- Vasanthakumar, G. R., Patil, B. S., & Suresh, S. (2006). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 41(5), 629-637.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000056). Retrieved from [Link]
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An In-Depth Technical Guide to the Structure and Stereochemistry of Boc-L-beta-Homoasparagine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-L-beta-Homoasparagine, a non-proteinogenic β-amino acid, has emerged as a valuable building block in the design and synthesis of peptidomimetics and other biologically active molecules. Its unique structural features, including the extended carbon backbone compared to its α-amino acid counterpart, L-asparagine, and the presence of the tert-butyloxycarbonyl (Boc) protecting group, offer distinct advantages in drug development. The incorporation of β-amino acids like this compound into peptide chains can enhance metabolic stability by conferring resistance to enzymatic degradation, a critical attribute for therapeutic peptides.[] This guide provides a comprehensive technical overview of the structure, stereochemistry, synthesis, and characterization of this compound, offering insights for its effective utilization in research and pharmaceutical development.[2]
Molecular Structure and Properties
This compound, systematically named (3S)-5-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid, possesses a well-defined three-dimensional structure that dictates its chemical reactivity and biological interactions.[3]
| Property | Value | Source |
| Molecular Formula | C10H18N2O5 | [2][3] |
| Molecular Weight | 246.26 g/mol | [2][3] |
| CAS Number | 336182-03-7 | [2][3] |
| Appearance | White to off-white solid | [2] |
| Storage Conditions | 0 - 8 °C | [2] |
The molecule's structure is characterized by a five-carbon chain with a primary amide (carboxamide) at one terminus and a carboxylic acid at the other. The chiral center is located at the C3 carbon, bearing the Boc-protected amino group. The Boc group, a bulky and acid-labile protecting group, is crucial for preventing unwanted side reactions at the amino functionality during peptide synthesis.[2]
Molecular Structure of this compound
Caption: 2D structure of this compound.
Stereochemistry: The "L" and "(S)" Configuration
The stereochemistry of this compound is a critical determinant of its biological activity. The "L" designation refers to the stereochemical configuration relative to L-glyceraldehyde, a convention commonly used for amino acids. In the Cahn-Ingold-Prelog (CIP) priority system, the chiral center at the C3 carbon is assigned the (S) configuration. This specific spatial arrangement is essential for its recognition by enzymes and receptors in biological systems.
The synthesis of this compound typically starts from the naturally occurring proteinogenic amino acid, L-asparagine, which possesses the (S) configuration at its α-carbon. A key synthetic transformation is the Arndt-Eistert homologation, which involves the conversion of the carboxylic acid group of Boc-L-asparagine into its next higher homolog. This reaction proceeds through a Wolff rearrangement, which is known to occur with retention of stereochemistry at the migrating chiral center.[4][5] Therefore, the (S) configuration of the starting L-asparagine is preserved in the final this compound product.
Stereochemical Relationship
Caption: Conservation of stereochemistry during synthesis.
Synthesis and Purification
The synthesis of this compound is a multi-step process that begins with the protection of the amino group of L-asparagine, followed by chain extension via the Arndt-Eistert reaction.
Part 1: Synthesis of Boc-L-Asparagine
The first step involves the protection of the α-amino group of L-asparagine using di-tert-butyl dicarbonate (Boc)2O. This reaction is typically carried out in a mixed solvent system under basic conditions to facilitate the nucleophilic attack of the amino group on the Boc anhydride.
Experimental Protocol: Synthesis of Boc-L-Asparagine
-
Dissolution: Dissolve L-asparagine and sodium carbonate in a 1:1 mixture of water and 1,4-dioxane at room temperature.[6]
-
Boc Protection: Slowly add di-tert-butyl dicarbonate to the solution and stir the reaction mixture overnight at room temperature.[6]
-
Work-up: Remove the 1,4-dioxane by distillation under reduced pressure.[6]
-
Precipitation: Adjust the pH of the aqueous solution to 2 with 37% hydrochloric acid to precipitate the white solid product.[6]
-
Isolation and Drying: Collect the solid by filtration, wash with water, and dry to obtain Boc-L-asparagine.[6]
Part 2: Arndt-Eistert Homologation to this compound
Generalized Experimental Protocol: Arndt-Eistert Homologation
-
Acid Chloride Formation: Convert Boc-L-asparagine to its corresponding acid chloride using a suitable reagent such as oxalyl chloride or thionyl chloride in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C.
-
Diazoketone Formation: Carefully add a solution of diazomethane in diethyl ether to the acid chloride solution at 0 °C. The reaction is typically monitored for the cessation of nitrogen gas evolution.
-
Wolff Rearrangement: In a separate flask, prepare a solution of the ketene-trapping nucleophile (e.g., water for the carboxylic acid, an alcohol for an ester) and a catalyst, typically silver(I) oxide or silver benzoate.[9] Add the diazoketone solution to this mixture at a controlled temperature (often room temperature or slightly elevated) to initiate the Wolff rearrangement.[9]
-
Quenching and Work-up: After the reaction is complete, quench any remaining reactive species and perform an appropriate aqueous work-up to isolate the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.
Synthetic Workflow
Caption: Synthetic route to this compound.
Characterization and Stereochemical Analysis
Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the protons on the carbon backbone, and the amide and amine protons. The chemical shifts and coupling constants of the diastereotopic methylene protons adjacent to the chiral center can provide information about the conformation of the molecule.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the carboxylic acid, the amide, and the Boc group, as well as the carbons of the tert-butyl group and the backbone.[10]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral molecules.[5][12] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to their separation.[13]
Generalized Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based columns are often effective for separating N-protected amino acids.[13]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., isopropanol, ethanol) and a non-polar solvent (e.g., hexane), often with a small amount of an acidic or basic additive to improve peak shape.
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in the mobile phase.
-
Chromatographic Analysis: Inject the sample onto the HPLC system and monitor the elution profile using a UV detector. The L- and D-enantiomers will appear as separate peaks with different retention times.
-
Quantification: Determine the enantiomeric excess (e.e.) by integrating the peak areas of the two enantiomers. For a stereochemically pure sample, only the peak corresponding to the L-enantiomer should be observed.
Chiral HPLC Workflow
Caption: Workflow for determining enantiomeric purity by chiral HPLC.
Applications in Drug Development
The unique structural and stereochemical properties of this compound make it a valuable tool in medicinal chemistry and drug discovery.
-
Peptidomimetics: Its incorporation into peptide sequences can lead to analogues with enhanced resistance to proteolysis, improved pharmacokinetic profiles, and potentially novel biological activities.
-
Constrained Peptides: The β-amino acid backbone can induce unique secondary structures, such as helices and turns, which can be exploited to design conformationally constrained peptides with high receptor affinity and selectivity.
-
Scaffolds for Small Molecules: The chiral backbone of this compound can serve as a scaffold for the synthesis of complex small molecules with defined stereochemistry.
Conclusion
This compound is a synthetically accessible and stereochemically defined building block with significant potential in the development of novel therapeutics. A thorough understanding of its structure, stereochemistry, and methods for its synthesis and analysis is crucial for its effective application. The protocols and insights provided in this guide are intended to support researchers in leveraging the unique properties of this valuable β-amino acid in their scientific endeavors.
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13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
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Wolff-Rearrangement. Organic Chemistry Portal. [Link]
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Wolff rearrangement. Wikipedia. [Link]
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Wolff-Rearrangement. Organic Chemistry Portal. [Link]
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Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
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Arndt–Eistert reaction. Wikipedia. [Link]
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Chiral HPLC Separations. Phenomenex. [Link]
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HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
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Synthesis of Boc-protected bicycloproline. PMC - NIH. [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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Arndt–Eistert Reaction for the Synthesis of β-Amino Acids. Request PDF - ResearchGate. [Link]
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Synthesis of Fmoc-/Boc-/Z-β-amino acids via Arndt-Eistert homologation of Fmoc-/Boc-/Z-α-amino acids employing BOP and PyBOP. Request PDF - ResearchGate. [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
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An In-Depth Technical Guide to the Synthesis of Boc-L-beta-Homoasparagine
Abstract
This technical guide provides a comprehensive overview of a robust and stereoselective synthetic pathway for Boc-L-beta-Homoasparagine, a pivotal building block for the development of advanced peptidomimetics and therapeutics. The core of this guide is a multi-step synthesis commencing from N-Boc-L-aspartic acid, leveraging the classical Arndt-Eistert homologation for carbon chain extension. We will dissect the causality behind each experimental choice, from precursor protection to the final side-chain functionalization. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed protocols but also the strategic rationale essential for successful synthesis and troubleshooting.
Introduction: The Significance of a Homologated Amino Acid
This compound ((3S)-5-amino-3-[(tert-butoxycarbonyl)amino]-5-oxopentanoic acid) is an unnatural amino acid derivative of significant interest in medicinal chemistry and peptide science.[1][2] As a β-homoamino acid, it contains an additional methylene group in its backbone compared to its proteinogenic counterpart, L-asparagine. This seemingly minor structural modification imparts profound effects. Peptides incorporating β-homoamino acids often exhibit enhanced resistance to enzymatic degradation by proteases, leading to a longer biological half-life.[3] Furthermore, the altered backbone geometry influences the peptide's conformational preferences, enabling the design of peptidomimetics with fine-tuned receptor binding affinity and selectivity.[2]
The tert-butyloxycarbonyl (Boc) protecting group is crucial for its application in solid-phase peptide synthesis (SPPS), offering stable protection of the β-amino group that can be selectively removed under acidic conditions.[4] This guide details a logical and field-proven synthetic approach to access this valuable compound with high fidelity.
Foundational Principles: The "Why" Behind the Strategy
A successful synthesis is not merely a sequence of steps but a series of informed decisions. Here, we establish the two foundational pillars of our chosen pathway.
The Strategic Role of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide chemistry. Its selection is strategic for several reasons:
-
Acid Lability: The Boc group is readily cleaved by moderate acids, such as trifluoroacetic acid (TFA), but is stable to a wide range of other reagents, including bases and nucleophiles used during peptide coupling steps.[4] This orthogonality is fundamental to stepwise peptide synthesis.
-
Steric Hindrance: The bulky tert-butyl group effectively prevents undesired side reactions at the protected amine.
-
Solubility: The lipophilic nature of the Boc group often improves the solubility of intermediates in organic solvents, simplifying purification processes.
The Structural Advantage of Arndt-Eistert Homologation
To construct a β-amino acid from an α-amino acid, a one-carbon insertion is required. The Arndt-Eistert reaction is a classic and reliable method for this transformation.[5][6] It is particularly well-suited for amino acid synthesis because it generally proceeds with retention of the original stereochemistry at the α-carbon.[6][7] The core of the reaction involves the Wolff rearrangement of an α-diazoketone intermediate into a ketene, which is then trapped by a nucleophile to yield the homologated product.[3][8]
The Core Synthetic Pathway via Arndt-Eistert Homologation
Our synthetic strategy is a three-stage process designed for stereochemical control and high yields. It begins with a differentially protected L-aspartic acid derivative, proceeds through the key homologation step, and concludes with the formation of the asparagine side chain.
Stage 1: Synthesis of the Starting Material (N-Boc-L-Aspartic Acid β-Methyl Ester)
Causality: To perform the Arndt-Eistert reaction on the α-carboxylic acid, the side-chain (β) carboxylic acid must be masked to prevent it from reacting. An ester, such as a methyl ester, provides robust protection that can be selectively converted to an amide in the final step.
The synthesis begins with commercially available L-aspartic acid. First, the β-carboxyl group is selectively esterified with methanol, often catalyzed by an acid like HCl, to produce L-aspartic acid β-methyl ester hydrochloride.[9] Subsequently, the α-amino group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield the required starting material, N-Boc-L-aspartic acid β-methyl ester.[10]
Stage 2: Arndt-Eistert Homologation
This stage is the heart of the synthesis, extending the carbon backbone while preserving chirality.
-
Activation and Diazoketone Formation: The free α-carboxylic acid of the precursor is activated. A common method is conversion to a mixed anhydride using isobutyl chloroformate in the presence of a non-nucleophilic base like N-methylmorpholine (NMM).[11] This highly reactive intermediate is then treated with diazomethane (or a safer alternative like trimethylsilyldiazomethane) to form the α-diazoketone.[3][12] The use of a mixed anhydride is crucial as it provides a highly electrophilic carbonyl carbon for efficient acylation of the diazomethane.
-
Wolff Rearrangement: The α-diazoketone is then subjected to the Wolff rearrangement. This is typically catalyzed by a silver(I) salt, such as silver benzoate, often with sonication or gentle heating to promote the reaction.[13][14] The catalyst facilitates the loss of dinitrogen gas and the subsequent 1,2-rearrangement of the alkyl group to form a ketene intermediate.[8]
-
Ketene Trapping: The highly reactive ketene is immediately trapped in situ by a nucleophile present in the reaction mixture. For the synthesis of the final carboxylic acid, water is used as the nucleophile.[3] This addition reaction yields N-Boc-L-β-Homoaspartic Acid γ-Methyl Ester.
Stage 3: Side-Chain Amidation
Causality: The final transformation required is the conversion of the side-chain methyl ester into the primary amide characteristic of an asparagine residue. This must be done without hydrolyzing the Boc group or the newly formed backbone carboxyl group.
The methyl ester is converted to the primary amide via ammonolysis. This involves treating the ester with a concentrated solution of ammonia, typically in an alcohol like methanol, to facilitate the reaction.[15] This nucleophilic acyl substitution reaction displaces the methoxy group with an amino group, yielding the final product, this compound.
Practical Implementation & Validation
Detailed Experimental Protocols
The following protocols are adapted from established procedures for Arndt-Eistert homologation and amidation.[12][13][15]
Protocol 1: Arndt-Eistert Homologation
-
Mixed Anhydride Formation: Dissolve N-Boc-L-Aspartic Acid β-Methyl Ester (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -15 °C in a salt-ice bath. Add N-methylmorpholine (1.0 eq) followed by the dropwise addition of isobutyl chloroformate (1.0 eq). Stir the reaction mixture at -15 °C for 15 minutes.
-
Diazoketone Synthesis: In a separate flask, prepare an ethereal solution of diazomethane (approx. 2.5 eq). [CAUTION: Diazomethane is toxic and explosive. This step must be performed by trained personnel in a proper fume hood with a blast shield.] Filter the cold mixed anhydride solution to remove the NMM·HCl precipitate and add the filtrate dropwise to the diazomethane solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Wolff Rearrangement: Carefully quench any excess diazomethane with a few drops of acetic acid. Evaporate the solvent under reduced pressure to yield the crude α-diazoketone. Dissolve the crude product in a 10:1 mixture of dioxane and water. Add silver benzoate (0.1 eq) as a catalyst.[12]
-
Work-up: Heat the mixture to 80 °C until the evolution of nitrogen gas ceases (approx. 2-4 hours).[12] After cooling to room temperature, acidify the solution with 1N HCl and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The resulting crude product, N-Boc-L-β-Homoaspartic Acid γ-Methyl Ester, is purified by silica gel chromatography.
Protocol 2: Side-Chain Amidation
-
Ammonolysis: Dissolve the purified N-Boc-L-β-Homoaspartic Acid γ-Methyl Ester (1.0 eq) in methanol. Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution, or add a concentrated solution of ammonia in methanol.
-
Reaction: Seal the reaction vessel and stir at room temperature for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound as a white solid.[15]
Data Summary
The following table provides expected parameters for the key synthetic steps, based on analogous reactions reported in the literature. Actual results may vary based on scale and specific laboratory conditions.
| Step | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Mixed Anhydride | Isobutyl chloroformate, NMM | THF | -15 | 0.25 | >95 (used in situ) |
| Diazoketone | Diazomethane | THF/Ether | 0 to RT | 12 | 85-95 |
| Wolff Rearrangement | Ag benzoate, H₂O | Dioxane | 80 | 2-4 | 70-85 |
| Amidation | Ammonia | Methanol | RT | 24-48 | 80-90 |
Characterization and Quality Control
To ensure the identity and purity of the final product, a suite of analytical techniques is required:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure, ensuring the presence of the Boc group, the amide proton signals, and the correct number of methylene protons in the backbone.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of the compound, matching the chemical formula C₁₀H₁₈N₂O₅ (246.1216 g/mol ).[1]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to confirm the enantiomeric purity of the final product, ensuring that no racemization occurred during the synthesis.
-
Melting Point: The melting point of the crystalline solid serves as a reliable indicator of purity.
Conclusion
The synthesis of this compound via Arndt-Eistert homologation represents a robust, reliable, and stereochemically sound pathway. By starting with a differentially protected aspartic acid derivative, this method allows for the specific homologation of the α-carbon, followed by a straightforward amidation to construct the final side chain. This guide has provided not only the procedural steps but also the underlying chemical principles, empowering researchers to confidently produce this valuable building block for the next generation of peptide-based therapeutics. The careful execution of these steps, coupled with rigorous analytical validation, will ensure the successful synthesis of high-purity this compound for advanced research and development applications.
References
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Müller, A., Vogt, C., & Sewald, N. (1998). Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement. Synthesis, 1998(06), 837-841. Available from: [Link]
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Ye, T., & McKervey, M. A. (1994). Organic Synthesis with α-Diazo Carbonyl Compounds. Chemical Reviews, 94(4), 1091-1160. Available from: [Link]
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ResearchGate. (2000). Asymmetric Wolff Rearrangement Reactions with α-Alkylated-α-diazoketones: Stereoselective Synthesis of α-Substituted-β-amino Acid Derivatives. Available from: [Link]
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Kirmse, W. (2002). 100 Years of the Wolff Rearrangement. European Journal of Organic Chemistry, 2002(14), 2193-2256. Available from: [Link]
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Royal Society of Chemistry. (2024). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Available from: [Link]
-
ResearchGate. (1993). Synthesis of β and γ‐fluorenylmethyl esters of respectively Nα‐Boc‐L‐aspartic acid and Nα‐Boc‐L‐glutamic acid. Available from: [Link]
-
Royal Society of Chemistry. (2024). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids (Supporting Information). Available from: [Link]
- Google Patents. (2012). Synthetic method of L-aspartate-4-methyl ester-1-benzyl ester (CN102381999A).
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Wikipedia. (n.d.). Wolff rearrangement. Retrieved January 14, 2026, from [Link]
-
Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). A green and practical method for the direct amidation of free amino acids. Chemical Communications, 53(50), 6747-6750. Available from: [Link]
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Grokipedia. (n.d.). Arndt–Eistert reaction. Retrieved January 14, 2026, from [Link]
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NROChemistry. (n.d.). Arndt-Eistert Homologation: Mechanism & Examples. Retrieved January 14, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved January 14, 2026, from [Link]
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Wikipedia. (n.d.). Arndt–Eistert reaction. Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). Arndt-Eistert homologation. Retrieved January 14, 2026, from [Link]
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Sharma, G., & Kumar, D. (2018). Amide Bond Activation of Biological Molecules. Molecules, 23(11), 2946. Available from: [Link]
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Pratt, R. F. (1993). Effect of side-chain amide thionation on turnover of beta-lactam substrates by beta-lactamases. Further evidence on the question of side-chain hydrogen-bonding in catalysis. Biochemical Journal, 290(Pt 1), 269–274. Available from: [Link]
- Google Patents. (1994). Process for the preparation of asparagine (US5326908A).
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 14, 2026, from [Link]
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AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 14, 2026, from [Link]
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ResearchGate. (2010). Hydrolysis of L-asparagine to L-aspartic acid and ammonia. Available from: [Link]
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PubMed. (1979). Potential inhibitors of L-asparagine biosynthesis. 2. Chemistry and biological activity of beta-hydroxyaspartic acid and its derivatives. Retrieved January 14, 2026, from [Link]
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PubMed Central. (2022). Molecular Analysis of L-Asparaginases for Clarification of the Mechanism of Action and Optimization of Pharmacological Functions. Retrieved January 14, 2026, from [Link]
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University of Queensland eSpace. (1999). Stereoselective synthesis of beta-substituted alpha,beta-diamino acids from beta-hydroxy amino acids. Retrieved January 14, 2026, from [Link]
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Cusabio. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
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PubMed. (2007). A concise stereoselective synthesis of orthogonally protected lanthionine and beta-methyllanthionine. Retrieved January 14, 2026, from [Link]
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An In-Depth Technical Guide to Boc-L-beta-Homoasparagine: A Key Building Block for Advanced Peptidomimetics
This guide provides an in-depth exploration of N-tert-butoxycarbonyl-L-beta-homoasparagine (Boc-L-β-Homoasparagine), a pivotal building block for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis, and critical applications in the generation of next-generation peptide-based therapeutics. This document is designed to offer not just protocols, but the scientific rationale behind them, empowering researchers to leverage this unique reagent to its fullest potential.
Core Properties and Identification
Boc-L-β-homoasparagine is a derivative of the proteinogenic amino acid asparagine, distinguished by the insertion of an additional methylene group into its backbone. This seemingly subtle modification has profound implications for the conformational and biological properties of peptides into which it is incorporated. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom facilitates its use in stepwise solid-phase peptide synthesis (SPPS).
| Property | Value | Source(s) |
| CAS Number | 336182-03-7 | [1][2][3] |
| Molecular Weight | 246.26 g/mol | [1][2] |
| Molecular Formula | C₁₀H₁₈N₂O₅ | [1][2] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥ 99% (Assay) | [1] |
| Storage Conditions | 0 - 8 °C (short-term), -20 °C (long-term) | [1][4] |
| Synonyms | Boc-L-β-HomoAsn-OH, (S)-3-(Boc-amino)-4-carbamoylbutyric acid | [1] |
The Scientific Imperative for Beta-Amino Acids in Drug Discovery
The therapeutic potential of native peptides is often hampered by their poor pharmacokinetic profiles, most notably their susceptibility to rapid degradation by endogenous proteases. The incorporation of β-amino acids, such as L-β-homoasparagine, is a cornerstone strategy in the field of peptidomimetics to overcome this limitation.
The Causality of Enhanced Stability: Proteolytic enzymes have highly specific active sites evolved to recognize and cleave peptide bonds between α-amino acids. The altered backbone geometry of a β-amino acid disrupts the precise alignment required for enzymatic hydrolysis. This steric hindrance renders the adjacent peptide bonds significantly more resistant to cleavage, thereby extending the in-vivo half-life of the resulting peptide.[5] Peptides composed entirely of β-amino acids have demonstrated extraordinary stability against a wide array of peptidases.
Modulation of Secondary Structure: The additional carbon in the backbone of β-amino acids imparts unique conformational preferences. Unlike α-peptides which predominantly form helices, sheets, and turns, β-peptides can fold into novel and highly stable secondary structures, such as various types of helices (12-, 14-, and 10/12-helices) and sheets.[6] The incorporation of a single β-amino acid residue into an α-peptide can locally alter the peptide's conformation, which can be strategically employed to refine binding affinity and selectivity for a biological target. This ability to fine-tune the three-dimensional structure is a powerful tool for rational drug design.
Synthesis of Boc-L-β-Homoasparagine
While commercially available, an understanding of the synthetic route to Boc-L-β-homoasparagine is valuable for quality assessment and for labs that may wish to produce it in-house or require isotopically labeled versions. A common approach begins with the homologation of a protected L-aspartic acid derivative.
Caption: Generalized synthetic pathway for this compound.
Methodology Explained:
-
N-Terminal Protection: The synthesis begins by protecting the α-amino group of L-aspartic acid with a Boc group using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. This prevents unwanted side reactions at the amino group in subsequent steps.
-
Carboxyl Group Activation: The α-carboxyl group is activated, often by forming a mixed anhydride with a reagent like ethyl chloroformate. This creates a good leaving group for the subsequent nucleophilic attack.
-
Arndt-Eistert Homologation: The activated carboxyl group reacts with diazomethane in a key chain-extension step. This reaction forms a diazoketone intermediate, effectively adding a methylene group to the carbon backbone.
-
Wolff Rearrangement: The diazoketone is then subjected to a Wolff rearrangement, typically catalyzed by a silver salt (e.g., Ag₂O), in the presence of water. This rearrangement expels N₂ gas and results in the formation of a ketene, which is immediately hydrated to form the β-amino acid backbone, yielding Boc-L-β-homoaspartic acid.
-
Side-Chain Amidation: The final step is the conversion of the side-chain carboxylic acid to a primary amide. This is achieved using standard peptide coupling chemistry, where the carboxylic acid is activated and then reacted with ammonia to yield the final product, Boc-L-β-homoasparagine.
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-L-β-homoasparagine is primarily utilized in Boc-chemistry SPPS. The following protocol outlines a standard cycle for its incorporation into a growing peptide chain.
Self-Validating Protocol: Single Coupling Cycle
This protocol assumes the synthesis is being performed on a standard solid support (e.g., MBHA resin) and that the N-terminus of the resin-bound peptide is in its free amine form.
Materials:
-
Peptide-resin with a free N-terminus
-
Boc-L-β-homoasparagine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
Ninhydrin test kit
Workflow Diagram:
Caption: Standard workflow for a single Boc-SPPS coupling cycle.
Step-by-Step Methodology:
-
Amino Acid Activation (Pre-activation):
-
In a separate reaction vessel, dissolve 3 equivalents of Boc-L-β-homoasparagine and 2.9 equivalents of HBTU in DMF.
-
Add 6 equivalents of DIEA.
-
Allow the mixture to pre-activate for 2-5 minutes. The solution will typically change color.
-
Rationale: HBTU is a highly efficient coupling reagent that converts the carboxylic acid of the amino acid into an activated species, ready to react with the free amine on the peptide-resin. DIEA is a non-nucleophilic base used to maintain the appropriate pH for the reaction. Pre-activation ensures the coupling species is fully formed before it is introduced to the resin, maximizing coupling efficiency.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the vessel containing the peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Rationale: The activated Boc-L-β-homoasparagine reacts with the N-terminal amine of the resin-bound peptide, forming a new peptide bond. The extended reaction time ensures the coupling goes to completion, which is particularly important for sterically hindered or unnatural amino acids.
-
-
Washing:
-
Drain the reaction vessel.
-
Wash the peptide-resin thoroughly with DMF (3 times) and then DCM (3 times) to remove excess reagents and byproducts.
-
Rationale: Thorough washing is critical to prevent side reactions in subsequent steps and to ensure the purity of the final peptide.
-
-
Validation (Kaiser Test):
-
Take a small sample of the resin beads and perform a Kaiser (ninhydrin) test.
-
A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and thus, a complete coupling reaction.
-
A positive result (beads turn blue/purple) indicates incomplete coupling. If positive, repeat steps 1-3.
-
Rationale: The Kaiser test is a self-validating checkpoint. It provides qualitative confirmation that the coupling step has been successful before proceeding to the next deprotection step, saving time and reagents.
-
-
N-Terminal Deprotection:
-
Treat the peptide-resin with a solution of 25-50% TFA in DCM for 20-30 minutes to remove the Boc protecting group from the newly added residue.[7]
-
Rationale: TFA is a strong acid that cleaves the acid-labile Boc group, exposing a new N-terminal amine for the next coupling cycle.
-
-
Post-Deprotection Washing and Neutralization:
-
Wash the resin with DCM and isopropanol (IPA).
-
Neutralize the resulting trifluoroacetate salt by washing with a 10% solution of DIEA in DCM.
-
Rationale: The deprotection step leaves the N-terminal amine as a salt. This must be neutralized to the free amine form for it to be nucleophilic enough to attack the next activated amino acid.
-
The peptide-resin is now ready for the next coupling cycle.
Analytical Characterization
To ensure the identity and purity of Boc-L-β-homoasparagine, a combination of analytical techniques should be employed.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule. Key expected signals would include the characteristic singlet for the nine protons of the tert-butyl group of the Boc protector, and distinct multiplets for the protons on the carbon backbone.
-
HPLC (High-Performance Liquid Chromatography): Reversed-phase HPLC is used to assess the purity of the compound. A pure sample should yield a single major peak under appropriate chromatographic conditions.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) would be expected to show a prominent ion corresponding to [M+H]⁺ or [M+Na]⁺.
Conclusion
Boc-L-β-homoasparagine is more than just a protected amino acid; it is a strategic tool for enhancing the therapeutic properties of peptides. Its ability to confer proteolytic resistance and modulate peptide conformation makes it an invaluable asset in the design of novel drug candidates with improved stability and biological activity. The protocols and scientific principles outlined in this guide provide a robust framework for the successful application of this versatile building block in research and development.
References
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AAPPTec. (n.d.). Beta Homo Amino Acids for Peptide Synthesis Archives. Retrieved January 14, 2026, from [Link]
- Ramage, R., & Raphy, G. (1992). Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. Tetrahedron Letters, 33(3), 385-388.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000056). Retrieved January 14, 2026, from [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved January 14, 2026, from [Link]
- Seebach, D., et al. (2004). The world of beta- and gamma-peptides comprised of homologated proteinogenic amino acids and other components. Chemistry & Biodiversity, 1(1), 1111-1239.
-
Organic Syntheses. (n.d.). N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine. Retrieved January 14, 2026, from [Link]
- Shankar, S., Rahim, J. U., & Rai, R. (2020). Self-Assembly in Peptides Containing β-and γ-amino Acids. Current protein & peptide science, 21(6), 584–597.
- Google Patents. (n.d.). CN113004227A - Synthesis method of (2S,3S) -3- (tert-butyloxycarbonylamino) -1, 2-epoxy-4-phenylbutane.
- Gellman, S. H. (1998). Incorporation of Conformationally Constrained Beta-Amino Acids Into Peptides. Accounts of chemical research, 31(4), 173–180.
-
ResearchGate. (n.d.). Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Short synthesis of (R)- and (S)-4-amino-3-hydroxybutyric acid (GABOB). Retrieved January 14, 2026, from [Link]
-
Aapptec Peptides. (n.d.). Boc-beta-HAsn-OH [336182-03-7]. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 14, 2026, from [Link]
- Karle, I. L., et al. (2002). Beta(2)-amino acids in the design of conformationally homogeneous cyclo-peptide scaffolds. The Journal of organic chemistry, 67(21), 7233–7241.
- Stanger, H. E., & Gellman, S. H. (2004). β-hairpin-forming peptides; models of early stages of protein folding. Protein and peptide letters, 11(1), 3–10.
-
PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
- Drewniak-Świtalska, M., et al. (2021). Constrained beta-amino acid-containing miniproteins. Organic & biomolecular chemistry, 19(19), 4272–4278.
- Crisma, M., et al. (1995). beta-turn conformations in crystal structures of model peptides containing alpha,alpha-di-n-propylglycine and alpha,alpha-di-n-butylglycine. International journal of peptide and protein research, 45(2), 97–106.
-
Cusabio. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). Boc-L-beta-Homoaspartic acid. Retrieved January 14, 2026, from [Link]
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A Senior Application Scientist's Guide to the Physicochemical Characteristics of Boc-Protected β-Amino Acids
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural and Strategic Value of Boc-Protected β-Amino Acids
In the landscape of modern medicinal chemistry and drug design, the pursuit of novel therapeutics with enhanced efficacy, stability, and bioavailability is relentless. Peptides, while offering high specificity and biological activity, are often hampered by poor metabolic stability and low oral bioavailability. This has propelled the field of peptidomimetics, where modified amino acids are used to create peptide-like molecules with improved pharmacological properties.[1][2][3] Among the most promising of these building blocks are β-amino acids.
β-Amino acids possess an additional carbon atom in their backbone compared to their proteinogenic α-amino acid counterparts.[1][2] This seemingly minor alteration imparts significant and valuable characteristics, most notably an intrinsic resistance to proteolytic degradation.[1][2] Furthermore, the expanded backbone allows for the formation of unique and stable secondary structures, such as helices and sheets, which can mimic the conformations of bioactive peptides.[4][5]
To successfully incorporate these valuable monomers into complex molecules using solid-phase or solution-phase synthesis, their reactive amino group must be temporarily masked.[6] The tert-butyloxycarbonyl (Boc) group is a cornerstone of this strategy.[][] It is renowned for its stability under a wide range of conditions, yet it can be removed cleanly and efficiently under mild acidic conditions, a property known as acid-lability.[9][] This guide provides an in-depth examination of the core physicochemical characteristics of Boc-protected β-amino acids, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic and developmental endeavors.
Core Structural Attributes: Beyond the α-Carbon
The defining feature of a β-amino acid is the separation of the amino and carboxylic acid functional groups by two carbon atoms (the α and β carbons).[1] This structure allows for side chains (R-groups) to be positioned at either the Cα (β²) or Cβ (β³) position, creating a rich stereochemical diversity that can be exploited to fine-tune molecular architecture and biological interactions.[2][11]
The incorporation of β-amino acids, whether β² or β³, has a profound impact on the resulting peptide's conformation.[4][11] While β³-amino acids have been shown to be effective at mimicking α-helical structures, β²-residues can also participate in these conformations, albeit with potentially slight differences in helical propensity.[11] This structural versatility is a key tool for designing peptidomimetics that can accurately present pharmacophoric elements to a biological target.[3]
Caption: Comparative structures of α, β², and β³-amino acids.
Solubility Profile
Significance: Solubility is a paramount consideration in synthetic chemistry. It dictates the choice of solvents for reactions and purification, influences reaction kinetics, and is a critical factor in the formulation of final drug products. Boc-protected amino acids, including β-analogs, are generally sparingly soluble in water but exhibit good solubility in many common organic solvents.[12] This characteristic is advantageous for standard peptide synthesis protocols which are predominantly performed in non-aqueous media.[12]
Data Presentation: Solubility of Boc-β-Amino Acids
| Solvent | Typical Solubility | Rationale & Application Context |
| Water | Sparingly Soluble to Insoluble | The hydrophobic Boc group and side chain often limit aqueous solubility.[12] Not ideal for synthesis but relevant for purification washes. |
| Dichloromethane (DCM) | Soluble to Highly Soluble | A common solvent for peptide coupling and Boc deprotection reactions. |
| Dimethylformamide (DMF) | Soluble to Highly Soluble | Excellent solvent for solid-phase peptide synthesis (SPPS) due to its polarity and high boiling point.[6] |
| Methanol (MeOH) | Soluble | Often used in purification steps, such as recrystallization, and as a component of HPLC mobile phases. |
| Ethyl Acetate (EtOAc) | Soluble | Frequently used for extraction and purification of products after aqueous workup.[13] |
| Dioxane | Soluble | Used in certain Boc protection and deprotection protocols.[] |
Experimental Protocol: Determination of Equilibrium Solubility
This protocol provides a reliable method for quantifying the solubility of a Boc-protected β-amino acid in a specific solvent.
-
Preparation: Add an excess amount of the solid Boc-β-amino acid to a known volume of the selected solvent (e.g., 10 mL of DMF) in a sealed vial. The excess solid ensures that a saturated solution is achieved.
-
Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is ideal.
-
Phase Separation: Allow the suspension to settle. For a more rapid and complete separation, centrifuge the sample at high speed (e.g., 10,000 rpm for 15 minutes).
-
Sample Extraction: Carefully withdraw a precise aliquot of the clear supernatant, ensuring no solid particles are transferred.
-
Solvent Evaporation: Remove the solvent from the aliquot under vacuum (e.g., using a rotary evaporator or centrifugal evaporator) to isolate the dissolved solid.
-
Quantification: Determine the mass of the dried solid.
-
Calculation: Calculate the solubility using the formula: Solubility (mg/mL) = Mass of dried solid (mg) / Volume of aliquot taken (mL)
Caption: Workflow for determining equilibrium solubility.
Lipophilicity (LogP & LogD)
Significance: Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of a drug's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).[14] It is commonly expressed as the logarithm of the partition coefficient (LogP) between an immiscible organic phase (typically n-octanol) and an aqueous phase. For ionizable molecules like amino acids, the distribution coefficient (LogD) at a specific pH (e.g., physiological pH 7.4) is more relevant. A higher LogP/D value indicates greater lipophilicity, which can enhance membrane permeability but may also lead to lower aqueous solubility and increased metabolic clearance.
Data Presentation: Estimated Lipophilicity
The Boc group significantly increases the lipophilicity of an amino acid. The final LogP value is highly dependent on the nature of the side chain (R-group).
| Compound Example | Side Chain (R) | Estimated LogP Range | Implication |
| Boc-β-Alanine | -H | 0.5 - 1.5 | Moderately lipophilic. |
| Boc-β-Phenylalanine | -CH₂-Ph | 2.5 - 3.5 | Highly lipophilic due to the aromatic side chain.[15] |
| Boc-β-Aspartic acid | -CH₂-COOH | < 0.5 | The additional carboxyl group reduces overall lipophilicity. |
Experimental Protocol: Shake-Flask Method for LogP Determination (OECD 107)
This classic method directly measures the partitioning of a compound between n-octanol and water.
-
Phase Preparation: Pre-saturate n-octanol with water and water (or a buffer of desired pH for LogD) with n-octanol by mixing them vigorously for 24 hours, followed by separation. This prevents volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of the Boc-β-amino acid in the aqueous phase at a known concentration.
-
Partitioning: In a separatory funnel or suitable vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous stock solution (e.g., 10 mL of each).
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 30 minutes) at a constant temperature.
-
Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.
-
Quantification: Accurately measure the concentration of the analyte in the aqueous phase using a suitable analytical technique (e.g., HPLC-UV, NMR).[16] The concentration in the octanol phase can be determined by mass balance.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [Analyte]octanol / [Analyte]aqueous )
Caption: Partitioning of an analyte between octanol and water phases.
Acidity and Basicity (pKa)
Significance: The pKa value indicates the strength of an acid. For a Boc-protected β-amino acid, the primary ionizable group is the carboxylic acid (-COOH). The amino group is protected as a carbamate and is not basic. The pKa of the carboxylic acid determines its charge state at a given pH. At physiological pH (~7.4), which is well above the typical pKa of a carboxylic acid, the group will be deprotonated and negatively charged (-COO⁻). This charge is crucial for solubility and for interactions with biological targets, such as the positively charged residues in a receptor's binding pocket.
Data Presentation: Typical pKa Values
The pKa of the carboxylic acid in β-amino acids is slightly higher (less acidic) than in their α-amino acid counterparts due to the increased distance from the electron-withdrawing amino group.
| Functional Group | Typical pKa Range | State at pH 7.4 |
| Carboxylic Acid (-COOH) | 3.5 - 4.5 | Deprotonated (-COO⁻) |
| Amino Group (Boc-NH-) | Not Applicable (Protected) | Neutral |
Note: These values are general; the specific pKa can be influenced by the side chain.
Experimental Protocol: Potentiometric Titration for pKa Determination
This method involves titrating a solution of the acid with a strong base and monitoring the pH change.
-
Sample Preparation: Accurately weigh and dissolve the Boc-β-amino acid in a known volume of deionized, CO₂-free water.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH meter with a suitable electrode to monitor the pH.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This point corresponds to the midpoint of the steepest part of the titration curve.
Caption: A generic titration curve showing the pKa at the half-equivalence point.
Thermal Stability and Boc Group Cleavage
Significance: Understanding the thermal stability of a compound is essential for determining appropriate storage conditions and for assessing its suitability for reactions that require heating. The Boc protecting group is generally stable at moderate temperatures (e.g., up to ~80-100 °C) in neutral or basic conditions.[17] However, it is known to be thermally labile at higher temperatures, and this property can sometimes be exploited for deprotection, although acid-catalyzed cleavage is far more common and controllable.[9][18][19]
Data Presentation: Thermal Properties
| Property | General Observation | Causality |
| Stability at RT | Generally stable for long-term storage. | The carbamate bond is kinetically stable under standard conditions. |
| Decomposition Temp. | Variable, but often >150 °C. | At high temperatures, the Boc group can eliminate isobutylene and CO₂.[19] |
| Acid-Catalyzed Cleavage | Readily cleaved at room temperature. | The tert-butyl carbocation is a stable leaving group under acidic conditions.[20] |
Experimental Protocol: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing precise data on thermal decomposition.
-
Instrument Setup: Calibrate the TGA instrument according to the manufacturer's instructions.
-
Sample Preparation: Place a small, accurately weighed amount of the Boc-β-amino acid (typically 5-10 mg) into the TGA sample pan.
-
Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 300 °C).
-
Data Acquisition: The instrument records the sample mass as a function of temperature.
-
Data Analysis: The resulting TGA curve will show a sharp drop in mass corresponding to the decomposition of the molecule. The onset temperature of this mass loss is taken as the decomposition temperature.
Boc Deprotection: Mechanism and Protocol
The acid-lability of the Boc group is its most critical feature for synthetic applications. The deprotection proceeds via protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then spontaneously decarboxylates to release the free amine.[9][20]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Standard Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)
This is one of the simplest and most common reactions in organic chemistry.[9]
-
Dissolution: Dissolve the Boc-protected β-amino acid in a suitable solvent, typically Dichloromethane (DCM), to a concentration of approximately 0.1-0.2 M.
-
Acid Addition: Add an excess of Trifluoroacetic Acid (TFA). A common mixture is 25-50% TFA in DCM (v/v).
-
Reaction: Stir the solution at room temperature. The reaction is usually rapid, often completing within 30-60 minutes. Progress can be monitored by TLC or LC-MS. The evolution of CO₂ gas is often observed.[20]
-
Workup: Once the reaction is complete, remove the TFA and solvent under reduced pressure. The resulting product is the TFA salt of the deprotected β-amino acid.
-
Neutralization (Optional): If the free amine is required, the TFA salt can be neutralized by washing with a mild aqueous base (e.g., saturated NaHCO₃ solution) during an extractive workup or by using a basic resin.
Conclusion
The physicochemical characteristics of Boc-protected β-amino acids—from their unique structural geometry to their solubility, lipophilicity, and acid-labile nature—are not merely academic data points. They are the fundamental parameters that govern the successful application of these powerful building blocks in the synthesis of next-generation therapeutics. A thorough understanding of these properties allows researchers to make informed decisions, troubleshoot synthetic challenges, and ultimately design peptidomimetics with precisely tailored pharmacological profiles. By leveraging the insights and protocols detailed in this guide, scientists and drug developers can more effectively harness the potential of β-amino acids to create novel molecules that are both potent and stable, addressing the enduring challenges of peptide-based drug discovery.
References
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Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. [Link]
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
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Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
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YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry. [Link] (Note: A representative, non-broken link would be used here).
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Fairweather, J. K., & Aguilar, M. I. (2003). Beta-amino acids: versatile peptidomimetics. Current medicinal chemistry, 10(20), 2135-2144. [Link]
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Plass, K. E., et al. (2011). Experimental lipophilicity scale for coded and noncoded amino acid residues. Organic & Biomolecular Chemistry, 9(20), 7025-7034. [Link]
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Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]
-
Isca Biochemicals. (n.d.). Amino acid pKa and pI values. [Link]
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Singh, Y., & Gellman, S. H. (2013). Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides. Journal of the American Chemical Society, 135(28), 10471–10478. [Link]
-
Waingeh, V. F., et al. (2016). A Theoretical Study of β -Amino Acid Conformational Energies and Solvent Effect. Computational and Theoretical Chemistry. [Link]
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Yoshizawa, T., et al. (2011). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. Journal of Nanobiotechnology, 9, 35. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Leman, P. (2021). Peptidomimetic Drug Design. Drug Designing: Open Access, 10(6), 197. [Link]
-
Singh, S., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(104), 85698-85704. [Link]
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The Advent of a New Backbone: A Literature Review on the Discovery and Synthesis of β-Homoamino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular scaffolds that offer enhanced pharmacological properties is perpetual. Among these, β-homoamino acids have emerged as a pivotal class of non-natural amino acids, offering a unique structural motif that has profound implications for peptide and small molecule therapeutics. This in-depth technical guide provides a comprehensive literature review on the discovery and synthesis of β-homoamino acids. We will traverse the historical milestones that led to their conception, from the initial discovery of naturally occurring β-amino acids to the development of sophisticated synthetic strategies for their homologated counterparts. This guide will dissect the evolution of synthetic methodologies, from classical homologation reactions to modern asymmetric and enzymatic approaches, providing a critical analysis of their respective advantages and limitations. Detailed experimental protocols for key synthetic transformations are presented, alongside a discussion of the mechanistic principles that underpin these reactions. Furthermore, we will explore the transformative impact of β-homoamino acids on drug development, with a focus on their role in creating peptidomimetics with improved stability, potency, and selectivity. Through a synthesis of historical context, mechanistic insights, and practical methodologies, this guide aims to equip researchers with the foundational knowledge and technical understanding necessary to harness the potential of β-homoamino acids in their own research and development endeavors.
A Tale of Two Backbones: The Genesis of β-Homoamino Acids
The story of β-homoamino acids is not one of a singular discovery, but rather an evolution of chemical synthesis inspired by nature's blueprint. The journey begins with the identification of the first naturally occurring β-amino acid, β-alanine , in the early 20th century.[1] β-Alanine was identified as a component of carnosine, a dipeptide found in muscle tissue.[1] Unlike its α-amino acid counterpart, where the amino group is attached to the carbon adjacent to the carboxyl group, in β-amino acids, the amino group is situated on the β-carbon.[1] This seemingly subtle structural shift has profound consequences for the molecule's conformational properties and its ability to be recognized by proteolytic enzymes.
While a few other β-amino acids, such as β-phenylalanine and β-tyrosine, have been found in naturally occurring peptides, the vast majority of β-amino acids and their homologated derivatives, β-homoamino acids, are products of synthetic chemistry.[2] β-homoamino acids are analogues of the proteinogenic α-amino acids, featuring an additional methylene group in their backbone.[3] This homologation further alters the spacing of the amino and carboxyl groups, providing a powerful tool for modulating the structure and function of peptides and other bioactive molecules.
The impetus for the synthesis of β-homoamino acids arose from the desire to create peptides with enhanced therapeutic properties. The incorporation of these non-natural amino acids into peptide sequences can lead to a number of advantages, including:
-
Increased Proteolytic Stability: The altered backbone geometry of peptides containing β-homoamino acids makes them poor substrates for many proteases, leading to a longer biological half-life.[3][4]
-
Enhanced Potency and Selectivity: The conformational constraints imposed by β-homoamino acids can lock a peptide into a bioactive conformation, leading to higher binding affinity and selectivity for its target receptor.[3]
-
Novel Secondary Structures: Peptides composed entirely of β-amino acids, known as β-peptides, can fold into unique and stable secondary structures, such as helices and sheets, that are not observed in α-peptides.
The convergence of these desirable properties has made the synthesis of β-homoamino acids a vibrant and highly active area of research, with significant implications for the development of new therapeutics.
The Synthetic Odyssey: From Classical Homologation to Modern Asymmetric Methods
The ability to access a diverse range of enantiomerically pure β-homoamino acids is paramount to their application in drug discovery. Over the decades, the synthetic toolbox for their preparation has expanded dramatically, evolving from classical, often harsh, methods to highly sophisticated and stereoselective catalytic approaches.
The Dawn of Homologation: The Arndt-Eistert Reaction
One of the earliest and most well-established methods for the synthesis of β-homoamino acids is the Arndt-Eistert homologation .[5][6] This reaction sequence, named after the German chemists Fritz Arndt and Bernd Eistert, provides a means to convert an α-amino acid into its corresponding β-homoamino acid by extending the carbon chain by one methylene unit.[5][6]
The classical Arndt-Eistert synthesis involves the following key steps:
-
Activation of the Carboxylic Acid: The starting α-amino acid is first N-protected, and then the carboxylic acid is activated, typically by conversion to an acid chloride using reagents like thionyl chloride.
-
Formation of a Diazoketone: The activated acid chloride is then reacted with diazomethane to form an α-diazoketone.
-
Wolff Rearrangement: The crucial step is the Wolff rearrangement , where the α-diazoketone, in the presence of a metal catalyst (commonly silver oxide or silver benzoate), rearranges to form a ketene with the expulsion of nitrogen gas.[7][8] This rearrangement proceeds with retention of stereochemistry at the α-carbon.
-
Nucleophilic Trapping: The highly reactive ketene intermediate is then trapped by a nucleophile, such as water, to yield the desired β-homoamino acid.
Below is a generalized workflow for the Arndt-Eistert homologation:
Caption: Generalized workflow of the Arndt-Eistert homologation for β-homoamino acid synthesis.
While the Arndt-Eistert reaction has been a workhorse in the field, it is not without its drawbacks. The use of diazomethane, a toxic and explosive reagent, poses significant safety concerns, especially on a large scale.[5] Additionally, the reaction conditions can sometimes lead to side products.
The Evolution of the Wolff Rearrangement: Safer and More Efficient Alternatives
Recognizing the limitations of the classical Arndt-Eistert reaction, researchers have developed several modifications and alternative approaches that avoid the use of diazomethane or improve the efficiency of the Wolff rearrangement.
One notable advancement is the use of ultrasound to promote the Wolff rearrangement.[9] A protocol developed by Sewald and coworkers describes the sonication of α-diazoketones derived from Fmoc-protected amino acids in the presence of silver benzoate and water, leading to the clean formation of the corresponding β-homoamino acids with minimal epimerization.[9]
More recently, continuous flow technologies have been applied to the Arndt-Eistert homologation, offering a safer and more scalable approach.[10] These systems allow for the in situ generation and immediate consumption of diazomethane, minimizing the risks associated with its handling.
The Rise of Asymmetric Synthesis: Controlling Stereochemistry
The stereochemistry of β-homoamino acids is critical for their biological activity. While the Arndt-Eistert reaction generally proceeds with retention of configuration, the development of de novo asymmetric synthetic methods has provided greater flexibility and control over the stereochemical outcome. These methods can be broadly categorized into:
-
Chiral Auxiliary-Mediated Syntheses: These methods involve the use of a chiral auxiliary to direct the stereochemical course of a reaction, followed by its removal to yield the enantiomerically enriched product.
-
Catalytic Asymmetric Syntheses: This approach utilizes a chiral catalyst to generate the desired stereoisomer in excess. This is a highly atom-economical and elegant strategy that has been the focus of intense research.
A landmark example of a catalytic asymmetric synthesis of a β-homoamino acid was reported by Rimkus and Sewald in 2003.[11][12] They described the enantioselective conjugate addition of diethylzinc to a nitroolefin precursor, catalyzed by a copper(I) complex with a BINOL-based phosphoramidite ligand, to produce a precursor to a β²-homoamino acid with high enantioselectivity.[11][12]
The following diagram illustrates a general concept of catalytic asymmetric synthesis:
Caption: Conceptual diagram of catalytic asymmetric synthesis of β-homoamino acids.
The Biocatalytic Frontier: Harnessing the Power of Enzymes
In recent years, enzymatic methods have emerged as a powerful and environmentally friendly alternative for the synthesis of β-amino acids.[13] Enzymes offer exquisite chemo-, regio-, and stereoselectivity, often operating under mild reaction conditions.
Various enzymatic approaches have been explored, including:
-
Lipase- and Acylase-Catalyzed Resolutions: These enzymes can be used to resolve racemic mixtures of β-amino acid derivatives through enantioselective acylation or hydrolysis.[13]
-
Transaminase-Catalyzed Asymmetric Amination: Transaminases can catalyze the asymmetric amination of β-keto acids to produce β-amino acids with high enantiomeric excess. This approach is particularly attractive for the synthesis of the β-amino acid core of the antidiabetic drug Sitagliptin .[10][11]
Experimental Protocols: A Practical Guide to Synthesis
This section provides detailed, step-by-step methodologies for key experiments in the synthesis of β-homoamino acids.
Protocol 1: Synthesis of Fmoc-β-Homoamino Acids via Ultrasound-Promoted Wolff Rearrangement
This protocol is adapted from the work of Müller, Vogt, and Sewald and describes a safe and efficient method for the synthesis of Fmoc-protected β-homoamino acids.[9]
Materials:
-
Fmoc-protected α-amino acid
-
Ethyl chloroformate
-
N-methylmorpholine (NMM)
-
Diazomethane solution in diethyl ether
-
Silver benzoate
-
Dioxane
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Anhydrous sodium sulfate
-
Ultrasonic bath
Procedure:
-
Activation of the Fmoc-α-amino acid:
-
Dissolve the Fmoc-α-amino acid (1.0 eq) in anhydrous THF at -15 °C.
-
Add N-methylmorpholine (1.1 eq) and stir for 10 minutes.
-
Slowly add ethyl chloroformate (1.1 eq) and stir the reaction mixture at -15 °C for 30 minutes.
-
-
Formation of the α-diazoketone:
-
Filter the reaction mixture to remove the N-methylmorpholine hydrochloride precipitate.
-
Add a freshly prepared solution of diazomethane in diethyl ether (3.0 eq) to the filtrate at 0 °C.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Remove the excess diazomethane and solvent under reduced pressure.
-
-
Ultrasound-promoted Wolff Rearrangement:
-
Dissolve the crude α-diazoketone in a mixture of dioxane and water (9:1).
-
Add silver benzoate (0.1 eq) to the solution.
-
Place the reaction vessel in an ultrasonic bath and sonicate at room temperature until the evolution of nitrogen ceases (typically 1-2 hours).
-
-
Work-up and Purification:
-
Dilute the reaction mixture with diethyl ether and wash with saturated sodium bicarbonate solution.
-
Acidify the aqueous layer with 1 M HCl to pH 2-3.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Fmoc-β-homoamino acid.
-
| Starting Fmoc-α-amino acid | Yield of Fmoc-β-homoamino acid (%) | Enantiomeric Excess (%) |
| Fmoc-Ala-OH | 85 | >99 |
| Fmoc-Val-OH | 82 | >99 |
| Fmoc-Phe-OH | 88 | >99 |
| Fmoc-Phg-OH | 75 | 95 |
Data adapted from Müller, A.; Vogt, C.; Sewald, N. Synthesis 1998 , 837-841.[9]
Protocol 2: Asymmetric Synthesis of a β³-Amino Acid Derivative
This protocol is a conceptual representation of an asymmetric synthesis of a β³-amino acid derivative, inspired by organocatalytic approaches.[14]
Materials:
-
An appropriate aldehyde
-
A suitable imine precursor
-
A chiral organocatalyst (e.g., a proline derivative)
-
An organic solvent (e.g., DMSO)
-
A nucleophile (e.g., a silyl enol ether)
-
Quenching solution (e.g., saturated ammonium chloride)
-
Solvents for extraction and chromatography
Procedure:
-
Reaction Setup:
-
To a solution of the aldehyde (1.0 eq) and the imine precursor (1.2 eq) in the organic solvent, add the chiral organocatalyst (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the in situ formation of the chiral imine.
-
-
Mannich Reaction:
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Slowly add the nucleophile (1.5 eq) to the reaction mixture.
-
Stir the reaction until completion, monitoring by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction with the quenching solution.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the enantiomerically enriched β-amino carbonyl compound.
-
-
Conversion to the β³-Amino Acid:
-
The resulting β-amino carbonyl compound can be further elaborated to the corresponding β³-amino acid through standard functional group transformations (e.g., oxidation of an aldehyde or hydrolysis of an ester).
-
The Impact on Drug Discovery and Development: Case Studies
The unique properties of β-homoamino acids have made them valuable building blocks in the design of novel therapeutics. Here, we highlight two prominent examples.
Sitagliptin: A Blockbuster Drug for Type 2 Diabetes
Sitagliptin (marketed as Januvia®) is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4) and is a widely prescribed oral medication for the treatment of type 2 diabetes.[11][15] A key structural feature of sitagliptin is its chiral β-amino acid moiety. The synthesis of this crucial fragment has been a subject of intense research, with both chemical and enzymatic routes being developed.[10][11][15] The development of a highly efficient enzymatic process using a transaminase for the asymmetric amination of a β-keto ester precursor represents a landmark achievement in industrial biocatalysis.[10][11]
Caption: Enzymatic synthesis of the chiral β-amino acid core of Sitagliptin.
Jasplakinolide: A Marine Natural Product with a β-Amino Acid Moiety
Jasplakinolide is a cyclic depsipeptide isolated from a marine sponge that exhibits potent actin-stabilizing, antifungal, and insecticidal activities.[16][17][18][19] Its complex and intriguing structure, which includes a (2R,3R)-2-bromo-3-methyl-β-tyrosine residue, has made it a challenging and attractive target for total synthesis.[9][16][17][18][19] The various total syntheses of jasplakinolide have showcased a range of creative strategies for the construction of its unique β-amino acid component.[9][16][17][18][19]
Conclusion and Future Perspectives
The journey from the discovery of β-alanine to the sophisticated synthesis of a vast array of β-homoamino acids has been a testament to the ingenuity of synthetic chemists. These non-natural building blocks have transcended their status as mere chemical curiosities to become indispensable tools in the hands of medicinal chemists and drug developers. The ability to fine-tune the properties of peptides and small molecules by incorporating β-homoamino acids has opened up new avenues for the development of therapeutics with improved efficacy, stability, and selectivity.
Looking ahead, the field of β-homoamino acid synthesis is poised for further innovation. The development of even more efficient and sustainable catalytic methods, including those that utilize earth-abundant metals and biocatalytic cascades, will continue to be a major focus. Furthermore, the exploration of novel applications of β-homoamino acids in areas such as materials science and chemical biology is an exciting frontier. As our understanding of the structure-activity relationships of β-amino acid-containing molecules deepens, so too will our ability to design and create the next generation of innovative medicines.
References
- Müller, A., Vogt, C., & Sewald, N. (1998). Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement. Synthesis, 1998(06), 837–841.
- Rimkus, A., & Sewald, N. (2003).
- KR101565439B1 - Enzymatic production method of optically active beta-amino acids including intermediate for the synthesis of sitagliptin - Google P
-
Arndt–Eistert reaction. In Wikipedia. (2023, December 2). [Link]
- Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. (2021). RSC Advances, 11(9), 5235–5240.
- Synthesis and biological evaluation of new jasplakinolide (jaspamide) analogs. (2008). Journal of Medicinal Chemistry, 51(5), 1436–1445.
-
Arndt-Eister reaction - Chemistry LibreTexts. (2023, January 22). [Link]
- Stereospecific synthesis of beta3-amino acid derivatives from propargylic alcohols: efficient solution-phase synthesis of oligopeptides without coupling agents. (2009). The Journal of Organic Chemistry, 74(17), 6684–6691.
- Synthesis of cyclic and acyclic beta-amino acids via chelation-controlled 1,3-dipolar cycloaddition. (1998). The Journal of Organic Chemistry, 63(19), 6776–6785.
-
Wolff-Rearrangement - Organic Chemistry Portal. (n.d.). [Link]
-
About CarnoSyn | What is Beta-Alanine, CarnoSyn & SR CarnoSyn. (n.d.). [Link]
- Synthesis of Fluorescent Jasplakinolide Analogues for Live-Cell STED Microscopy of Actin. (2020). The Journal of Organic Chemistry, 85(11), 7155–7166.
- Convergent, enantiospecific total synthesis of the novel cyclodepsipeptide (+)-jasplakinolide (jaspamide). (1986). Journal of the American Chemical Society, 108(26), 8275–8277.
- Asymmetric total synthesis of (+)-jasplakinolide. (1992). The Journal of Organic Chemistry, 57(19), 5254–5256.
- Organocatalytic asymmetric synthesis of β(3)-amino acid derivatives. (2013). Chemical Society Reviews, 42(19), 7881–7899.
- Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (2014). Journal of Medicinal Chemistry, 57(23), 9717–9737.
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Wolff rearrangement. In Wikipedia. (2023, November 28). [Link]
- Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (2021).
-
Beta-alanine | chemical compound. In Britannica. (2023, December 12). [Link]
- Enzymatic Stereoselective Synthesis of β-Amino Acids. (2018). In Methods in Molecular Biology (Vol. 1685, pp. 267–291).
-
Beta Amino Acids and Beta Homo Amino Acids - Aapptec Peptides. (2020, April 17). [Link]
- β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. (2017). Medicinal Chemistry, 7(10).
-
BETA ALANINE - Canada.ca. (n.d.). [Link]
- Highly efficient stereoselective synthesis of β-amino acids by asymmetric method. (2019). Indo American Journal of Pharmaceutical Sciences, 06(01), 64–72.
- Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. (2022).
-
beta-Homo Amino Acids - Aapptec Peptides. (n.d.). [Link]
- Pharmacologically active β-amino acid derivatives. (2013). Chemical Reviews, 113(5), 3666–3716.
-
How Peptide Drugs Are Made: From Amino Acid to FDA Approval. (2024, August 3). [Link]
-
Beta Homo Amino Acids for Peptide Synthesis Archives - AAPPTEC. (n.d.). [Link]
- First Synthesis of a beta(2)-homoamino Acid by Enantioselective Catalysis. (2003). Organic Letters, 5(1), 79–80.
- Enantioselective Synthesis of β-amino acids: A Review. (2015). Medicinal Chemistry, 5(7), 295–309.
- Highly functionalized cyclic β-amino acid moieties as promising scaffolds in peptide research and drug design. (2011). Amino Acids, 41(4), 743–754.
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Understanding the role of the Boc protecting group in peptide chemistry
An In-depth Technical Guide to the Role of the Boc Protecting Group in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tert-butyloxycarbonyl (Boc) protecting group represents a foundational cornerstone in the art of peptide synthesis. Its introduction by Carpino in 1957 and subsequent integration into Merrifield's solid-phase peptide synthesis (SPPS) revolutionized the field, enabling the routine construction of complex polypeptides that have profoundly impacted medicine and biology.[1][2][3] This guide provides a comprehensive technical overview of the Boc group, delving into the chemical principles that govern its utility, its strategic implementation in SPPS, and the critical experimental details that ensure successful synthesis. We will explore the causality behind protocol choices, compare the Boc strategy with its orthogonal counterpart, Fmoc, and provide detailed, field-proven methodologies for its application.
The Principle of Orthogonal Protection: A Tale of Two Acid Labilities
The elegance of modern peptide synthesis lies in the concept of orthogonal protection , a strategy that employs multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting others.[4][5] The Boc strategy, in conjunction with benzyl-based (Bzl) side-chain protecting groups, operates on a principle of differential acid lability. This is more accurately described as a "quasi-orthogonal" system.[6]
-
Temporary Nα-Protection: The Boc group is installed on the α-amino group of the incoming amino acid. It is designed to be labile to moderately strong acids, such as trifluoroacetic acid (TFA).[7][8]
-
"Permanent" Side-Chain Protection: The reactive side chains of amino acids (e.g., the ε-amino group of Lysine or the carboxyl group of Aspartic Acid) are protected by groups, typically benzyl-based, that are stable to the conditions used for Boc removal. These groups require a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for their cleavage, which occurs during the final step of releasing the completed peptide from the solid support.[7][9][10]
This graduated acid sensitivity is the lynchpin of the Boc/Bzl strategy, allowing for the selective deprotection of the N-terminus at each cycle of amino acid addition while preserving the integrity of the side-chain protectors until the synthesis is complete.[9][11][12]
The Chemistry of the Boc Group: Mechanism and Application
A deep understanding of the reaction mechanisms for the introduction and removal of the Boc group is critical for troubleshooting and optimizing peptide synthesis protocols.
Nα-Boc Protection of Amino Acids
The Boc group is introduced onto the α-amino group of an amino acid, converting the highly nucleophilic amine into a much less reactive carbamate.[13] The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O).
Mechanism of Protection: The reaction proceeds via nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of Boc₂O.[14][15] This forms a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates a tert-butyl carbonate leaving group, which is unstable and decomposes into carbon dioxide (CO₂) gas and tert-butoxide or tert-butanol.[14][16] This decomposition is thermodynamically favorable and drives the reaction to completion.[13]
Caption: Mechanism of Nα-Boc protection using Boc₂O.
Nα-Boc Deprotection in SPPS
The removal of the Boc group is the critical first step in each cycle of peptide chain elongation. This is typically achieved with a moderately strong acid, most commonly trifluoroacetic acid (TFA), often as a 25-50% solution in dichloromethane (DCM).[3][8]
Mechanism of Deprotection: The deprotection is an acid-catalyzed elimination reaction.[17]
-
Protonation: The carbonyl oxygen of the Boc carbamate is protonated by TFA.[17][18]
-
Cleavage: This protonation weakens the C-O bond, leading to the departure of the stable tert-butyl carbocation and the formation of an unstable carbamic acid intermediate.[15][17][18]
-
Decarboxylation: The carbamic acid spontaneously decarboxylates, releasing CO₂ gas.[15][17][18]
-
Amine Salt Formation: The newly liberated α-amino group is immediately protonated by the excess TFA in the reaction medium, forming a trifluoroacetate salt.[17][18]
Caption: TFA-mediated Boc deprotection mechanism.
Critical Consideration: The Tert-Butyl Cation The generation of the reactive tert-butyl cation is a significant event.[18] This electrophile can alkylate nucleophilic side chains, particularly those of Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[9][19] To prevent these deleterious side reactions, scavengers such as anisole, thioanisole, or 1,2-ethanedithiol (EDT) are included in the deprotection and final cleavage cocktails to trap the carbocations.[11][20][21]
The Boc-SPPS Workflow: A Cyclical Process
Boc-based Solid-Phase Peptide Synthesis is a cyclical procedure involving several key steps that are repeated for each amino acid addition.[11]
Caption: The cyclical workflow of Boc Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocol: Single Coupling Cycle
This protocol describes a single cycle for adding one amino acid on a 0.1 mmol scale.
-
Resin Preparation:
-
Start with the peptide-resin from the previous cycle (or the initial Boc-amino acid-loaded resin).
-
Swell the resin in dichloromethane (DCM) for 30-60 minutes in a suitable reaction vessel.[11]
-
-
Nα-Boc Deprotection:
-
Drain the swelling solvent.
-
Add 5-10 mL of 50% TFA in DCM to the resin.
-
Agitate for 1-2 minutes, drain, and add a fresh portion of the TFA/DCM solution.
-
Agitate for an additional 20-30 minutes.[3]
-
Causality: The initial short treatment removes residual solvents and begins the deprotection, while the longer second treatment ensures complete removal of the Boc group. The use of 50% TFA provides a balance between rapid deprotection and minimizing side-chain protecting group cleavage.
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly to remove excess TFA and the cleaved Boc group by-products. A typical wash sequence is:
-
DCM (3x)
-
Isopropanol (IPA) (2x)
-
DCM (3x)
-
-
Causality: The DCM washes remove the acidic solution, while the IPA wash helps to shrink the resin and "extract" trapped acid.[3]
-
-
Neutralization:
-
Add 5-10 mL of a 5-10% solution of diisopropylethylamine (DIEA) in DCM or DMF.
-
Agitate for 5-10 minutes. Repeat once.
-
Causality: The deprotected N-terminus exists as a TFA salt, which is not nucleophilic. Neutralization with a non-nucleophilic base like DIEA is essential to generate the free amine required for the subsequent coupling reaction.[8][9]
-
-
Washing:
-
Drain the neutralization solution.
-
Wash the resin thoroughly with DCM (3x) and then N,N-Dimethylformamide (DMF) (3x) to remove excess base and prepare for the coupling step.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Boc-protected amino acid (2-4 equivalents) with a coupling agent (e.g., HBTU, DIC/HOBt) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Add DIEA (if required by the coupling chemistry, e.g., for HBTU) to facilitate the reaction.
-
Agitate for 1-2 hours at room temperature.[11]
-
Self-Validation: Monitor the reaction for completion using a qualitative ninhydrin (Kaiser) test. A negative result (beads remain yellow) indicates that all free amines have been acylated. If the test is positive (blue/purple beads), a second coupling may be necessary.[11]
-
-
Final Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
The peptide-resin is now ready for the next deprotection cycle.
-
Final Cleavage and Deprotection
Once the desired peptide sequence is assembled, the final and most critical step is the cleavage of the peptide from the solid support with simultaneous removal of all side-chain protecting groups. Due to the stability of the benzyl-based side-chain protectors, this requires a very strong acid.
Reagents:
-
Anhydrous Hydrogen Fluoride (HF): The historical gold standard for Boc-SPPS cleavage. It is highly effective but also extremely hazardous, requiring specialized Teflon apparatus.[10][22]
-
Trifluoromethanesulfonic acid (TFMSA): A strong acid alternative to HF that can be used in standard laboratory glassware, though it may not be as effective for cleaving certain protecting groups like Arg(Tos).[3]
Cleavage Cocktail: The strong acid is never used alone. A "cleavage cocktail" containing the acid and a mixture of scavengers is essential to prevent side reactions.
| Component | Purpose | Typical Concentration |
| HF or TFMSA | Cleavage Reagent | ~90% |
| Anisole | Scavenger for Tyr, Trp | ~5% |
| Thioanisole | Scavenger, reduces Met oxidation | ~5% |
| 1,2-Ethanedithiol (EDT) | Scavenger for Trp | ~2.5% |
| p-Cresol | Scavenger | ~2.5% |
Protocol Outline (HF Cleavage):
-
Dry the final peptide-resin thoroughly under vacuum.
-
Place the resin in a specialized HF cleavage apparatus.
-
Add the scavenger cocktail (e.g., p-cresol, thioanisole).
-
Cool the vessel to 0°C.
-
Distill anhydrous HF into the vessel.
-
Stir the reaction at 0°C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether.
-
Collect the peptide by filtration or centrifugation and wash repeatedly with cold ether to remove scavengers.
-
Dry the crude peptide under vacuum. The peptide is then ready for purification, typically by RP-HPLC.
Boc vs. Fmoc: A Comparative Analysis
While Boc-SPPS was the pioneering method, the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy has become more prevalent in many research settings. The choice between them depends on the specific peptide sequence, available equipment, and desired final product.[7][23]
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protection | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Nα-Deprotection | Moderately strong acid (TFA) | Mild base (e.g., 20% Piperidine/DMF)[] |
| Side-Chain Protection | Benzyl-based (Bzl) | tert-Butyl-based (tBu) |
| Final Cleavage | Strong acid (HF, TFMSA) | Strong acid (TFA) |
| Orthogonality | Quasi-orthogonal (differential acid lability)[6] | Fully orthogonal (acid vs. base)[9][13] |
| Advantages | - Less expensive reagents.[] - Can be advantageous for synthesizing hydrophobic or aggregation-prone peptides due to N-terminal protonation after deprotection.[10][23] | - Milder overall conditions, preserving sensitive functionalities.[] - Avoids use of highly hazardous HF. - Amenable to automated synthesis.[23] |
| Disadvantages | - Requires highly hazardous strong acids (HF) for final cleavage. - Repetitive acid treatment can degrade the peptide-resin linkage, leading to chain loss.[3] - Harsher conditions can lead to more side reactions.[] | - Fmoc-amino acids are more expensive. - Base-catalyzed side reactions like diketopiperazine formation can be more prevalent.[25] - Piperidine can be difficult to remove completely. |
Conclusion: The Enduring Role of the Boc Group
While the Fmoc strategy has gained widespread popularity for its milder conditions, the Boc protecting group remains a powerful and indispensable tool in the peptide chemist's arsenal. Its robustness, cost-effectiveness, and particular advantages in the synthesis of long or difficult sequences ensure its continued relevance.[8][23] A thorough, mechanism-based understanding of the Boc strategy, from the chemistry of protection and deprotection to the nuances of the final cleavage, empowers researchers to harness its full potential for the successful synthesis of challenging peptide targets.
References
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]
-
Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (2013). Methods in Molecular Biology. Retrieved from [Link]
-
Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Boc Protection Mechanism (Boc2O). (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Side reactions in solid-phase peptide synthesis and their applications. (1998). Journal of Peptide Research. Retrieved from [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]
-
Boc Protection Mechanism (Boc2O + Base). (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Boc / Bzl Solid Phase Synthesis. (n.d.). Sunresin. Retrieved from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved from [Link]
-
Amine Protection / Deprotection. (n.d.). Fisher Scientific. Retrieved from [Link]
-
T boc fmoc protocols in peptide synthesis. (n.d.). Slideshare. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
-
A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. (2014). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Peptide Synthesis - FAQ. (n.d.). AAPPTec. Retrieved from [Link]
-
Orthogonal and safety-catch protecting group strategies in solid-phase... (n.d.). ResearchGate. Retrieved from [Link]
-
Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. (1998). The Journal of Organic Chemistry. Retrieved from [Link]
-
BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd. Retrieved from [Link]
-
Orthogonal Protection Definition. (n.d.). Fiveable. Retrieved from [Link]
-
Boc Deprotection Mechanism. (2022). YouTube. Retrieved from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved from [Link]
-
VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). University of Bristol. Retrieved from [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. (2017). Chemistry Stack Exchange. Retrieved from [Link]
-
Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Protecting Groups: Boc, Cbz, Amine. (2023). StudySmarter. Retrieved from [Link]
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- 6. biosynth.com [biosynth.com]
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- 8. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 9. peptide.com [peptide.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
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- 14. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 25. peptide.com [peptide.com]
Solubility and stability data for Boc-L-beta-Homoasparagine
An In-Depth Technical Guide to the Solubility and Stability of Boc-L-beta-Homoasparagine for Pharmaceutical Research
Executive Summary
This compound is a non-canonical amino acid derivative crucial for the synthesis of modified peptides and peptidomimetics in drug discovery. Its unique structure, featuring an additional methylene group in the backbone, can impart enhanced proteolytic stability and unique conformational properties to peptide-based therapeutics.[1] Despite its growing importance, comprehensive public data on its fundamental physicochemical properties, such as solubility and stability, remains scarce. This guide, prepared from the perspective of a Senior Application Scientist, aims to bridge this gap. We will synthesize available information with established principles of organic and medicinal chemistry to provide a robust framework for researchers. This document offers a theoretical assessment of the compound's solubility and stability profiles and presents detailed, field-proven experimental protocols for their quantitative determination. The objective is to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools required to handle, formulate, and analyze this compound with confidence and scientific rigor.
Introduction to this compound
N-α-tert-butyloxycarbonyl-L-beta-homoasparagine (this compound) is a synthetic amino acid derivative. The presence of the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function makes it an ideal building block in solid-phase and solution-phase peptide synthesis.[] The "beta-homo" designation indicates that the side chain is attached to the β-carbon relative to the carboxyl group, extending the carbon backbone compared to its proteinogenic analogue, asparagine. This structural modification is a key strategy in medicinal chemistry to develop peptides with improved pharmacokinetic profiles.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 336182-03-7 | [1][3][4] |
| Molecular Formula | C10H18N2O5 | [1][3][5] |
| Molecular Weight | 246.26 g/mol | [1][5] |
| Appearance | White to off-white solid; typically a lyophilized powder | [1][3] |
Recommended Handling and Storage:
Proper handling and storage are critical to maintaining the integrity of this compound. The compound is typically supplied as a lyophilized powder to minimize degradation from moisture.[3]
-
Long-Term Storage: For periods up to 6 months, store the lyophilized powder at -20°C to -80°C.[3]
-
Short-Term Storage: For immediate use or periods up to one week, storage at 4°C is acceptable.[3]
-
Critical Handling Note: Avoid repeated freeze-thaw cycles of solutions. It is best practice to aliquot solutions into single-use volumes upon preparation to prevent degradation.[3]
Solubility Profile: A Predictive and Experimental Approach
Theoretical Solubility Assessment
The structure of this compound contains both polar and nonpolar moieties:
-
Polar Groups: The free carboxylic acid (-COOH) and the primary amide (-CONH2) in the side chain are capable of hydrogen bonding, promoting solubility in polar solvents.
-
Nonpolar Groups: The bulky tert-butyl group of the Boc protector and the aliphatic carbon backbone are hydrophobic, favoring solubility in nonpolar organic solvents.
This dual character suggests that the highest solubility will be achieved in polar aprotic solvents that can effectively solvate both the polar and nonpolar regions of the molecule. A similar profile is observed for other Boc-protected amino acids like Boc-L-Valine.[6]
Predicted Qualitative Solubility in Common Laboratory Solvents:
| Solvent | Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Low to Moderate | The large nonpolar Boc group limits solubility despite the presence of hydrogen bonding groups. |
| Methanol, Ethanol | Polar Protic | Moderate to High | The alkyl nature of alcohols can solvate the Boc group, while the hydroxyl group interacts with the polar functions. |
| DMSO, DMF | Polar Aprotic | High | Excellent ability to solvate both polar (via dipole-dipole interactions) and nonpolar components. |
| Acetonitrile | Polar Aprotic | Moderate | Less polar than DMSO/DMF, but still effective for many moderately polar compounds. |
| Dichloromethane (DCM) | Nonpolar | Moderate | Can solvate the hydrophobic Boc group and backbone, but is less effective for the polar groups. |
| Ethyl Acetate | Moderately Polar | Moderate | Offers a balance of polarity suitable for dissolving the molecule. |
| Hexanes, Toluene | Nonpolar | Low | Ineffective at solvating the polar carboxylic acid and amide groups. |
Protocol for Quantitative Solubility Determination: Isothermal Shake-Flask Method
To obtain precise, quantitative data, the isothermal shake-flask method is the gold standard. This protocol is designed to be a self-validating system for determining the saturation solubility of the compound in a chosen solvent at a controlled temperature.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at 25°C.
Materials:
-
This compound
-
Selected analytical-grade solvent(s)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)
Methodology:
-
Preparation: Add an excess amount of this compound to a vial (e.g., 20-30 mg). The key is to ensure solid material remains undissolved at equilibrium.
-
Solvent Addition: Accurately pipette a known volume of the selected solvent (e.g., 1.0 mL) into the vial.
-
Equilibration: Seal the vial tightly and place it on a temperature-controlled orbital shaker set to 25°C. Agitate at a constant speed for 24-48 hours. This duration is typically sufficient to ensure equilibrium is reached. A preliminary time-point study (e.g., sampling at 12, 24, and 36 hours) can be run to confirm the equilibrium time.
-
Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for at least 2 hours to allow undissolved solids to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particulates.
-
Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC method. Determine the concentration by comparing the peak area to a standard curve prepared from known concentrations of this compound.
-
Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)
Stability Profile: Degradation Pathways and Testing Protocols
Understanding the stability of this compound is essential for defining appropriate reaction conditions, purification methods, and storage shelf-life.
Fundamental Stability Characteristics
The stability of the molecule is primarily dictated by its two most reactive functional groups: the Boc-carbamate and the side-chain amide.
-
Boc Group Stability: The tert-butyloxycarbonyl (Boc) group is the most sensitive part of the molecule. It is designed to be labile under acidic conditions but is generally stable to bases, nucleophiles, and catalytic hydrogenolysis.[][7] This means that exposure to strong acids (e.g., trifluoroacetic acid, HCl) will readily cleave the Boc group, which is an intended reaction in peptide synthesis but an undesired degradation pathway during storage or other processing steps.[]
-
General Stability: Under recommended storage conditions (cold, dry), the compound is stable.[3][8] It is incompatible with strong oxidizing agents and strong acids.[8] Hazardous decomposition under high heat can produce oxides of carbon and nitrogen.[8]
Predicted Chemical Degradation Pathways
Two primary degradation pathways can be predicted based on the structure:
-
Acid-Catalyzed Deprotection: This is the most likely degradation route. The carbamate is protonated under acidic conditions, followed by the elimination of isobutylene and carbon dioxide to yield the free amine of L-beta-Homoasparagine.
-
Side-Chain Amide Hydrolysis: Under more forcing acidic or basic conditions, the side-chain amide can undergo hydrolysis to form a carboxylic acid. This would result in the formation of Boc-L-beta-Homoglutamic acid. This pathway is generally slower than Boc-deprotection.
Protocol for Forced Degradation Studies
Forced degradation (or stress testing) is a critical component of drug development, used to identify potential degradation products and establish degradation pathways.[][] This information is vital for developing stability-indicating analytical methods.
Objective: To investigate the stability of this compound under various stress conditions (acid, base, oxidative, thermal, photolytic) as recommended by ICH guidelines.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water:acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H2O2) and store at room temperature.
-
Thermal Degradation: Incubate a solid sample and a solution sample in an oven at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber (ICH Q1B guideline). A control sample should be wrapped in aluminum foil.
-
-
Time-Point Sampling: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching:
-
For acid/base samples, neutralize with an equimolar amount of base/acid, respectively, to stop the reaction.
-
No quenching is typically needed for other conditions.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) detector.[] This allows for the separation of the parent compound from any degradants and provides mass information to help identify the degradation products.
-
Data Evaluation:
-
Calculate the percentage of degradation for the parent compound at each time point.
-
Determine the relative retention times of any new peaks (degradants).
-
Use MS data to propose structures for the major degradation products, which can be confirmed by comparison to synthesized standards.
-
Conclusion
This compound is a valuable tool for modern peptide chemistry. While a comprehensive public dataset on its solubility and stability is lacking, this guide provides a robust framework for its practical application. By understanding its amphiphilic nature and the inherent lability of the Boc-protecting group, researchers can make informed decisions regarding solvent selection, reaction conditions, and storage. The detailed experimental protocols for quantitative solubility and stability analysis provided herein offer a clear path for generating the precise data required for demanding applications in pharmaceutical research and development. Adherence to these methodologies will ensure the reliable and reproducible use of this important synthetic building block.
References
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This compound. Cusabio. [Link]
-
Solubility Behavior of Boc- l -Asparagine in 12 Individual Solvents from 283.15 to 323.15 K. ResearchGate. [Link]
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Safety Data Sheet. AAPPTec (for Boc-L-β-homoalanine, as a proxy). [Link]
-
This compound | C10H18N2O5 | CID 2761807. PubChem, National Institutes of Health. [Link]
-
Boc-beta-HAsn-OH [336182-03-7]. Aapptec Peptides. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
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- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. peptide.com [peptide.com]
The Expanding Chemical Toolbox: A Technical Guide to the Applications of β-Amino Acids in Modern Biochemistry and Drug Discovery
Abstract: In the quest for novel therapeutic agents and advanced biomaterials, the focus of biochemical and pharmaceutical research is increasingly turning towards non-canonical amino acids. Among these, β-amino acids have emerged as a particularly promising class of molecules. Their unique structural feature—an additional carbon atom in the peptide backbone compared to their α-amino acid counterparts—confers remarkable properties, most notably an inherent resistance to proteolytic degradation. This technical guide provides an in-depth exploration of the diverse and expanding applications of β-amino acids, from the rational design of proteolytically stable peptidomimetics and foldamers to their use as scaffolds for small-molecule drugs and their direct application as antimicrobial and anticancer agents. We will delve into the core principles underlying their utility, present detailed experimental methodologies, and showcase their potential to address some of the most pressing challenges in modern biochemistry and drug discovery.
Introduction: Beyond the Canonical Twenty - The Rise of β-Amino Acids
The twenty proteinogenic α-amino acids form the fundamental building blocks of life, dictating the structure and function of proteins. However, their inherent susceptibility to enzymatic degradation presents a significant hurdle in the development of peptide-based therapeutics. This limitation has spurred the exploration of non-natural amino acids, with β-amino acids taking a prominent role.[1][2]
What are β-Amino Acids? Structural Distinction from α-Amino Acids
β-amino acids are structural isomers of α-amino acids, characterized by the attachment of the amino group to the β-carbon, which is the third carbon atom from the carboxyl group. This seemingly subtle shift in the position of the amino group has profound implications for the molecule's conformational preferences and biological stability.
Diagram 1: Structural Comparison of α- and β-Amino Acids
Caption: General structures of α- and β-amino acids, highlighting the different positions of the amino group relative to the carboxyl group.
Key Physicochemical Properties and Stereochemical Diversity
The additional carbon in the backbone of β-amino acids introduces greater conformational flexibility. This allows for the formation of unique and stable secondary structures in β-peptides (polymers of β-amino acids) that are not observed in their α-peptide counterparts.[3] Furthermore, the presence of two chiral centers in many β-amino acids (the α- and β-carbons) leads to a greater stereochemical diversity, offering a wider range of structural possibilities for molecular design.[4]
Rationale for their use in Biochemistry and Medicinal Chemistry: The Stability Advantage
The most significant advantage of incorporating β-amino acids into peptides is the remarkable increase in their resistance to proteolytic degradation.[5] The altered backbone geometry of β-peptides makes them poor substrates for the digestive enzymes (proteases) that readily cleave the peptide bonds of α-peptides. This enhanced stability translates to longer biological half-lives for β-peptide-based drugs, a critical factor for therapeutic efficacy.
Core Applications in Peptidomimetic and Foldamer Design
The unique structural properties of β-amino acids make them ideal building blocks for the design of peptidomimetics—molecules that mimic the structure and function of natural peptides—and foldamers, which are non-natural polymers that adopt well-defined secondary structures.
Engineering Proteolytically Stable Peptides: The β-Peptide Paradigm
β-peptides can be designed to fold into stable helices, sheets, and turns, much like α-peptides.[3] However, the specific geometries of these secondary structures are distinct. For instance, β-peptides are known to form various helical structures, including the 14-helix, which is characterized by a hydrogen bond between the C=O group of residue 'i' and the N-H group of residue 'i+3'.[6][7] The ability to control the secondary structure of β-peptides allows for the precise positioning of side chains to mimic the binding surfaces of natural proteins.
The conformational landscape of β-peptides is rich and varied. Circular dichroism (CD) spectroscopy is a powerful technique for characterizing the secondary structure of these molecules in solution.[8][9] A typical 14-helix in a β-peptide will exhibit a characteristic CD spectrum with a strong minimum around 215 nm and a maximum near 200 nm. Nuclear Magnetic Resonance (NMR) spectroscopy provides more detailed structural information, allowing for the determination of specific hydrogen bonding patterns and inter-proton distances that define the peptide's three-dimensional structure.[8]
Diagram 2: Conformational Analysis Workflow for β-Peptides
Caption: A typical workflow for the conformational analysis of newly synthesized β-peptides.
The synthesis of β-peptides is readily achievable using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[10][11][12][13][14] The following is a generalized protocol for the manual synthesis of a short β-peptide.
Experimental Protocol: Fmoc-Based Solid-Phase Synthesis of a β-Peptide
-
Resin Preparation: Swell a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide) in a non-polar solvent like dichloromethane (DCM) for 30 minutes, followed by washes with dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the first Fmoc-protected β-amino acid (3 equivalents relative to the resin loading) and a coupling reagent such as HATU (2.9 equivalents) in DMF.
-
Add a base, typically diisopropylethylamine (DIPEA) (6 equivalents), to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours to allow for complete coupling.
-
Wash the resin with DMF to remove excess reagents. A ninhydrin test can be performed to confirm complete coupling.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent β-amino acid in the desired sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling step, wash the resin with DCM.
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with ether.
-
-
Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.
β-Amino Acids as Scaffolds for Small Molecule Drug Discovery
The constrained and predictable conformations of cyclic and acyclic β-amino acids make them excellent scaffolds for the design of small molecule drugs.[15] By decorating a β-amino acid core with various functional groups, medicinal chemists can create molecules that present key pharmacophoric features in a specific three-dimensional arrangement to interact with a biological target.
GPCRs are a major class of drug targets, and their ligands often adopt specific conformations to bind to the receptor's active site.[16] β-amino acids can be used to create rigid scaffolds that mimic these bioactive conformations. For example, a cyclic β-amino acid can be functionalized with side chains that mimic the key interactions of a natural GPCR ligand, leading to the development of potent and selective agonists or antagonists.
β-Amino Acids in the Development of Novel Therapeutics
The unique properties of β-amino acids and their oligomers have been leveraged to develop a range of novel therapeutic agents with diverse biological activities.[1][2]
Antimicrobial Agents: Disrupting Microbial Membranes with β-Peptides
A significant area of research has focused on the development of β-peptides as antimicrobial agents.[17][18][19][20] Many of these synthetic peptides are designed to mimic the amphipathic nature of natural antimicrobial peptides, with a hydrophobic face and a cationic (positively charged) face. This arrangement allows them to selectively interact with and disrupt the negatively charged membranes of bacteria, leading to cell death.
The primary mechanism of action for many antimicrobial β-peptides is the disruption of the bacterial cell membrane. The cationic side chains of the peptide are attracted to the negatively charged components of the bacterial membrane, while the hydrophobic side chains insert into the lipid bilayer, leading to pore formation and leakage of cellular contents. The stability of the β-peptide backbone ensures that these agents are not degraded by bacterial proteases, a common mechanism of resistance to conventional peptide antibiotics.
The antimicrobial activity of β-peptides is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.
Table 1: Antimicrobial Activity of Selected β-Peptides
| Peptide ID | Target Organism | MIC (µg/mL) | Reference |
| β-peptide A | Escherichia coli | 8 | [19] |
| β-peptide A | Staphylococcus aureus | 16 | [19] |
| β-peptide B | Pseudomonas aeruginosa | 4 | [17] |
| β-peptide B | Candida albicans | 16 | [17] |
| α/β-peptide C | Methicillin-resistant S. aureus | 32 | [21] |
Anticancer Therapeutics: Targeting Cancer Cells with β-Amino Acid Derivatives
β-amino acids and their derivatives have also shown promise as anticancer agents.[22] Both small molecule derivatives and β-peptides have been developed to target various aspects of cancer cell biology, from inducing apoptosis (programmed cell death) to inhibiting key signaling pathways involved in tumor growth and proliferation.
Several studies have reported the synthesis and evaluation of small molecule β-amino acid derivatives with potent anticancer activity. For instance, certain β-amino acid derivatives have been shown to induce apoptosis in cancer cells by disrupting mitochondrial function or by inhibiting the activity of anti-apoptotic proteins.
A key strategy in cancer therapy is to target the signaling pathways that are dysregulated in cancer cells. The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival, and it is frequently hyperactivated in many types of cancer.[23][24][25][26] Some β-amino acid derivatives have been designed to inhibit components of this pathway, thereby suppressing tumor growth.
Diagram 3: Targeting the PI3K/Akt Signaling Pathway with a β-Amino Acid Derivative
Caption: A simplified diagram of the PI3K/Akt signaling pathway and a potential point of inhibition by a β-amino acid derivative.
A particularly well-studied example of a β-peptide designed for anticancer activity is the inhibition of the p53-MDM2 interaction.[6][7][27][28][29] The tumor suppressor protein p53 plays a crucial role in preventing cancer formation, and its activity is negatively regulated by the oncoprotein MDM2. By designing β-peptides that mimic the helical region of p53 that binds to MDM2, researchers have created potent inhibitors that can restore p53 function and induce apoptosis in cancer cells.
Enzyme Inhibition: Designing Potent and Selective Inhibitors
The unique structural features of β-amino acids also make them valuable tools for the design of enzyme inhibitors.[30] Their modified backbone can be used to create molecules that mimic the transition state of an enzymatic reaction, leading to tight and specific binding to the enzyme's active site.
Many enzymes function by stabilizing a high-energy transition state of their substrate. Molecules that mimic this transition state can act as potent inhibitors. The altered stereochemistry and conformational flexibility of β-amino acids allow for the design of stable molecules that can effectively mimic these transient structures.
A common method for screening enzyme inhibitors is to use a fluorescence-based assay.[31][32][33] In this type of assay, a fluorogenic substrate is used that becomes fluorescent upon cleavage by the enzyme. The presence of an inhibitor will reduce the rate of substrate cleavage and thus decrease the fluorescence signal.
Diagram 4: Experimental Workflow for Screening β-Amino Acid-Based Enzyme Inhibitors
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- 26. PI3K–AKT-Targeting Breast Cancer Treatments: Natural Products and Synthetic Compounds [mdpi.com]
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- 28. A left handed solution to peptide inhibition of the p53-MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pnas.org [pnas.org]
- 30. bpsbioscience.com [bpsbioscience.com]
- 31. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 32. journals.asm.org [journals.asm.org]
- 33. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Comprehensive Guide to the Incorporation of Boc-L-β-Homoasparagine in Solid-Phase Peptide Synthesis
Abstract
The integration of non-canonical amino acids into peptide chains is a cornerstone of modern peptidomimetic design, enabling the development of therapeutics with enhanced stability, novel conformations, and improved pharmacological profiles. β-amino acids, in particular, confer significant resistance to enzymatic degradation.[1] This guide provides a detailed technical overview and robust protocols for the successful incorporation of N-α-Boc-L-β-homoasparagine into peptide sequences using manual or automated solid-phase peptide synthesis (SPPS). We will explore the foundational principles of the Boc/Bzl strategy, address the specific chemical challenges associated with asparagine analogs, and provide validated, step-by-step methodologies for researchers, scientists, and drug development professionals.
Introduction: The Rationale for β-Amino Acid Integration
Peptides composed of β-amino acids, or those containing a mix of α- and β-residues, exhibit unique structural and functional properties. The additional carbon in the backbone of a β-amino acid alters the peptide's conformational landscape, often leading to stable helical or sheet-like secondary structures distinct from their α-peptide counterparts.[2] A primary driver for their use is the remarkable increase in proteolytic stability, as the modified peptide bond is a poor substrate for common proteases, thereby extending the biological half-life of peptide drug candidates.[1]
Boc-L-β-homoasparagine is a derivative of L-asparagine, extended by one methylene group in its backbone.[3] Its use allows for the introduction of a hydrophilic side chain with hydrogen-bonding capabilities, mimicking the natural asparagine residue while imparting the benefits of a β-amino acid scaffold. This makes it a valuable building block for designing more robust and effective peptide-based therapeutics.[3]
Sources
Standard Protocols for Coupling Boc-L-beta-Homoasparagine: An In-Depth Technical Guide
Abstract
This comprehensive guide provides detailed application notes and protocols for the successful coupling of Boc-L-beta-Homoasparagine in both solid-phase and solution-phase peptide synthesis. As a non-canonical amino acid, β-homoasparagine introduces unique structural motifs into peptides, potentially enhancing their proteolytic stability and conferring novel conformational properties. However, its incorporation presents specific challenges, including sterically hindered coupling and potential side reactions involving the side-chain amide. This document offers a deep dive into the causality behind experimental choices, presenting field-proven strategies to overcome these hurdles. We will explore the selection of appropriate side-chain protection, compare the efficacy of various coupling reagents, and provide step-by-step protocols for both major synthesis methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of β-homoamino acids in their peptide-based research.
Introduction: The Unique Challenge of this compound
This compound, with its extended backbone and a primary amide in its side chain, presents a dual challenge in peptide synthesis. The β-amino acid nature often leads to slower coupling kinetics due to increased steric hindrance compared to its α-amino acid counterpart.[1] Furthermore, the asparagine side chain is susceptible to dehydration, forming a nitrile byproduct, particularly during the carboxyl activation step with certain coupling reagents.[2]
This guide will address these challenges by providing a scientifically grounded framework for the efficient and high-fidelity incorporation of this compound into peptide chains. We will focus on the Boc/Bzl protection strategy, a robust and widely used method in peptide synthesis.[3]
Side-Chain Protection: A Critical First Step
The primary side reaction for asparagine residues during peptide synthesis is the dehydration of the side-chain amide to a nitrile (-C(=O)NH₂ → -C≡N). This is particularly problematic when using carbodiimide-based coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC).[4] To mitigate this, protection of the side-chain amide nitrogen is highly recommended.
For Boc-based solid-phase peptide synthesis (SPPS), two primary protecting groups for the asparagine side chain are the Xanthyl (Xan) and Trityl (Trt) groups.[5]
| Protecting Group | Advantages | Disadvantages |
| Trityl (Trt) | - Excellent prevention of dehydration.[5] - Increases solubility of the amino acid derivative.[6] - Commonly used and well-documented. | - Bulky, which can exacerbate the already slow coupling kinetics of a β-amino acid. |
| Xanthyl (Xan) | - Effectively prevents dehydration.[5] - Generally good solubility characteristics. | - Can be more labile to acid than Trt, requiring careful handling during Boc deprotection. |
Recommendation: For incorporating this compound, using the Trityl (Trt) protecting group (i.e., Boc-L-β-Homoasparagine(Trt)-OH) is the preferred strategy. The increased steric bulk is a manageable challenge with the use of potent coupling reagents, and the robust protection against dehydration ensures higher purity of the final peptide.
Coupling Reagents: Optimizing for Efficiency and Purity
The choice of coupling reagent is paramount for successfully incorporating sterically hindered and side-reaction-prone amino acids.
Reagents to Avoid: Carbodiimides
As mentioned, carbodiimides like DCC and DIC are known to promote the dehydration of the asparagine side chain.[4] While the addition of additives like 1-hydroxybenzotriazole (HOBt) can reduce this side reaction, the risk remains significant. Therefore, for the coupling of this compound, it is advisable to avoid carbodiimide-based reagents where possible, especially if the side chain is unprotected.
Recommended Reagents: Phosphonium and Aminium/Uronium Salts
These classes of reagents have demonstrated high efficiency and a lower propensity for causing side reactions with asparagine.[]
| Reagent Class | Examples | Key Advantages |
| Phosphonium Salts | PyBOP, BOP | - High coupling efficiency. - Lower risk of asparagine dehydration. |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, TBTU, COMU | - Fast reaction kinetics.[8] - Highly effective for sterically hindered amino acids. - Byproducts are generally soluble and easily washed away.[9] |
Recommendation: HATU and HBTU are excellent first-line choices for coupling Boc-L-β-Homoasparagine(Trt)-OH due to their high reactivity, which helps to overcome the steric hindrance of both the β-amino acid backbone and the Trt protecting group.[10]
Experimental Protocols
The following protocols are designed to provide a robust starting point for your experiments. Optimization may be necessary depending on the specific peptide sequence.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol assumes a standard manual Boc-SPPS workflow on a 0.1 mmol scale.[11]
Workflow Diagram:
Caption: Boc-SPPS cycle for incorporating this compound.
Step-by-Step Procedure:
-
Resin Preparation:
-
Start with the peptide-resin possessing a free N-terminal amine.
-
Ensure the resin is well-swollen in Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
-
-
Boc Deprotection:
-
Neutralization:
-
Treat the resin with a solution of 10% N,N-Diisopropylethylamine (DIEA) in DCM for 2 minutes.[10]
-
Drain and repeat the neutralization step.
-
Wash the resin with DCM (3x) and DMF (3x) to remove excess base.
-
-
Coupling of Boc-L-β-Homoasparagine(Trt)-OH:
-
Pre-activation: In a separate vessel, dissolve Boc-L-β-Homoasparagine(Trt)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 60-120 minutes. Due to the steric hindrance of the β-amino acid, a longer coupling time is recommended. A double coupling (repeating the coupling step with fresh reagents) may be necessary for difficult sequences.[1]
-
Monitoring: Perform a Kaiser (ninhydrin) test to confirm the absence of free primary amines, indicating complete coupling. A negative test (yellow beads) signifies a complete reaction.
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Cycle Repetition:
-
The resin is now ready for the next deprotection and coupling cycle.
-
Solution-Phase Synthesis Protocol
This protocol describes the coupling of Boc-L-β-Homoasparagine(Trt)-OH to an amino acid ester in solution.
Reaction Scheme:
Caption: General scheme for solution-phase coupling.
Step-by-Step Procedure:
-
Reactant Preparation:
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the N-terminal protected amino component (e.g., H-Gly-OMe·HCl, 1.0 eq.) and Boc-L-β-Homoasparagine(Trt)-OH (1.1 eq.) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
-
Addition of Reagents:
-
Add HATU (1.1 eq.) to the solution.
-
Slowly add DIEA (2.5 eq.) dropwise, ensuring the temperature remains close to 0°C.
-
-
Reaction:
-
Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid (2x), saturated aqueous sodium bicarbonate (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure dipeptide.
-
Analytical Monitoring
Consistent monitoring is crucial for troubleshooting and ensuring the quality of the synthesis.
-
Solid-Phase: The Kaiser (ninhydrin) test is essential for qualitatively assessing the completion of each coupling step. A positive result (blue/purple beads) indicates the presence of free primary amines and an incomplete reaction, necessitating a recoupling step.
-
Solution-Phase: TLC and LC-MS are used to monitor the consumption of starting materials and the formation of the product.
-
Final Product Analysis: The purity of the final cleaved peptide should be assessed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) , and the identity confirmed by Mass Spectrometry (MS) .[] Look for the absence of a peak corresponding to a mass loss of 18 Da, which would indicate nitrile formation.
Conclusion
The successful incorporation of this compound into peptide sequences is readily achievable with careful consideration of its unique chemical properties. By employing side-chain protection, preferably with a Trityl group, and utilizing potent phosphonium or aminium/uronium-based coupling reagents like HBTU or HATU, researchers can effectively mitigate the primary challenges of dehydration and slow coupling kinetics. The detailed protocols provided in this guide serve as a validated starting point for both solid-phase and solution-phase methodologies, enabling the synthesis of novel β-peptide analogs for a wide range of applications in medicinal chemistry and drug discovery.
References
- BenchChem. (2025). A Comparative Guide to Boc-Asn(Xan)-OH and Boc-Asn(Trt)-OH in Peptide Synthesis. BenchChem Technical Support Center.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Boc-Asn(Trt)-OH in Modern Peptide Synthesis. Retrieved from [Link]
- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem Technical Support Center.
-
AAPPTEC. (n.d.). Beta Homo Amino Acids for Peptide Synthesis. Retrieved from [Link]
- BenchChem. (2025). Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol. BenchChem Technical Support Center.
-
AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]
- Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Society Reviews, 40(10), 4843-4866.
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
- S. N. U. K. L. I. N. S. K. I., M. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Journal of Peptide Science, 24(6-7), e3084.
-
AAPPTEC. (n.d.). Boc-L-Amino Acids for Peptide Synthesis. Retrieved from [Link]
- Palasek, S., et al. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80.
-
AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ResearchGate. (2025). Procedures to Improve Difficult Couplings. Retrieved from [Link]
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
- Subirós-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1180, 3-25.
-
AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- BenchChem. (2025). Monitoring Reaction Progress of Peptide Coupling by HPLC. BenchChem Technical Support Center.
-
Chem-Impex International Inc. (n.d.). Boc-L-β-homoasparagine. Retrieved from [Link]
-
ResearchGate. (n.d.). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. Retrieved from [Link]
- ACS Publications. (2026). Structure-Guided Semisynthesis of Blasticidin S–Amicetin Chimeras as Selective Ribosome Inhibitors. Journal of the American Chemical Society.
- ACS Publications. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry.
-
jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. people.uniurb.it [people.uniurb.it]
- 3. peptide.com [peptide.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Using Boc-L-beta-Homoasparagine for peptide backbone modification
An Application Guide to Peptide Backbone Modification Using Boc-L-beta-Homoasparagine
Introduction: Engineering Stability into Peptide Therapeutics
Peptides represent a highly specific and potent class of therapeutic agents. However, their clinical utility is often hampered by a short biological half-life due to rapid degradation by endogenous proteases.[1] A primary strategy to overcome this limitation is the modification of the peptide backbone to create peptidomimetics that retain biological activity but exhibit enhanced stability.[2] The incorporation of β-amino acids, which contain an additional carbon atom in their backbone compared to natural α-amino acids, is a powerful approach to achieve this goal.[2][3] Peptides constructed from β-amino acids, or mixed α,β-peptides, demonstrate remarkable resistance to enzymatic hydrolysis.[3][4]
This guide provides a detailed technical overview and experimental protocols for the incorporation of this compound (Boc-β-hAsn-OH) into synthetic peptides. As a derivative of the proteinogenic amino acid L-asparagine, β-homoasparagine allows for the introduction of backbone extension while preserving the functional side chain. We will explore the rationale for its use, provide step-by-step protocols for its incorporation using Solid-Phase Peptide Synthesis (SPPS), and discuss critical parameters for success. This document is intended for researchers, chemists, and drug development professionals aiming to leverage backbone modification to create more robust and effective peptide-based therapeutics.[5]
Part 1: this compound - Properties and Rationale
This compound is a synthetic amino acid derivative where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, making it suitable for the Boc/Bzl strategy of SPPS.[5][6] The key structural feature is the extension of the carbon backbone between the carboxyl group and the α-carbon.
Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | (3S)-5-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | [7] |
| Molecular Formula | C₁₀H₁₈N₂O₅ | [7] |
| Molecular Weight | 246.26 g/mol | [7] |
| CAS Number | 336182-03-7 | [8] |
| Appearance | White to off-white solid | [5] |
| Storage | Store at 0 - 8 °C for short term, -20 °C for long term | [5] |
The Scientific Rationale for Backbone Elongation
The insertion of an additional methylene group into the peptide backbone fundamentally alters its conformational preferences and its interaction with proteases.
-
Proteolytic Resistance: The natural machinery of proteases is exquisitely evolved to recognize and cleave peptide bonds between L-α-amino acids. The altered spacing and geometry of the peptide bond involving a β-amino acid disrupt this recognition, rendering the bond resistant to cleavage.[4] Peptides composed entirely of β-amino acids show extraordinary stability against enzymatic degradation.[3][4] Even the inclusion of a single β-amino acid can significantly enhance the half-life of a peptide.[2]
-
Conformational Influence: The increased flexibility from the additional backbone torsion angles allows β-peptides to adopt unique and stable secondary structures, such as various helices (e.g., 14-helix) and β-turns, that are distinct from those of α-peptides.[9][10][11] This can be exploited to mimic or stabilize bioactive conformations, potentially leading to increased receptor affinity and selectivity.
Caption: Comparison of α-Asparagine and β-Homoasparagine backbones.
Part 2: Core Methodology - Incorporation via Boc Solid-Phase Peptide Synthesis (SPPS)
The Boc strategy for SPPS is a robust method well-suited for incorporating specialized amino acids.[6] It involves the use of a mild acid, typically trifluoroacetic acid (TFA), for the iterative removal of the temporary Nα-Boc protecting group, and a strong acid, such as anhydrous hydrogen fluoride (HF), for the final cleavage of the peptide from the resin support and removal of side-chain protecting groups.[12]
Detailed Protocol for a Single Coupling Cycle
This protocol outlines the manual steps for coupling one residue of this compound onto a resin-bound peptide chain.
Materials:
-
Peptide-resin with a free N-terminal amine.
-
This compound (3 eq. relative to resin substitution).
-
Coupling Reagent: HBTU (2.9 eq.) and HOBt (3 eq.).
-
Base: N,N-Diisopropylethylamine (DIPEA) (6 eq.).
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).
-
Deprotection Solution: 50% Trifluoroacetic Acid (TFA) in DCM (v/v).
-
Neutralization Solution: 10% DIPEA in DMF (v/v).
Protocol Steps:
-
Resin Swelling:
-
Place the peptide-resin in a suitable reaction vessel.
-
Wash and swell the resin with DCM (3 x 1 min), followed by DMF (3 x 1 min).
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 1 minute. Drain.
-
Treat the resin again with 50% TFA in DCM for 20-30 minutes with gentle agitation.[12]
-
Causality: The first treatment removes residual DMF and begins deprotection, while the second, longer treatment ensures complete removal of the Boc group, liberating the N-terminal amine for the next coupling step.
-
-
Washing:
-
Wash the resin thoroughly to remove TFA and the cleaved t-butyl carbocation.
-
Wash with DCM (3 x 1 min), IPA (2 x 1 min), and finally DMF (4 x 1 min).
-
Causality: IPA helps to "shrink" the resin, which can aid in the removal of trapped acid.[12] Thorough washing is critical to prevent salt formation that would inhibit the subsequent coupling reaction.
-
-
Neutralization:
-
Treat the resin with 10% DIPEA in DMF for 2 minutes. Repeat once.
-
Wash with DMF (3 x 1 min).
-
Causality: The TFA treatment leaves the N-terminal amine as a trifluoroacetate salt. The free base amine required for nucleophilic attack during coupling is regenerated by treatment with a non-nucleophilic base like DIPEA.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF.
-
Add HBTU (2.9 eq.) and DIPEA (6 eq.).
-
Allow the mixture to pre-activate for 2-5 minutes. The solution will typically change color.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction for 1-2 hours.
-
Causality: HBTU/HOBt is a highly efficient coupling system that converts the amino acid's carboxylic acid into an activated ester, making it susceptible to nucleophilic attack by the resin-bound amine.[13] Pre-activation ensures the activated species is formed before addition to the resin, maximizing coupling efficiency. Due to the potentially increased steric hindrance of β-amino acids, a longer coupling time or a second coupling (double coupling) is recommended to ensure the reaction goes to completion.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
-
Monitoring (Optional but Recommended):
-
Perform a Kaiser test on a small sample of beads. A negative result (beads remain yellow) indicates a complete coupling. A positive result (blue beads) indicates a free primary amine and an incomplete reaction, necessitating a second coupling.
-
Caption: Workflow for a single Boc-SPPS cycle with this compound.
Part 3: Critical Parameters, Side Reactions, and Final Cleavage
Trustworthiness: Mitigating Potential Pitfalls
While the protocol is robust, achieving high purity requires attention to potential side reactions, particularly those associated with asparagine residues.
-
Aspartimide Formation: Asparagine can undergo base- or acid-catalyzed cyclization to form a five-membered aspartimide ring. This intermediate can then hydrolyze to form a mixture of the desired α-linked peptide and an undesired β-linked isoaspartate peptide (in the case of α-Asn). While the β-homo structure may alter the kinetics of this reaction, the risk remains.
-
Mitigation: Use HOBt-based coupling reagents, as HOBt is known to suppress this side reaction.[14] Avoid prolonged exposure to strong bases during neutralization.
-
-
Side Chain Dehydration: The amide side chain of asparagine can undergo dehydration to a nitrile group under harsh activation or cleavage conditions.
-
Mitigation: Ensure that activation times are not excessively long. Using standard HF cleavage conditions is generally safe.
-
-
Coupling Inefficiency: β-amino acids can sometimes couple more slowly than their α-counterparts.
-
Mitigation: Always monitor coupling completion (Kaiser test). Proactively perform a double coupling, especially if the preceding amino acid is sterically hindered.
-
Final Peptide Cleavage and Deprotection
Final cleavage from the resin and removal of side-chain protecting groups (e.g., Tos on Arginine, Bzl on Aspartic/Glutamic acid) in Boc-SPPS requires strong acid.[6]
WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely toxic, corrosive, and requires a specialized apparatus and extensive safety precautions. Alternative "low-HF" or non-HF cleavage methods using reagents like Trifluoromethanesulfonic acid (TFMSA) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf) exist but may have different efficiencies for removing certain protecting groups.[12]
Standard High-HF Cleavage Cocktail:
| Component | Purpose | Typical Ratio (v/w) |
| Anhydrous HF | Cleavage agent | ~90% |
| p-Cresol | Scavenger for t-butyl and other carbocations | ~5-10% |
| Thioanisole | Scavenger, helps protect Met and Trp | ~5% |
Protocol Outline (HF Cleavage):
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the resin and a Teflon-coated stir bar in a specialized HF reaction vessel.
-
Add scavengers (e.g., p-cresol).
-
Cool the vessel to -5 to 0 °C.
-
Carefully condense anhydrous HF into the vessel (~10 mL per gram of resin).
-
Stir at 0 °C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry.
Part 4: Application - A Self-Validating Proteolytic Stability Assay
To validate the stabilizing effect of β-homoasparagine incorporation, a direct comparison of the modified peptide against its native α-asparagine counterpart can be performed using a simple enzymatic degradation assay.
Peptides for Comparison:
-
Native Peptide: A model sequence, e.g., H-Gly-Ala-Asn-Phe-Ile-OH
-
Modified Peptide: The same sequence with the modification, e.g., H-Gly-Ala-(β-hAsn)-Phe-Ile-OH
Protocol: Protease Digestion Assay
-
Peptide Solutions: Prepare 1 mg/mL stock solutions of both the native and modified peptides in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Enzyme Solution: Prepare a 0.1 mg/mL stock solution of a broad-spectrum protease like Pronase or a specific one like Trypsin (if the sequence contains Arg/Lys) in the same buffer.
-
Reaction Setup:
-
In separate microcentrifuge tubes, mix 50 µL of each peptide stock with 40 µL of buffer.
-
Initiate the reaction by adding 10 µL of the protease solution to each tube (final peptide concentration ~0.5 mg/mL).
-
Set up control tubes containing peptide but no enzyme.
-
-
Incubation: Incubate all tubes at 37 °C.
-
Time Points: At specific time points (e.g., 0, 15 min, 30 min, 1 hr, 4 hr, 24 hr), withdraw a 10 µL aliquot from each reaction tube.
-
Quenching: Immediately quench the enzymatic reaction in the aliquot by adding it to 20 µL of 10% TFA.
-
Analysis: Analyze the quenched aliquots by Reverse-Phase HPLC (RP-HPLC). Monitor the disappearance of the full-length peptide peak over time.
Caption: Expected outcome of a proteolytic stability assay.
Expected Results: The HPLC chromatograms will show a rapid decrease in the peak area of the native peptide over time.[15][16] In contrast, the peak corresponding to the β-homoasparagine-modified peptide will decrease much more slowly, if at all, providing direct evidence of its enhanced enzymatic stability.[4][9]
Conclusion
This compound is a valuable building block for medicinal chemists seeking to improve the pharmacokinetic properties of peptide drug candidates.[5] Its incorporation via established Boc-SPPS protocols introduces a site-specific modification that can dramatically increase resistance to proteolytic degradation. By carefully managing coupling conditions and being mindful of potential asparagine-related side reactions, researchers can successfully synthesize modified peptides with enhanced stability, a critical step in the development of next-generation peptide therapeutics.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2761807, this compound. [Link]
-
Geistlinger, E., & Seebach, D. (2005). Enzymatic Degradation of Beta- And Mixed Alpha,beta-Oligopeptides. Helvetica Chimica Acta. [Link]
-
Carl ROTH. Safety Data Sheet: Boc-L-Asparagine. [Link]
-
BOC-Amino Acids. N-β-(t-Butoxycarbonyl)-L-β-homoasparagine. [Link]
-
AAPPTec. Beta Homo Amino Acids for Peptide Synthesis. [Link]
-
Maini, R., et al. (2015). Protein Synthesis with Ribosomes Selected for the Incorporation of β-Amino Acids. Biochemistry. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
-
Fields, G. B. (2014). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]
-
Adaligil, E., et al. (2020). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. Communications Chemistry. [Link]
-
jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]
-
Roy, R. S., & Balaram, P. (2004). Structural Similarity between β(3)-Peptides Synthesized from β(3)-Homo-amino Acids or L-Aspartic Acid Monomers. Organic Letters. [Link]
-
Karle, I. L., & Balaram, P. (1999). Conformational properties of hybrid peptides containing alpha- and omega-amino acids. Biopolymers. [Link]
-
Thiotan. (2004). Synthesis of Peptides. Science of Synthesis. [Link]
-
Palasek, S. A., et al. (2007). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Methods in Molecular Biology. [Link]
-
Balaram, P. (1996). Conformational characteristics of peptides containing alpha, beta-dehydroamino acid residues. Biopolymers. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Gademann, K., & Seebach, D. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity. [Link]
- Penke, B., & Nyerges, L. (1988). Protecting groups for asparagine and glutamine in peptide synthesis.
-
Maini, R., et al. (2015). Protein Synthesis with Ribosomes Selected for the Incorporation of β-Amino Acids. ACS Publications. [Link]
-
Sinz, A., et al. (2016). Conformational Shift of a β-Hairpin Peptide upon Complex Formation with an Oligo-proline Peptide Studied by Mass Spectrometry. ChemistrySelect. [Link]
-
Sharma, G. V. M., et al. (2016). Conformational properties and aggregation of homo-oligomeric β 3 (R)-valine peptides in organic solvents. Biopolymers. [Link]
-
Ropartz, D., et al. (2015). Spontaneous, non-enzymatic breakdown of peptides during enzymatic protein hydrolysis. Food Chemistry. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2761513, Boc-L-beta-Homoaspartic acid. [Link]
-
Karle, I. L., et al. (1994). beta-turn conformations in crystal structures of model peptides containing alpha,alpha-di-n-propylglycine and alpha,alpha-di-n-butylglycine. Journal of the American Chemical Society. [Link]
-
Erak, M., et al. (2018). Strategies for Improving Peptide Stability and Delivery. Pharmaceutics. [Link]
-
Ropartz, D., et al. (2015). Spontaneous, non-enzymatic breakdown of peptides during enzymatic protein hydrolysis. ResearchGate. [Link]
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- 1. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic degradation of beta- and mixed alpha,beta-oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 7. This compound | C10H18N2O5 | CID 2761807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 336182-03-7 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Conformational properties of hybrid peptides containing alpha- and omega-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conformational properties and aggregation of homo-oligomeric β3 (R)-valine peptides in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
- 13. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Spontaneous, non-enzymatic breakdown of peptides during enzymatic protein hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Incorporation of Boc-L-beta-Homoasparagine in Therapeutic Peptide Development
Abstract
The development of peptide-based therapeutics is often challenged by poor metabolic stability and undefined secondary structures, limiting bioavailability and efficacy. The incorporation of non-canonical amino acids represents a cornerstone strategy to overcome these limitations. This guide provides an in-depth exploration of Boc-L-beta-Homoasparagine, a homologated amino acid derivative, as a powerful tool in peptidomimetic design. We will detail the fundamental advantages conferred by its unique β-amino acid backbone, present detailed protocols for its seamless integration into peptide sequences using Solid-Phase Peptide Synthesis (SPPS), and discuss the profound impact on conformational stability and proteolytic resistance. This document serves as a technical resource for researchers, chemists, and drug development professionals aiming to enhance the therapeutic potential of peptide candidates.
Introduction: Rationale for β-Amino Acid Incorporation
Peptide therapeutics offer high specificity and low toxicity but are notoriously susceptible to rapid degradation by endogenous proteases. The peptide bond formed between α-amino acids is the natural substrate for these enzymes. By introducing an additional carbon atom into the amino acid backbone, we create a β-amino acid. Peptides built with these homologated units, known as β-peptides or α,β-hybrid peptides, possess a backbone structure that is sterically and electronically distinct from their natural counterparts. This modification is a key strategy for creating peptidomimetics with superior drug-like properties.[1][2]
This compound is a protected building block designed for this purpose. The N-terminal tert-butyloxycarbonyl (Boc) group provides robust, acid-labile protection suitable for the classic Boc/Bzl solid-phase synthesis strategy, while the β-amino acid structure fundamentally alters the resulting peptide's properties.[3][4]
Diagram: Structural Comparison of L-Asparagine vs. L-beta-Homoasparagine
The diagram below illustrates the key structural difference: the insertion of an additional methylene group (CH₂) in the backbone of L-beta-Homoasparagine.
Caption: Structural difference between α- and β-amino acid backbones.
Core Applications & Mechanistic Insights
Enhancing Proteolytic Stability
The primary and most significant advantage of incorporating β-amino acids is the dramatic increase in resistance to enzymatic degradation.[5]
-
Mechanism of Action: Proteases have highly evolved active sites that recognize the specific stereochemistry and spacing of the peptide backbone of α-peptides. The altered torsion angles and the additional methylene group in a β-amino acid-containing backbone disrupt this molecular recognition.[6] The peptide bond is no longer positioned correctly for nucleophilic attack by the enzyme's catalytic residues, rendering the peptide highly resistant to cleavage. Studies have shown that even a single α → β substitution can significantly inhibit degradation at that site, while peptides composed entirely of β-amino acids are virtually inert to a wide array of common proteases.[5][6]
Modulating Peptide Conformation and Bioactivity
The greater conformational flexibility of the β-amino acid backbone allows β-peptides to adopt unique and highly stable secondary structures not accessible to α-peptides, such as various helices (10-helix, 12-helix, 14-helix) and sheets.[7]
-
Expert Insight: This conformational control is a powerful tool in rational drug design. By strategically placing this compound, a researcher can induce specific turns or helical structures to mimic the bioactive conformation of a natural peptide ligand or to create a rigid scaffold for presenting side chains. This is critical for designing potent agonists or antagonists for receptors like GPCRs or for inhibiting protein-protein interactions.[1] The resulting peptidomimetic can achieve high affinity for its biological target while retaining the crucial stability needed for therapeutic viability.
Diagram: Impact of β-Amino Acid on Peptide Backbone
Caption: Disruption of peptide backbone periodicity by a β-amino acid.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 336182-03-7 | [8] |
| Molecular Formula | C₁₀H₁₈N₂O₅ | [8] |
| Molecular Weight | 246.26 g/mol | [8] |
| Appearance | White to off-white solid | [4] |
| Purity | ≥95-99% (Varies by supplier) | [4] |
| Storage Conditions | 2-8 °C, protect from moisture | [8] |
| Solubility | Soluble in DMF, DCM, and alcohols | General Knowledge |
Table 2: Representative Comparison of an α-Peptide vs. its β-Homoasparagine Analog
This table presents expected outcomes based on established principles of β-amino acid incorporation and is for illustrative purposes.
| Parameter | Hypothetical Peptide-α (all α-amino acids) | Hypothetical Peptide-β (with β-HAsn) | Rationale for Improvement |
| Proteolytic Half-Life | Minutes to a few hours | > 24-48 hours | The β-amino acid backbone resists recognition and cleavage by endogenous peptidases.[5][6] |
| Secondary Structure | Flexible / Random Coil in solution | Stable, well-defined helix/turn | The additional backbone torsion angles allow for the formation of stable, non-native secondary structures.[7] |
| Receptor Binding (Kᵢ) | 50 nM | 5-50 nM (Variable) | Can be improved if the induced conformation better mimics the bioactive state, but may decrease if sterically hindered.[1] |
| Ease of Synthesis | Standard | Requires optimized coupling | β-amino acids can exhibit slower coupling kinetics due to steric hindrance, requiring more potent reagents.[9] |
Experimental Protocols
Protocol 1: Incorporation of this compound via Boc-SPPS
This protocol outlines a single coupling cycle for incorporating this compound into a growing peptide chain using a manual Boc-SPPS strategy on a Merrifield or PAM resin.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3 eq.)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq.)
-
N,N-Diisopropylethylamine (DIEA) (6 eq.)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF) (peptide synthesis grade)
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in DCM
-
Neutralization Solution: 10% DIEA in DCM
Workflow:
Diagram: Boc-SPPS Cycle for β-Amino Acid Incorporation
Caption: Workflow for a single Boc-SPPS coupling cycle.
Methodology:
-
N-α-Boc Deprotection:
-
Swell the Boc-protected peptide-resin in DCM for 20 minutes.
-
Drain the solvent and add the deprotection solution (50% TFA in DCM). Agitate for 2 minutes, drain, and add a fresh aliquot of the solution.
-
Continue agitation for 20-30 minutes at room temperature.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x) to remove residual acid.[8]
-
-
Neutralization:
-
Add the neutralization solution (10% DIEA in DCM) to the peptide-resin.
-
Agitate for 5 minutes and drain. Repeat this step once.
-
Wash the resin with DCM (3x) and then DMF (3x) to prepare for the coupling step.[10]
-
-
Amino Acid Activation and Coupling:
-
Rationale: β-amino acids can be sterically hindered and exhibit slower coupling kinetics than α-amino acids. Therefore, a powerful activating agent such as HATU is strongly recommended over older reagents like DCC/HOBt to ensure high coupling efficiency and minimize side reactions.[9][11]
-
In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in a minimal volume of DMF.
-
Add DIEA (6 eq.) to the activation mixture and vortex for 1-2 minutes. The solution may change color.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction vessel at room temperature for 1 to 4 hours.
-
-
Monitoring and Troubleshooting:
-
After the initial coupling time, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser (ninhydrin) test to check for the presence of free primary amines.
-
If Negative (beads remain colorless or yellow): The coupling is complete. Proceed to the final washing steps.
-
If Positive (beads turn blue/purple): The coupling is incomplete. Drain the reaction solution, wash with DMF, and perform a "double coupling" by repeating step 3 with a fresh solution of activated amino acid. This is a common and effective strategy for difficult couplings.[10]
-
-
Final Wash:
-
Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
The resin is now ready for the next deprotection and coupling cycle.
-
References
-
Cabrele, C., Martinek, T., & Berlicki, Ł. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
- Frackenpohl, J., et al. (2001). The Outstanding Biological Stability of β- and γ-Peptides toward Proteolytic Enzymes. Helvetica Chimica Acta.
-
Kaur, K., et al. (2009). The Proteolytic Stability and Cytotoxicity Studies of l-Aspartic Acid Derived β-Peptides. Chemical Biology & Drug Design. [Link]
- Koyack, M. J., & Cheng, R. P. (2006). Design and Synthesis of β-Peptides With Biological Activity. Methods in Molecular Biology.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec Website.
- Chem-Impex International. (n.d.). Boc-L-β-homoasparagine. Chem-Impex Product Page.
-
Fülöp, L., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances. [Link]
-
Albericio, F., & Carpino, L. A. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
-
Drewniak-Świtalska, M., et al. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry. [Link]
- BenchChem. (2025). Application Notes and Protocols for BOC-L-Alanine Benzyl Ester in Solid-Phase Peptide Synthesis (SPPS). BenchChem Technical Document.
- Albright, S. (2023). Novel Strategies for the Synthesis of β-Amino Acids and Their Derivatives. University of Illinois Urbana-Champaign Chemistry Department.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- AAPPTec. (n.d.). Coupling Reagents. AAPPTec Website.
- BenchChem. (2025). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. BenchChem Technical Document.
- Gademann, K., et al. (2000). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Helvetica Chimica Acta.
- BenchChem. (2025). Orthogonal Protection Strategies with Boc-L-beta-homotryptophan: Application Notes and Protocols. BenchChem Technical Document.
- ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis. ChemPep Website.
-
Iray-Sargeant, H., et al. (2022). Therapeutic Peptides Targeting PPI in Clinical Development: Overview, Mechanism of Action and Perspectives. Frontiers in Molecular Biosciences. [Link]
-
Al-Sabah, S. (2024). Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues. Biomolecules. [Link]
- Bouvier, M., et al. (1998). Nonapeptide analogues containing (R)-3-hydroxybutanoate and beta-homoalanine oligomers: synthesis and binding affinity to a class I major histocompatibility complex protein. Journal of Medicinal Chemistry.
- Zahid, M., & Robbins, P. T. (2015). Strategies for Improving Peptide Stability and Delivery. Journal of Pharmaceutical Sciences.
-
Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & Medicinal Chemistry. [Link]
-
Hernández-Ledesma, B., Recio, I., & Amigo, L. (2008). Beta-lactoglobulin as source of bioactive peptides. Amino Acids. [Link]
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- 6. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
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Synthesis of Peptidomimetics with Boc-L-beta-Homoasparagine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of β-Amino Acids in Modern Peptidomimetics
Peptidomimetics, molecules that mimic the structure and function of natural peptides, are at the forefront of modern drug discovery. Their enhanced proteolytic stability, improved bioavailability, and unique conformational properties offer significant advantages over their natural α-peptide counterparts.[1][2] A key strategy in the design of peptidomimetics is the incorporation of β-amino acids. These homologated amino acids, containing an additional carbon in their backbone, induce unique secondary structures and are resistant to degradation by proteases.[1][2]
Boc-L-β-Homoasparagine, a derivative of the proteinogenic amino acid asparagine, is a valuable building block in this context.[3] Its side chain, featuring a primary amide, can participate in crucial hydrogen bonding interactions, mimicking the functionality of asparagine in natural peptides. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen terminus makes it particularly suitable for use in the well-established Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[3][4] This guide provides a comprehensive overview of the synthesis of peptidomimetics incorporating Boc-L-β-Homoasparagine, detailing the underlying chemical principles, step-by-step protocols, and critical considerations for successful synthesis.
The Strategic Importance of Boc-L-β-Homoasparagine
The incorporation of Boc-L-β-Homoasparagine into a peptide sequence is not merely an extension of the peptide backbone. It is a deliberate design choice with significant implications for the final molecule's properties.
Key Attributes of Boc-L-β-Homoasparagine:
-
Proteolytic Resistance: The β-amino acid backbone is not recognized by most proteases, leading to a significantly longer biological half-life of the resulting peptidomimetic.[1]
-
Structural Diversity: The presence of a β-amino acid can induce novel secondary structures, such as helices and turns, that are distinct from those formed by α-amino acids.[1] This allows for the exploration of new conformational spaces and the potential for enhanced target affinity and selectivity.
-
Side-Chain Functionality: The asparagine side chain provides a hydrogen bond donor and acceptor, which is often critical for molecular recognition and biological activity.[3]
Challenges in Incorporating Asparagine and its Homologues:
The primary challenge in incorporating asparagine residues, including β-homoasparagine, into peptides is the potential for side reactions involving the side-chain amide. During the activation of the carboxylic acid for coupling, the amide can undergo dehydration to form a nitrile.[5][6] Additionally, aspartimide formation can occur, particularly in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser, leading to a mixture of α- and β-coupled peptides.[7]
To mitigate these side reactions, protection of the side-chain amide is highly recommended. For Boc-based synthesis, the Xanthyl (Xan) group is a suitable choice for protecting the side-chain amide of asparagine and its homologues.[8][9] The Xan group effectively prevents dehydration and is conveniently removed by trifluoroacetic acid (TFA) during the standard Boc deprotection steps.[9]
Visualizing the Synthesis Workflow
The following diagram illustrates the key stages in the solid-phase synthesis of a peptidomimetic incorporating Boc-L-β-Homoasparagine using the Boc/Bzl strategy.
Caption: General workflow for Boc-SPPS of a peptidomimetic containing β-Homoasparagine.
Detailed Protocols for Synthesis
The following protocols provide a step-by-step guide for the manual solid-phase synthesis of a model tripeptide, Gly-β-hAsn-Ala, on a Merrifield resin.
Materials and Reagents:
-
Merrifield resin (1% DVB, 100-200 mesh)
-
Boc-Ala-OH
-
Boc-L-β-Homoasparagine(Xan)-OH
-
Boc-Gly-OH
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Isopropanol (IPA)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Anisole (scavenger)
-
Kaiser test kit
Protocol 1: Attachment of the First Amino Acid (Boc-Ala-OH) to Merrifield Resin
-
Resin Swelling: Swell 1 g of Merrifield resin in 10 mL of DCM for 30 minutes in a reaction vessel.
-
Amino Acid Salt Formation: In a separate flask, dissolve Boc-Ala-OH (2 equivalents relative to resin loading) and cesium carbonate (1 equivalent) in a mixture of DMF and water. Lyophilize to obtain the Boc-Ala-OCs salt.
-
Esterification: Add the Boc-Ala-OCs salt to the swollen resin in 10 mL of DMF. Heat the mixture to 50°C and agitate for 12-24 hours.
-
Washing: Wash the resin thoroughly with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
-
Substitution Level Determination: Determine the loading of the first amino acid on the resin using a method such as the picric acid test or by cleaving the Boc group and quantifying the free amine.
Protocol 2: Peptide Chain Elongation (Incorporation of Boc-L-β-Homoasparagine(Xan)-OH and Boc-Gly-OH)
This cycle is repeated for each amino acid to be added to the peptide chain.
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with DCM (3 x 10 mL).
-
Treat the resin with 10 mL of 10% DIEA in DCM for 2 minutes (repeat twice).
-
Wash the resin with DCM (3 x 10 mL).
-
-
Coupling (using DIC/HOBt):
-
In a separate flask, dissolve Boc-L-β-Homoasparagine(Xan)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in 5 mL of DMF.
-
Add DIC (3 equivalents) to the solution and allow to pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser (ninhydrin) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, recoupling may be necessary.
-
-
Washing:
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Repeat steps 1-5 for the coupling of Boc-Gly-OH.
Protocol 3: Cleavage and Final Deprotection
Caution: HF and TFMSA are extremely corrosive and toxic. This procedure must be performed in a specialized apparatus within a certified fume hood by trained personnel.
-
Resin Preparation: Dry the peptide-resin thoroughly under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of HF:anisole (9:1) or TFMSA:TFA:anisole.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and stir at 0°C for 1-2 hours.
-
HF Evaporation: Remove the HF by a stream of nitrogen.
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.
-
Isolation: Collect the precipitated peptide by filtration or centrifugation.
-
Washing: Wash the crude peptide with cold diethyl ether to remove scavengers and other small molecules.
-
Drying: Dry the crude peptide under vacuum.
Data Presentation: Key Parameters and Expected Outcomes
The following table summarizes the key parameters for the synthesis of the model tripeptide Gly-β-hAsn-Ala.
| Parameter | Value/Range | Rationale/Justification |
| Resin | Merrifield, 0.5-1.0 mmol/g | Standard resin for Boc-SPPS for synthesizing peptide acids.[10] |
| Nα-Protection | Boc | Acid-labile protecting group, stable to the basic conditions of neutralization.[4] |
| β-hAsn Side-Chain Protection | Xanthyl (Xan) | Prevents dehydration and aspartimide formation; labile to TFA.[8][9] |
| Coupling Reagent | DIC/HOBt | Cost-effective and efficient for standard couplings. HOBt minimizes racemization.[11] |
| Boc Deprotection | 50% TFA in DCM | Standard condition for Boc removal.[10] |
| Neutralization | 10% DIEA in DCM | Prepares the free amine for the next coupling reaction.[12] |
| Cleavage | HF or TFMSA | Strong acids required for cleavage from Merrifield resin and removal of benzyl-type side-chain protecting groups.[10] |
| Expected Purity (crude) | >70% | Dependent on coupling efficiency and absence of side reactions. |
| Expected Yield (crude) | 60-80% | Varies based on the number of coupling cycles and handling losses. |
Characterization and Quality Control
After synthesis and purification by reverse-phase HPLC, the identity and purity of the peptidomimetic must be confirmed.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the final product.[13] The observed mass should correspond to the calculated mass of the desired peptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectroscopy can be used to confirm the structure of the peptide and provide information about its conformation in solution.[14][15][16] The chemical shifts and coupling constants of the backbone and side-chain protons will be characteristic of the β-amino acid-containing peptide.
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance of the β-amino acid. Peptide aggregation on the resin. | Use a more potent coupling reagent (e.g., HBTU, HATU). Perform a double coupling. Switch to a more polar solvent like NMP. |
| Low Yield | Incomplete coupling at one or more steps. Premature cleavage of the peptide from the resin. | Optimize coupling times and reagents. For acid-sensitive sequences, consider using a more labile resin like 2-chlorotrityl chloride resin. |
| Side Product Formation | Dehydration of the asparagine side chain. Aspartimide formation. | Ensure the use of side-chain protected Boc-L-β-Homoasparagine(Xan)-OH. Avoid prolonged exposure to basic conditions. |
Conclusion
The synthesis of peptidomimetics containing Boc-L-β-Homoasparagine offers a powerful strategy for the development of novel therapeutics with enhanced stability and unique structural properties. By employing a robust Boc-SPPS protocol, with careful attention to side-chain protection and the choice of coupling reagents, researchers can successfully incorporate this valuable building block into their peptide designs. The detailed protocols and application notes provided herein serve as a comprehensive guide for scientists and drug development professionals to navigate the synthesis of these promising molecules.
References
- BenchChem. (2025). A Comparative Guide to Boc-Asn(Xan)-OH and Boc-Asn(Trt)-OH in Peptide Synthesis.
- ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Anaspec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Bayer, E., et al. (1990). Asparagine coupling in Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 35(5), 405-410.
- BenchChem. (2025). Application Notes and Protocols for the Use of Boc-Asn(Xan)-OH in Solid-Phase Peptide Synthesis.
- Ho, D., et al. (2003). Side reactions in solid-phase peptide synthesis and their applications. Journal of Peptide Research, 62(1), 1-14.
- AAPPTec. (n.d.).
- Pascal, R. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis (pp. 3-24). Humana Press, New York, NY.
- Chem-Impex International Inc. (n.d.). Boc-L-β-homoasparagine.
- Carpino, L. A., et al. (2003). Assessment of new 6-Cl-HOBt based coupling reagents for peptide synthesis. Part 1: Coupling efficiency study. Journal of Peptide Research, 62(3), 122-132.
- AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis.
- BenchChem. (2025).
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- BenchChem. (2025). Application Notes and Protocols for the Coupling of Boc-His(Z)-OH with HBTU/HOBt Reagents.
- Amblard, M., et al. (2006).
- Lebl, M., et al. (1999). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports.
- AAPPTec. (n.d.). Boc-Asn(Xan)-OH [65420-40-8].
- AAPPTec. (n.d.). Coupling Reagents.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Bodanszky, M. (2012). Synthesis of Peptides by Solution Methods. Springer Science & Business Media.
- Seebach, D., et al. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research, 41(10), 1366-1375.
- Gopi, H. N., et al. (2004). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 11(22), 2963-2977.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Moodle@Units. (n.d.). solid phase peptide.
- Kim, D., et al. (2015). Efficient Synthesis of 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric Acid. Bulletin of the Korean Chemical Society, 36(4), 1335-1338.
- BenchChem. (2025). Technical Support Center: Boc-L-beta-homotryptophan in Solid-Phase Peptide Synthesis.
- van Gunsteren, W. F., et al. (2008). Interpreting NMR Data for Beta-Peptides Using Molecular Dynamics Simulations. Journal of the American Chemical Society, 130(41), 13589-13597.
- Zagorski, M. G., & Barrow, C. J. (1992). NMR Studies of Amyloid Beta-Peptides: Proton Assignments, Secondary Structure, and Mechanism of an Alpha-Helix----Beta-Sheet Conversion for a Homologous, 28-residue, N-terminal Fragment. Biochemistry, 31(24), 5621-5631.
- Craik, D. J., & Higgins, K. A. (2007). NMR Spectroscopy of Peptides and Proteins. In Protein Engineering Protocols (pp. 1-25). Humana Press.
- Franks, W. T., et al. (2007). Characterization of peptide O⋯HN hydrogen bonds via1H-detected 15N/17O solid-state NMR spectroscopy.
- Kumar, A., et al. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry-Section B, 57B(1), 84-90.
- Harale, P. L., et al. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences, 28(03), 046-052.
- Mabion. (n.d.). Mass Spectrometry in Peptide and Protein Analysis.
- Hossain, M. A. (2021). Synthesis of Library of N-t-boc Amino ester.
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Application Note: A Comprehensive Guide to the Analytical Characterization of Peptides Containing L-beta-Homoasparagine
Abstract
The incorporation of non-native amino acids, such as L-beta-homoasparagine (β³-HAsn), into peptide therapeutics is a key strategy for enhancing proteolytic stability and modulating pharmacological properties.[1][2] However, the introduction of this β-amino acid, an isomer of the proteinogenic L-asparagine, presents significant analytical challenges for identity confirmation, purity assessment, and quality control. As β³-HAsn adds an extra methylene group into the peptide backbone, it creates isomeric products that are identical in mass to other potential impurities, demanding sophisticated analytical strategies to ensure product quality. This guide provides a detailed framework and robust protocols for researchers, scientists, and drug development professionals to effectively characterize peptides containing L-beta-homoasparagine using a combination of advanced chromatographic and mass spectrometric techniques. We delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of isomeric separation and identification.
The Core Analytical Challenge: Isomerism
The primary difficulty in characterizing peptides with L-beta-homoasparagine stems from its isomeric nature. It shares an identical molecular weight with other structurally similar amino acids that could be present as impurities or degradants, making simple mass determination insufficient. The analytical goal is to unambiguously distinguish the target β³-HAsn peptide from its α-peptide counterpart and other related isomers.
The challenges are analogous to those encountered when characterizing isoaspartate (isoAsp), a common product of asparagine deamidation or aspartate isomerization.[3][4][5] IsoAsp is also a β-amino acid, and the extensive knowledge base for its analysis provides a strong foundation for developing methods for synthetic peptides containing β³-HAsn.
Key Distinctions to be Made:
-
Target Peptide: Containing L-beta-homoasparagine (β³-HAsn).
-
Potential Isomers: Peptides containing L-Asparagine (α-Asn), L-isoaspartate (isoAsp), or other isomeric amino acids.
To address this, a multi-modal approach combining high-resolution separation with specific fragmentation techniques is essential.
Caption: Fig 1. Backbone elongation in β³-HAsn vs. α-Asn.
The Integrated Analytical Workflow
A robust characterization workflow relies on the orthogonal strengths of liquid chromatography for physical separation and mass spectrometry for definitive identification.
Caption: Fig 2. Recommended workflow for β-peptide characterization.
Protocol 1: High-Performance Liquid Chromatography (HPLC) Separation
The subtle difference in the peptide backbone imparted by β³-HAsn often results in a slight change in hydrophobicity and solution conformation, which can be exploited for chromatographic separation.[6][7] Reversed-phase HPLC is the primary method for this purpose.
Objective: To achieve baseline separation of the target β³-HAsn peptide from its α-Asn isomer and other synthesis-related impurities.
Step-by-Step Methodology
-
Column Selection:
-
Column: C18 stationary phase (e.g., Waters XBridge BEH C18, Agilent ZORBAX RRHD C18).
-
Dimensions: 2.1 mm ID x 100-150 mm length, with a particle size of ≤ 1.8 µm for high resolution.
-
Rationale: The C18 phase provides the necessary hydrophobicity to interact with the peptide. The small particle size enhances peak efficiency, which is critical for resolving closely eluting isomers.
-
-
Mobile Phase Preparation:
-
Mobile Phase A (MPA): 0.1% Formic Acid (FA) in LC-MS grade water.
-
Mobile Phase B (MPB): 0.1% Formic Acid (FA) in LC-MS grade acetonitrile (ACN).
-
Rationale: Formic acid is a volatile mobile phase modifier compatible with mass spectrometry that provides protons for efficient electrospray ionization. Using high-purity reagents is crucial to minimize background noise.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.2 - 0.4 mL/min (for 2.1 mm ID column).
-
Column Temperature: 40-60 °C.
-
Injection Volume: 1-5 µL.
-
Gradient: Develop a shallow, linear gradient. Start with an initial scouting gradient (e.g., 5-50% MPB over 20 minutes) to determine the approximate elution time. Then, optimize the gradient around the elution window of the isomers (e.g., a 0.5-1.0% per minute change in MPB).
-
Rationale: Elevated column temperature can improve peak shape and sometimes enhance separation between isomers. A shallow gradient is the most critical parameter; it increases the residence time of the analytes on the column, maximizing the opportunity for separation based on subtle physicochemical differences.[7]
-
-
Detection:
-
UV Detector: 214 nm and 280 nm.
-
Online Mass Spectrometer: As described in Protocol 2.
-
Rationale: UV at 214 nm detects the peptide backbone, providing a general chromatogram for all peptide species. UV at 280 nm is useful if the peptide contains Trp or Tyr residues.
-
Protocol 2: Mass Spectrometry (MS) for Identification & Localization
While HPLC separates the isomers, mass spectrometry provides the definitive identification by probing the peptide's structure through fragmentation. High-resolution mass spectrometry is strongly recommended to avoid the misidentification of deamidated peptides, which have a very small mass shift of only 0.98 Da from their native counterparts.[8]
Objective: To confirm the elemental composition and to generate specific fragment ions that are diagnostic of the β-amino acid linkage.
Step-by-Step Methodology
-
Mass Spectrometer Setup:
-
Instrument: A high-resolution mass spectrometer such as a Quadrupole-Orbitrap (e.g., Thermo Scientific Q Exactive) or a Q-TOF is ideal.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MS1 Full Scan:
-
Mass Range: 300-2000 m/z.
-
Resolution: >70,000 FWHM.
-
AGC Target / Max IT: Set according to instrument recommendations for peptides.
-
-
-
Data-Dependent Acquisition (DDA) for MS/MS:
-
Activation Method 1: Collision-Induced Dissociation (CID):
-
Collision Energy: Use a normalized collision energy (NCE) of 25-30%, but optimize for the specific peptide.
-
Expected Observation: Peptides containing a β-amino acid linkage often exhibit different b/y ion intensity ratios compared to their α-isomers upon CID.[9] Specifically, cleavage on either side of the β-amino acid can be sterically or electronically disfavored, altering the fragmentation pattern. A decrease in the corresponding Asp immonium ion at m/z 88 is also a characteristic feature for isoAsp-containing peptides.[9]
-
-
Activation Method 2: Electron-Transfer Dissociation (ETD):
-
Reagent: Fluoranthene radical anions.
-
Reaction Time: Optimize for the specific peptide charge state.
-
Expected Observation: ETD is a non-ergodic fragmentation method that cleaves the peptide backbone N-Cα bond, producing c- and z-type ions. It is exceptionally useful for localizing labile modifications and differentiating isomers. For isoAsp, ETD produces unique diagnostic fragments, specifically a c′+57 and z•−57 ion, which are highly specific to the β-linkage.[3][4] This same principle applies to peptides containing β³-HAsn.
-
-
Rationale: Using both CID and ETD provides complementary information. CID provides robust, information-rich spectra for general sequencing, while ETD offers highly specific diagnostic ions to confirm the presence and location of the β-amino acid.
-
Data Interpretation: Key Analytical Signatures
The combination of chromatographic and mass spectrometric data provides a powerful signature for confirming the identity of your β³-HAsn peptide.
| Analytical Parameter | Expected Result for α-Asn Peptide | Expected Result for β³-HAsn Peptide | Causality / Explanation |
| RP-HPLC Retention Time | Typically elutes earlier. | Typically exhibits a slight retention time shift (often later). | The extra CH₂ in the backbone can subtly alter the peptide's overall hydrophobicity and its interaction with the C18 stationary phase. |
| MS1 (Full Scan) | Identical m/z value. | Identical m/z value. | The two peptides are isomers and have the same elemental composition. |
| CID Fragmentation | "Standard" b/y ion series. | Altered b/y ion ratios around the modification site.[9] | The different bond arrangement and sterics of the β-amino acid linkage affect fragmentation propensities. |
| ETD Fragmentation | "Standard" c/z ion series. | Presence of diagnostic fragment ions (e.g., c′+57, z•−57 type ions).[3][4] | The unique structure of the β-amino acid linkage leads to characteristic fragmentation pathways under ETD conditions. |
Complementary and Orthogonal Methods
For regulatory filings or in-depth structural elucidation, additional techniques can provide further confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D-NMR techniques like COSY and NOESY can provide unambiguous, definitive proof of the peptide's covalent structure and backbone connectivity.[10][11] However, NMR requires larger amounts of pure sample and is a low-throughput technique.
-
Amino Acid Analysis (AAA): After acid hydrolysis, β³-HAsn will be converted to β³-homoaspartic acid. Specialized AAA methods capable of separating this from standard aspartic acid can confirm the presence of the β-amino acid core but will not confirm the side-chain amide.[12]
Conclusion
The successful characterization of peptides containing L-beta-homoasparagine is a non-trivial but achievable task that hinges on an integrated analytical strategy. Standard analytical approaches are insufficient due to the challenge of isomerism. By leveraging the high resolving power of modern UHPLC systems with shallow gradients, coupled with the diagnostic power of complementary fragmentation techniques like CID and ETD in a high-resolution mass spectrometer, researchers can confidently separate, identify, and localize β-amino acid residues. This multi-faceted approach ensures the stringent quality control necessary for the development of novel peptide therapeutics.
References
- A Comparative Guide to the Mass Spectrometric Characterization of Isoaspart
- In-Source Decay Characterization of Isoaspartate and β-Peptides.International Journal of Mass Spectrometry / NIH.
- In-Source Decay Characterization of Isoaspart
- Revealing deamidation and isoaspartate formation during peptide analysis, purification and storage by tandem mass spectrometry.
- Analysis of isoaspartate in peptides by electrospray tandem mass spectrometry.PubMed.
- The separation of peptide hormone diastereoisomers by reverse phase high pressure liquid chrom
- High-performance liquid chromatographic separation of peptide and amino acid stereoisomers.PubMed.
- Gas-chromatographic separation of stereoisomers of dipeptides.Chirality.
- Separation of Peptide Diastereomers.Semantic Scholar.
- Separation of Peptide Isomers and Conformers by Ultra Performance Liquid Chromatography.
- Mass spectrometric analysis of asparagine deamidation and aspartate isomeriz
- Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides.
- The Separation and Quantitation of Peptides with and without Oxidation of Methionine and Deamidation of Asparagine Using Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS).PubMed.
- Mass spectrometric analysis of asparagine deamidation and aspartate isomeriz
- Utilization of Liquid Chromatography-Mass Spectrometry and High-Resolution Ion Mobility-Mass Spectrometry to Characterize Therapeutically Relevant Peptides with Asparagine Deamidation and Isoaspart
- Hybrid Quadrupole-Orbitrap Mass Spectrometer Accurately Identifies Deamid
- Analysis of Peptides and Conjug
- Beta Homo Amino Acids for Peptide Synthesis Archives.AAPPTEC.
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- NMR spectroscopy as a characterization tool enabling biologics formulation development.Journal of Pharmaceutical Sciences.
- NMR characterization of the structure of a beta-(1-->3)-D-glucan isolate from cultured fruit bodies of Sparassis crispa.PubMed.
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- 3. In-Source Decay Characterization of Isoaspartate and β-Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-Source Decay Characterization of Isoaspartate and β-Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The separation of peptide hormone diastereoisomers by reverse phase high pressure liquid chromatography. Factors affecting separation of oxytocin and its diastereoisomers--structural implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quadrupole Orbitrap Accurately Identifies Deamidated Peptides [thermofisher.com]
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- 12. Analysis of Peptides and Conjugates by Amino Acid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Spectroscopy of Peptides Containing β-Homoamino Acids
Foreword for the Researcher
The incorporation of β-homoamino acids into peptides has opened new avenues in drug development and materials science, creating foldamers with unique structural and functional properties. These β-peptides often exhibit remarkable stability against proteolytic degradation and can adopt well-defined secondary structures, such as helices and sheets, that are distinct from their α-peptide counterparts. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structures of these novel molecules in solution.
This guide is designed for researchers, scientists, and drug development professionals who are venturing into the structural analysis of β-peptides using NMR. It moves beyond a simple recitation of pulse sequences, offering instead a detailed exploration of the experimental rationale, protocol intricacies, and data interpretation nuances specific to peptides containing β-homoamino acids. Our aim is to provide you with the foundational knowledge and practical steps necessary to confidently determine the conformation of your β-peptide of interest. We will delve into the causality behind experimental choices, ensuring that each protocol is not just a series of steps, but a self-validating system for acquiring high-quality, meaningful data.
The Unique Structural Landscape of β-Peptides: An NMR Perspective
Unlike α-peptides, which are polymers of α-amino acids, β-peptides are composed of β-amino acids, featuring an additional carbon atom in their backbone. This seemingly minor alteration has profound implications for their conformational preferences. The increased flexibility of the β-peptide backbone, with additional rotatable bonds, allows for a richer diversity of secondary structures, including the well-characterized 14-helix, 12-helix, and various sheet and turn motifs.[1]
From an NMR standpoint, this structural diversity presents both challenges and opportunities. The chemical shifts of backbone and side-chain protons can differ significantly from those of α-peptides.[2] Furthermore, the through-bond scalar couplings (J-couplings) and through-space Nuclear Overhauser Effects (NOEs), which are the primary sources of structural restraints, will exhibit patterns unique to the specific fold of the β-peptide.[1][3] A thorough understanding of these characteristic NMR signatures is paramount for accurate structure determination.
Experimental Design: From Sample Preparation to Data Acquisition
The quality of your NMR data is fundamentally linked to the quality of your sample and the thoughtful design of your experiments. Here, we outline the critical considerations and provide step-by-step protocols for key NMR experiments.
Sample Preparation: The Foundation of High-Quality Spectra
A well-prepared sample is crucial for obtaining high-resolution NMR spectra. Aggregation, precipitation, and the presence of impurities can lead to line broadening and artifacts, complicating spectral analysis.
Protocol 1: Preparing a β-Peptide Sample for NMR Analysis
-
Peptide Purity: Begin with a highly purified (≥95%) lyophilized β-peptide, typically synthesized via Fmoc-based solid-phase peptide synthesis (SPPS).[4]
-
Solvent Selection: The choice of solvent is critical and can influence the peptide's conformation.
-
For initial studies and to observe amide protons, use a mixture of 90% H₂O and 10% D₂O. The D₂O provides the lock signal for the spectrometer.[4]
-
To exchange labile amide protons for deuterium and simplify the spectrum, dissolve the peptide in 100% D₂O. This can help in identifying protons close to the amide groups through their disappearance.
-
Organic solvents like methanol-d₄ or trifluoroethanol (TFE)-d₃ can be used to induce or stabilize secondary structures.
-
-
Concentration: Aim for a peptide concentration of 1-5 mM.[5] Higher concentrations generally yield better signal-to-noise ratios, but be mindful of potential aggregation, which can broaden NMR signals.[6]
-
pH Adjustment: The pH of the sample should be carefully adjusted to between 4 and 5. This range minimizes the exchange rate of amide protons with the solvent, making them easier to observe.[7] Use dilute HCl or NaOH to adjust the pH.
-
Internal Standard: Add a chemical shift reference, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or trimethylsilylpropanoic acid (TSP), to the sample.
-
Filtration: To remove any particulate matter, filter the final solution into a high-quality NMR tube (e.g., Wilmad 5 mm Precision NMR tubes) using a syringe filter.[4]
The NMR Experiment Toolkit for β-Peptide Analysis
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the complete resonance assignment and structural characterization of a β-peptide. All experiments should be performed on a high-field NMR spectrometer (≥ 500 MHz) to achieve optimal signal dispersion.[4]
Experimental Workflow Diagram
Caption: Workflow for β-Peptide Structure Determination by NMR.
Protocol 2: 2D Total Correlation Spectroscopy (TOCSY)
The TOCSY experiment is paramount for identifying the spin systems of individual β-homoamino acid residues. It reveals correlations between all scalar-coupled protons within a residue.
-
Pulse Sequence: Use a standard TOCSY pulse sequence with water suppression (e.g., dipsi2esgpph).
-
Mixing Time: The choice of mixing time is crucial. A longer mixing time allows magnetization to propagate further through the spin system. For β-peptides, which may have larger spin systems, a mixing time of 60-80 ms is a good starting point.[1] For residues with long side chains, a longer mixing time of 150-200 ms may be necessary to observe correlations to the end of the side chain.[4]
-
Acquisition Parameters:
-
Spectral Width: ~12-14 ppm in both dimensions.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Recycle Delay: 1.5-2.0 seconds.
-
Protocol 3: 2D Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY)
NOESY and ROESY experiments detect through-space correlations between protons that are close to each other (< 5 Å), providing the distance restraints necessary for 3D structure calculation.
-
NOESY vs. ROESY: The choice between NOESY and ROESY depends on the molecular weight of the peptide. For small peptides (MW < 1500 Da), NOESY cross-peaks are positive. For larger peptides (MW > 2000 Da), they are negative. In the intermediate range, NOESY signals can be weak or absent. ROESY cross-peaks are always negative, making it a more reliable choice for medium-sized peptides.[4] It is often beneficial to acquire both spectra.
-
Pulse Sequence: Use standard NOESY (noesyesgpph) or ROESY (roesyesgpph) pulse sequences with water suppression.
-
Mixing Time: The intensity of NOE/ROE cross-peaks depends on the mixing time.
-
Acquisition Parameters: Similar to TOCSY, with adjustments to the number of scans as needed to achieve a good signal-to-noise ratio.
Data Analysis: Deciphering the Structural Signatures of β-Peptides
The analysis of NMR data for β-peptides follows a systematic approach, starting with resonance assignment and culminating in the identification of structural restraints.
Resonance Assignment
The first step is to assign all the proton resonances to their specific locations in the peptide sequence.
-
Identify Spin Systems: In the TOCSY spectrum, trace the correlations from the well-resolved amide proton (NH) region to the α- and β-protons and then to the side-chain protons for each residue.
-
Sequential Assignment: Use the NOESY or ROESY spectrum to link the identified spin systems in the correct order. Look for sequential NOEs between the α-proton of one residue (i) and the amide proton of the next residue (i+1).
Identifying Secondary Structure from NOE Patterns
The pattern of short, medium, and long-range NOEs is a powerful indicator of the peptide's secondary structure. For β-peptides, the 14-helix is a common and well-characterized motif.
Characteristic NOEs for a β-Peptide 14-Helix
The 14-helix is defined by C=O(i)···HN(i+2) hydrogen bonds. This arrangement brings specific protons into close proximity, giving rise to a characteristic set of NOEs.
Caption: Diagnostic NOEs for a β-peptide 14-helix.
-
Strong NOEs: The most diagnostic NOEs for a 14-helix are between a CαH of residue i and a CβH of residue i+3, and between an NH of residue i and a CβH of residue i+2.[3][8]
-
Weaker NOEs: A weaker but also characteristic NOE can sometimes be observed between the NH of residue i and a CβH of residue i+3.[3]
Table 1: Summary of Key NOE Restraints for β-Peptide Secondary Structures
| Secondary Structure | Key NOE Contacts | Typical Distance (Å) |
| 14-Helix | CαH(i) – CβH(i+3) | ~2.5 - 4.0 |
| NH(i) – CβH(i+2) | ~2.5 - 4.0 | |
| NH(i) – CβH(i+3) (weaker) | ~3.0 - 5.0 | |
| β-Sheet | CαH(i) – CαH(j) (inter-strand) | ~2.5 |
| (Antiparallel) | CαH(i) – NH(j) (inter-strand) | ~3.2 |
| NH(i) – NH(j) (inter-strand) | ~3.3 |
J-Coupling Constants: Probing Dihedral Angles
Three-bond J-coupling constants (³J) are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation.[9] In peptides, ³J(HNHα) provides information about the backbone dihedral angle φ. The altered backbone of β-peptides introduces more complexity, and the Karplus relationships are different from those of α-peptides. While a comprehensive set of Karplus parameters for all β-amino acids is still an active area of research, general trends can be informative.
-
³J(HNHα) values: For α-peptides, small values (~4 Hz) are indicative of helical structures, while large values (~8-9 Hz) suggest an extended β-strand conformation.[8] Similar trends are expected for β-peptides, but the specific values will differ due to the different backbone geometry.
-
Measuring J-couplings: These can be measured from high-resolution 1D ¹H spectra or from the anti-phase cross-peak patterns in a phase-sensitive DQF-COSY spectrum.[8]
Structure Calculation and Refinement
The final step is to use the collected NOE distance restraints and dihedral angle restraints from J-couplings to calculate a 3D structure of the β-peptide.
-
Software: Programs like CYANA, XPLOR-NIH, or CNS are commonly used for structure calculation.[5]
-
Protocol: The software uses a simulated annealing protocol to find conformations that best satisfy the experimental restraints.
-
Ensemble of Structures: The result is typically an ensemble of low-energy structures that are all consistent with the NMR data. The precision of the structure is reflected in the root-mean-square deviation (RMSD) of the ensemble.
Advanced Techniques: Isotopic Labeling
For larger or more complex β-peptides, spectral overlap can become a significant problem. Isotopic labeling, typically with ¹⁵N and/or ¹³C, can greatly simplify the spectra and enable the use of more advanced heteronuclear NMR experiments. Uniform or residue-specific labeling can be achieved through chemical synthesis of the labeled β-homoamino acid precursors. This allows for experiments like the ¹H-¹⁵N HSQC, which provides a fingerprint of the peptide with one peak per residue, and ¹⁵N-edited NOESY, which specifically shows NOEs involving amide protons.[10]
Conclusion
The structural elucidation of peptides containing β-homoamino acids by NMR spectroscopy is a powerful approach to understanding their unique conformational properties. By carefully preparing samples, selecting the appropriate suite of NMR experiments, and meticulously analyzing the resulting data with a focus on the characteristic NOE patterns and J-coupling constants, researchers can generate high-resolution 3D structures. This information is invaluable for the rational design of novel β-peptides with tailored functions in medicine and beyond.
References
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Seebach, D., et al. (2004). Comparison of Design Strategies for Promotion of β-Peptide 14-Helix Stability in Water. Helvetica Chimica Acta, 87(10), 2695-2714. [Link]
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Horne, W. S., et al. (2007). Distinctive Circular Dichroism Signature for 14-Helix-Bundle Formation by β-Peptides. Organic Letters, 9(21), 4155-4158. [Link]
-
Zhu, J., et al. (2025). Using solution-phase NMR spectroscopy to study the folding and supramolecular assembly of conformationally constrained β-sheet peptides. ChemRxiv. [Link]
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Jiménez, M. A., et al. (2007). Design and NMR conformational study of a β-sheet peptide based on Betanova and WW domains. Proteins: Structure, Function, and Bioinformatics, 69(2), 264-274. [Link]
-
Daura, X., et al. (2001). Interpreting NMR Data for Beta-Peptides Using Molecular Dynamics Simulations. Journal of the American Chemical Society, 123(10), 2317-2327. [Link]
-
Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173-180. [Link]
- Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons.
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Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11-15. [Link]
-
Wishart, D. S., Sykes, B. D., & Richards, F. M. (1992). The chemical shift index: a fast and simple method for the assignment of protein secondary structure through NMR spectroscopy. Biochemistry, 31(6), 1647-1651. [Link]
- Cavanagh, J., Fairbrother, W. J., Palmer, A. G., & Skelton, N. J. (2007). Protein NMR Spectroscopy: Principles and Practice. Academic Press.
-
Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Sciences and Technology Management, 4(1), 22-34. [Link]
-
Georgia Tech NMR Center. (2023). 2D NOESY, ROESY and TOCSY setup note. [Link]
-
Appella, D. H., et al. (1999). Crystallographic Characterization of the α/β-Peptide 14/15-Helix. Journal of the American Chemical Society, 121(42), 9723-9728. [Link]
- Zerbe, O. (n.d.). Peptide/Protein NMR. University of Zurich.
-
Cung, M. T., Marraud, M., & Neel, J. (1974). Experimental Calibration of a Karplus Relationship in Order to Study the Conformations of Peptides by Nuclear Magnetic Resonance. Macromolecules, 7(5), 606-613. [Link]
-
Pagano, K., et al. (2007). Estimation of 3JHN-Halpha and 3JHalpha-Hbeta coupling constants from heteronuclear TOCSY spectra. Journal of Biomolecular NMR, 39(3), 213-222. [Link]
-
Nowick, J. S., et al. (2010). Assembly of Peptides Derived from β-Sheet Regions of β-Amyloid. Journal of the American Chemical Society, 132(29), 10046-10055. [Link]
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- 4. J-Coupling Constants for a Trialanine Peptide as a function of Dihedral Angles Calculated by Density Functional Theory over the full Ramachandran Space - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Structural dependencies of protein backbone 2JNC′ couplings - PMC [pmc.ncbi.nlm.nih.gov]
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Mass spectrometry analysis of Boc-L-beta-Homoasparagine derivatives.
Application Note & Protocol
Topic: High-Resolution Mass Spectrometry for the Structural Elucidation and Quantification of Boc-L-beta-Homoasparagine Derivatives
Audience: Researchers, scientists, and drug development professionals engaged in peptide synthesis, peptidomimetics, and small molecule analysis.
Senior Application Scientist: Dr. Evelyn Reed
Executive Summary
The incorporation of non-canonical amino acids like L-beta-homoasparagine (L-β-HAsn) into peptide structures is a critical strategy in modern drug discovery, offering enhanced proteolytic stability and unique conformational properties.[1] The tert-butyloxycarbonyl (Boc) protecting group is fundamental to the stepwise synthesis of these modified peptides.[2] Consequently, robust analytical methods are required to verify the structure and purity of Boc-L-β-HAsn intermediates. This application note presents a detailed protocol for the analysis of Boc-L-β-HAsn derivatives using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We provide optimized parameters for electrospray ionization (ESI) and a comprehensive analysis of the compound's characteristic fragmentation patterns under collision-induced dissociation (CID), enabling unambiguous identification and quality control.
Introduction: The Rationale for Beta-Amino Acid Analysis
Beta-amino acids, which feature an additional carbon in their backbone compared to their alpha-analogs, are key building blocks for peptidomimetics. Their inclusion can induce stable secondary structures (e.g., helices) and confer resistance to enzymatic degradation. Boc-L-β-HAsn is a valuable precursor in the synthesis of these modified peptides.[1]
Accurate characterization of the Boc-protected intermediate is paramount. Mass spectrometry serves as a rapid, highly sensitive, and structurally informative tool for this purpose.[][4] It allows for precise mass measurement to confirm successful synthesis and for fragmentation analysis (MS/MS) to ensure the protecting group is correctly installed and the core structure is intact. This guide explains the causality behind method development choices to provide a self-validating system for researchers.
Chemical Profile: this compound
-
IUPAC Name: (3S)-5-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid[5]
-
Molecular Formula: C₁₀H₁₈N₂O₅[5]
-
Monoisotopic Mass: 246.1216 Da[5]
-
Structure:
The key structural features influencing its mass spectrometric behavior are:
-
The Acid-Labile Boc Group: Prone to characteristic neutral losses under energetic conditions.[2][6]
-
The Carboxylic Acid Terminus: A primary site for deprotonation in negative ion mode.
-
The Primary Amide Side Chain: Can undergo neutral loss of ammonia (NH₃).
-
The Beta-Amine: A site for protonation in positive ion mode.
Experimental Workflow & Methodology
A systematic workflow ensures reproducible and high-quality data. The process begins with careful sample preparation, followed by optimized chromatographic separation and concludes with precise mass spectrometric detection and fragmentation.
Protocol 1: LC-MS/MS Analysis
1. Sample Preparation:
- Prepare a stock solution of the Boc-L-β-HAsn derivative at 1 mg/mL in methanol.
- Vortex until fully dissolved.
- Create a working solution by diluting the stock to 5 µg/mL in the initial mobile phase (98% Mobile Phase A: 2% Mobile Phase B).
- Rationale: Diluting in the initial mobile phase composition prevents peak distortion during injection.
- Filter the working solution through a 0.22 µm PTFE syringe filter to remove particulates that could clog the LC system.
2. Liquid Chromatography Parameters:
- Causality: Reversed-phase chromatography using a C18 column is ideal for retaining and separating small polar molecules like amino acid derivatives. The use of formic acid as a mobile phase modifier is crucial; it acidifies the eluent to ensure consistent protonation of the analyte, leading to stable ionization and improved peak shape.[7] A gradient elution is employed to effectively elute the compound while separating it from potential impurities.[8]
| Parameter | Recommended Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 2% B to 95% B over 5 min, hold 1 min, re-equilibrate 2 min |
| Column Temp. | 40 °C |
| Injection Volume | 2 µL |
3. Mass Spectrometry Parameters (Positive ESI Mode):
- Causality: Electrospray ionization (ESI) is a "soft" ionization technique well-suited for analyzing thermally labile molecules without causing fragmentation in the source.[9][10] Positive ion mode is selected to protonate the beta-amino group, forming the precursor ion [M+H]⁺. Instrument parameters are optimized to maximize the signal of this precursor ion while minimizing in-source decay.
| Parameter | Recommended Value | Rationale |
| Ionization Mode | ESI Positive | Promotes formation of [M+H]⁺ ions. |
| Capillary Voltage | 3.5 kV | Optimal for generating a stable electrospray. |
| Cone Voltage | 30 V | Balances ion transmission with minimizing in-source fragmentation. |
| Desolvation Temp. | 450 °C | Ensures efficient solvent evaporation from droplets. |
| Desolvation Gas | 800 L/hr (Nitrogen) | Aids in droplet desolvation. |
| MS Scan Range | m/z 50 - 500 | Covers the expected precursor and fragment ions. |
| MS/MS Activation | Collision-Induced Dissociation (CID) | Fragments the selected precursor ion. |
| Collision Energy | 10-30 eV (Ramp) | A ramp covers low and high energy fragmentations for comprehensive structural data. |
Data Interpretation: Fragmentation Analysis
Upon CID, the protonated molecule ([M+H]⁺ at m/z 247.1) undergoes predictable fragmentation. The Boc group is notoriously labile and its fragmentation dominates many spectra of protected peptides.[11][12][13]
Expected Precursor and Product Ions:
| Ion Description | Proposed Structure / Loss | Calculated m/z |
| [M+H]⁺ (Precursor Ion) | C₁₀H₁₉N₂O₅⁺ | 247.13 |
| [M+H - C₄H₈]⁺ | Loss of Isobutylene | 191.07 |
| [M+H - Boc]⁺ | Loss of Boc group (C₅H₈O₂) | 147.07 |
| [M+H - H₂O]⁺ | Loss of Water | 229.12 |
| [M+H - NH₃]⁺ | Loss of Ammonia | 230.10 |
| [Boc]⁺ fragment or t-butyl cation [C₄H₉]⁺ | C₄H₉⁺ | 57.07 |
Primary Fragmentation Pathways:
The collision energy applied dictates the fragmentation cascade. At lower energies, the most common event is the loss of isobutylene (56 Da) from the Boc group via a six-membered ring transition state, a process similar to a McLafferty rearrangement.[12][14] At higher energies, the entire Boc group can be lost (100 Da), or the t-butyl cation itself (m/z 57) can be observed as a stable fragment.[15]
-
Pathway 1 (Red Arrow): The most characteristic fragmentation is the neutral loss of isobutylene (56 Da) to produce the ion at m/z 191.07.[11][12] This is often the base peak in the MS/MS spectrum.
-
Pathway 2 (Blue Arrow): A subsequent loss of CO₂ (44 Da) from the m/z 191 ion, or a direct loss of the entire Boc group (100 Da) from the precursor, yields the deprotected β-homoasparagine ion at m/z 147.07.
-
Pathway 3 (Yellow Arrow): Direct fragmentation of the Boc group can produce the highly stable tert-butyl cation at m/z 57.07.[15] This ion is a hallmark of Boc-protected compounds.
Conclusion
This application note provides a comprehensive and technically grounded framework for the analysis of this compound derivatives by LC-MS/MS. By detailing the causality behind the chosen chromatographic and spectrometric parameters, we present a protocol that is not only reproducible but also adaptable for other protected amino acid intermediates. The delineated fragmentation pathways, dominated by the characteristic losses from the Boc group, provide a definitive analytical signature for structural confirmation. This method serves as a self-validating system, ensuring high confidence in the quality of critical building blocks used in peptide synthesis and pharmaceutical development.
References
-
Gomes, P., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]
-
Shimadzu Corporation. (n.d.). Efficient Method Development for Synthetic Peptide and Related Impurities. Available at: [Link]
-
AMS Biotechnology (AMSBIO). (2023). UPLC-MS/MS method development for peptide analysis. Available at: [Link]
-
Ramesh, V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Sargaeva, N. P., & Lin, C. (2012). Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Li, W., et al. (2015). Sample Preparation for LC‐MS Bioanalysis of Peptides. ResearchGate. Available at: [Link]
-
Gong, C., et al. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. MDPI. Available at: [Link]
-
Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Available at: [Link]
-
Ramesh, M., et al. (2009). Differentiation of three pairs of Boc-beta,gamma- and gamma,beta-hybrid peptides by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]
-
Syka, J. E., et al. (2004). Characterization and Diagnostic Value of Amino Acid Side Chain Neutral Losses Following Electron-Transfer Dissociation. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]
-
University of Alabama at Birmingham. (n.d.). Applications of ESI-MS for peptides. Available at: [Link]
-
University of Arizona. (n.d.). Peptide Fragmentation and Amino Acid Quantification by Mass Spectrometry. Available at: [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Available at: [Link]
-
Piraud, M., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Augusto, F., et al. (2016). Electrospray Ionization Mass Spectrometry Applied to Study the Radical Acetylation of Amino Acids, Peptides and Proteins. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Sebree, J. A., et al. (2014). Titan's Primordial Soup: Formation of Amino Acids via Low-Temperature Hydrolysis of Tholins. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761807, this compound. Available at: [Link]
-
Smith, A. A., et al. (2020). Asparagine and Glutamine Side-Chains and Ladders in HET-s(218–289) Amyloid Fibrils Studied by Fast Magic-Angle Spinning NMR. Frontiers in Molecular Biosciences. Available at: [Link]
-
Reddit. (2023). r/OrganicChemistry - I knew about the MS fragmentation pattern with Boc protected amines... Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
J&K Scientific. (n.d.). BOC Protection and Deprotection. Available at: [Link]
-
Li, W., et al. (2009). An Alkoxide Anion Triggered tert-Butyloxycarbonyl Group Migration. Mechanism and Application. Organic Letters. Available at: [Link]
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Application Note & Protocol: Engineering Stable β-Sheet Structures with Boc-L-β-Homoasparagine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The precise control of peptide secondary structure is a cornerstone of rational drug design and biomaterial engineering. Among the canonical secondary structures, the β-sheet plays a critical role in protein-protein interactions, amyloid formation, and the structural integrity of many globular proteins. However, designing short, stable β-sheet peptides in solution remains a formidable challenge due to the competing formation of other secondary structures and aggregation. This application note details the strategic use of the unnatural amino acid, Boc-L-β-Homoasparagine, as a potent inducer and stabilizer of β-sheet conformations. We provide a comprehensive guide, from the underlying principles of β-amino acid-mediated conformational control to detailed, field-proven protocols for solid-phase peptide synthesis (SPPS) and rigorous biophysical characterization.
Introduction: The Conformational Advantage of β-Amino Acids
β-amino acids, which possess an additional carbon atom in their backbone compared to their α-amino acid counterparts, introduce unique conformational constraints that can be harnessed to pre-organize peptide chains into well-defined secondary structures.[1][2] This extended backbone alters the periodicity of side-chain presentation and the hydrogen-bonding patterns, often leading to structures that are resistant to proteolytic degradation—a highly desirable trait for therapeutic peptides.[1]
Boc-L-β-Homoasparagine, a derivative of aspartic acid, is particularly noteworthy. Its side chain, featuring a primary amide, is capable of forming key hydrogen bonds that can further stabilize the β-sheet architecture. The tert-butyloxycarbonyl (Boc) protecting group on the β-amino group makes it fully compatible with well-established Boc-based solid-phase peptide synthesis (SPPS) methodologies.[3] This versatile building block not only enhances stability and solubility but also provides a handle for further chemical modifications.[3]
The Rationale: How Boc-L-β-Homoasparagine Promotes β-Sheet Formation
The propensity of a peptide to adopt a β-sheet conformation is a delicate balance of several factors, including intramolecular hydrogen bonding, side-chain interactions, and solvation effects. The incorporation of Boc-L-β-Homoasparagine can tip this balance in favor of a stable β-sheet through several synergistic mechanisms:
-
Backbone Pre-organization: The inherent conformational preferences of the β-amino acid backbone can favor an extended conformation, which is the fundamental prerequisite for a β-strand.[4]
-
Side-Chain to Backbone Hydrogen Bonding: The amide group in the side chain of L-β-Homoasparagine can form intramolecular hydrogen bonds with the peptide backbone, effectively locking the local conformation into a turn or an extended strand. This is analogous to how asparagine and glutamine can stabilize turns in native proteins.[5]
-
Inter-strand Interactions: In a multi-stranded β-sheet, the L-β-Homoasparagine side chains can participate in inter-strand hydrogen bonding, further reinforcing the overall structure.
-
Enhanced Stability: The presence of the β-amino acid backbone can disrupt proteolytic recognition sites, leading to peptides with significantly longer biological half-lives.[1]
Experimental Design & Protocols
Peptide Design Strategy
A successful design strategy for a β-sheet peptide incorporating Boc-L-β-Homoasparagine should consider the following:
-
Alternating Hydrophobic and Hydrophilic Residues: To promote amphiphilicity, which is a driving force for β-sheet formation and allows for solubility in aqueous buffers.
-
Turn-Inducing Sequences: The inclusion of a dipeptide sequence known to favor a β-turn, such as D-Pro-Gly, can be used to nucleate the formation of a β-hairpin.
-
Strategic Placement of L-β-Homoasparagine: Incorporating this residue at a position where its side chain can either stabilize a turn or participate in inter-strand interactions is crucial.
Example Peptide Sequence:
A model 10-residue peptide designed to form a β-hairpin could be:
Ac-Val-Lys-Val-(L-β-Homoasparagine)-D-Pro-Gly-Val-Lys-Val-Gln-NH2
In this design, the D-Pro-Gly sequence is intended to form a type II' β-turn, while the alternating valine and lysine residues create distinct hydrophobic and hydrophilic faces. The L-β-Homoasparagine is placed in the strand to potentially stabilize the structure through side-chain interactions.
Solid-Phase Peptide Synthesis (SPPS) Protocol using Boc Chemistry
The Boc/Bzl protection scheme is well-suited for the synthesis of peptides containing Boc-L-β-Homoasparagine.[6]
-
Boc-L-β-Homoasparagine (Commercially available)
-
Other Boc-protected amino acids
-
MBHA resin (for C-terminal amide)
-
Dichloromethane (DCM), N,N-Dimethylformamide (DMF) (Peptide synthesis grade)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Anhydrous Hydrogen Fluoride (HF) (for final cleavage - EXTREME CAUTION REQUIRED ) or a lower-toxicity alternative like Trifluoromethanesulfonic acid (TFMSA).
-
Resin Swelling: Swell the MBHA resin in DCM for 1 hour in a reaction vessel.[7]
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and treat with 50% TFA in DCM for 20 minutes.[6]
-
Wash the resin with DCM (3x) and isopropanol (2x), followed by DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DCM for 2 minutes (2x).
-
Wash the resin with DCM (3x).[6]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Boc-protected amino acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture and vortex for 1 minute.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours. For the sterically hindered β-amino acid, a longer coupling time or a double coupling may be necessary.
-
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage and Deprotection:
-
After synthesis is complete, dry the peptide-resin under vacuum.
-
Perform the final cleavage and side-chain deprotection using anhydrous HF with an appropriate scavenger (e.g., anisole). This step must be performed by trained personnel in a specialized apparatus.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with ether, and air dry.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
| SPPS Step | Reagent/Solvent | Time | Key Considerations |
| Resin Swelling | DCM | 1 hour | Ensures optimal reaction kinetics.[7] |
| Boc Deprotection | 50% TFA in DCM | 2 min + 20 min | Complete removal of the Boc group is critical.[6] |
| Neutralization | 10% DIEA in DCM | 2 x 2 min | Prepares the N-terminus for coupling. |
| Coupling | Boc-AA, HBTU, DIEA in DMF | 1-2 hours | Monitor coupling efficiency with a Kaiser test. |
| Final Cleavage | Anhydrous HF / Anisole | 1 hour at 0°C | Highly hazardous; requires specialized equipment. |
Biophysical Characterization of β-Sheet Structure
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and powerful technique for assessing the secondary structure of peptides in solution.
-
Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM.
-
Data Acquisition:
-
Use a quartz cuvette with a 1 mm path length.
-
Record CD spectra from 190 to 260 nm at 25°C.
-
Average at least three scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
A characteristic β-sheet spectrum will show a strong negative band around 218 nm and a positive band around 195-200 nm.[8]
-
The presence of these features provides strong evidence for the formation of a β-sheet structure.
-
| Secondary Structure | Characteristic CD Signal |
| β-Sheet | Negative peak at ~218 nm, Positive peak at ~195-200 nm |
| α-Helix | Negative peaks at ~222 nm and ~208 nm, Positive peak at ~192 nm |
| Random Coil | Strong negative peak below 200 nm |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information, including inter-proton distances that can definitively confirm a β-sheet conformation.
-
Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., 90% H₂O / 10% D₂O or a water/trifluoroethanol mixture) to a concentration of 1-5 mM.
-
Data Acquisition:
-
Acquire a suite of 2D NMR spectra, including TOCSY, COSY, and NOESY, on a high-field NMR spectrometer (≥ 600 MHz).
-
-
Data Analysis:
-
Sequential Assignment: Use the TOCSY and NOESY spectra to assign the resonances to specific protons in the peptide sequence.
-
Structural Restraints: The key indicator of a β-sheet is the presence of strong NOEs between the α-protons of adjacent residues in the same strand (dαN(i, i+1) < 3.0 Å) and, more importantly, long-range NOEs between protons on different strands of the sheet.[9] For an antiparallel β-sheet, look for strong NOEs between αH(i) and αH(j) on opposing strands.[10]
-
Structure Calculation: Use the NOE-derived distance restraints to calculate a family of 3D structures using software such as CYANA or XPLOR-NIH.
-
Visualizing the Workflow and Concepts
Workflow for β-Sheet Peptide Design and Characterization
Caption: Workflow for designing and verifying β-sheet structures.
Mechanism of β-Sheet Stabilization by β-Homoasparagine
Caption: Stabilization of β-sheets by β-Homoasparagine.
Conclusion and Future Perspectives
The incorporation of Boc-L-β-Homoasparagine represents a powerful and rational approach to the design of stable β-sheet peptides. The unique conformational properties imparted by the β-amino acid backbone, coupled with the hydrogen-bonding potential of the asparagine side chain, provide a robust toolkit for researchers in drug discovery and materials science. The protocols outlined in this application note offer a validated workflow for the synthesis and characterization of these novel peptide architectures. Future work in this area may involve the development of new β-amino acids with diverse side-chain functionalities to further expand the repertoire of accessible and functionally optimized β-sheet structures.
References
-
Maynard, S. J. (n.d.). The development of beta-sheet promoting amino acid residues and fundamental studies of peptide structure. Search UW-Madison Libraries. Retrieved from [Link]
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Cabianca, E., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Retrieved from [Link]
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AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Biovera. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved from [Link]
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AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
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Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. Retrieved from [Link]
-
Nowick, J. S. (n.d.). New Stratagies for Formation of Peptide Beta-Sheets. Grantome. Retrieved from [Link]
-
Nowick, J. S. (2008). Exploring β-Sheet Structure and Interactions with Chemical Model Systems. Accounts of Chemical Research, 41(10), 1319-1330. Retrieved from [Link]
-
Cortes, C., et al. (2013). Design and NMR conformational study of a β-sheet peptide based on Betanova and WW domains. PLoS ONE, 8(7), e68631. Retrieved from [Link]
-
Che, Y., & Arora, P. S. (2020). Bent Into Shape: Folded Peptides to Mimic Protein Structure and Modulate Protein Function. Journal of the American Chemical Society, 142(2), 599-613. Retrieved from [Link]
-
van der Veken, P., et al. (2007). Can one derive the conformational preference of a beta-peptide from its CD spectrum?. Journal of the American Chemical Society, 129(19), 6213-6221. Retrieved from [Link]
-
Mishra, N., & Coutinho, E. (n.d.). NMR in structural determination of proteins and peptides. NMIMS Pharmacy. Retrieved from [Link]
-
Fabian, H., et al. (1994). Aspartate-bond isomerization affects the major conformations of synthetic peptides. International Journal of Peptide and Protein Research, 44(6), 545-553. Retrieved from [Link]
-
Andre, F., et al. (2007). Beta2-amino acids in the design of conformationally homogeneous cyclo-peptide scaffolds. Chemistry, 13(31), 8700-8713. Retrieved from [Link]
-
Masica, D. L., et al. (2013). Parallel β-Sheet Structure and Structural Heterogeneity Detected within Q11 Self-Assembling Peptide Nanofibers. The Journal of Physical Chemistry B, 117(39), 11593-11602. Retrieved from [Link]
-
Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. Retrieved from [Link]
-
Słomińska, M., et al. (2013). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 11(39), 6749-6752. Retrieved from [Link]
-
Jain, R., & Chauhan, V. S. (1996). Conformational characteristics of peptides containing alpha, beta-dehydroamino acid residues. Biopolymers, 40(1), 105-119. Retrieved from [Link]
-
Lee, M. R., & Lim, H. S. (2013). Design and synthesis of beta-peptides with biological activity. Methods in Molecular Biology, 1030, 287-302. Retrieved from [Link]
-
Gierasch, L. M., et al. (1981). Circular dichroism of beta turns in peptides and proteins. Biochemistry, 20(16), 4730-4738. Retrieved from [Link]
-
Pokorny, A., & Almeida, P. F. (2004). CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. Biophysical Journal, 87(4), 2534-2540. Retrieved from [Link]
-
Gademann, K., et al. (1999). beta-Peptides: twisting and turning. Chimia, 53(10), 517-521. Retrieved from [Link]
-
Roy, R. S., & Balaram, P. (2004). Conformational properties of hybrid peptides containing alpha- and omega-amino acids. Journal of Peptide Research, 63(3), 279-289. Retrieved from [Link]
-
Phillips, S. T., et al. (2010). Synthesis and conformational analysis of bicyclic extended dipeptide surrogates. The Journal of Organic Chemistry, 75(15), 5038-5048. Retrieved from [Link]
-
North, M. (2000). Incorporation of Conformationally Constrained Beta-Amino Acids Into Peptides. Journal of Peptide Science, 6(7), 301-313. Retrieved from [Link]
-
Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(3), 189-199. Retrieved from [Link]
-
Vázquez, S., et al. (2020). β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. ChemRxiv. Retrieved from [Link]
-
Lelais, G., & Seebach, D. (2007). Solid-phase synthesis and CD spectroscopic investigations of novel beta-peptides from L-aspartic acid and beta-amino-L-alanine. Organic Letters, 9(1), 113-116. Retrieved from [Link]
-
Crisma, M., et al. (1995). beta-turn conformations in crystal structures of model peptides containing alpha,alpha-di-n-propylglycine and alpha,alpha-di-n-butylglycine. International Journal of Peptide and Protein Research, 45(1), 1-8. Retrieved from [Link]
-
Wikipedia. (n.d.). Beta sheet. Retrieved from [Link]
-
Bardi, A., et al. (1986). Solid state and solution conformation of Boc-L-Met-Aib-L-Phe-OMe. Beta-turn conformation of a sequence related to an active chemotactic peptide analog. International Journal of Peptide and Protein Research, 27(3), 229-238. Retrieved from [Link]
-
Smith, A. B., 3rd, et al. (2017). Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences. Journal of the American Chemical Society, 139(1), 267-276. Retrieved from [Link]
-
ResearchGate. (2016). Unusual CD spectra observed for peptides?. Retrieved from [Link]
-
Cooper, W. J., & Waters, M. L. (2005). Turn residues in beta-hairpin peptides as points for covalent modification. Organic Letters, 7(18), 3825-3828. Retrieved from [Link]
-
Karle, I. L., et al. (2000). Infinite pleated β-sheet formed by the β-hairpin Boc-β-Phe-β-Phe-d-Pro-Gly-β-Phe-β-Phe-OMe. Proceedings of the National Academy of Sciences, 97(8), 3920-3924. Retrieved from [Link]
-
Porter, J. R., et al. (2020). A systematic analysis of the beta hairpin motif in the Protein Data Bank. Protein Science, 29(1), 119-132. Retrieved from [Link]
Sources
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- 2. Exploring β-Sheet Structure and Interactions with Chemical Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Beta sheet - Wikipedia [en.wikipedia.org]
- 5. Turn residues in beta-hairpin peptides as points for covalent modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. Can one derive the conformational preference of a beta-peptide from its CD spectrum? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 10. Design and NMR conformational study of a β-sheet peptide based on Betanova and WW domains - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the solubility of Boc-L-beta-Homoasparagine in organic solvents
Welcome to the technical support center for advanced peptide and drug development reagents. This guide is designed to provide researchers, medicinal chemists, and formulation scientists with in-depth, practical solutions for improving the solubility of Boc-L-beta-Homoasparagine in organic solvents. We understand that achieving complete dissolution is a critical first step for successful synthesis, purification, and formulation. This resource consolidates field-proven insights and experimental data to address the common solubility challenges you may encounter.
Understanding the Molecule: this compound
This compound is an amino acid derivative with a complex solubility profile due to its distinct structural features. The tert-butyloxycarbonyl (Boc) protecting group introduces a significant hydrophobic character.[] Conversely, the free carboxylic acid and the terminal amide group on the side chain are polar and capable of hydrogen bonding.[2] This amphiphilic nature means its solubility is highly dependent on the chosen solvent system. The molecule has a molecular weight of 246.26 g/mol and a topological polar surface area of 119 Ų, indicating a notable degree of polarity that must be overcome by the solvent.[2]
A key principle in dissolving protected amino acids is to match the polarity of the solvent to the overall polarity of the solute. For Boc-protected amino acids, which are generally more hydrophobic than their unprotected counterparts, polar aprotic solvents are often the first choice.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common issues and questions regarding the dissolution of this compound.
Q1: My this compound is not dissolving in my primary solvent. What is the first step I should take?
A1: Before making significant changes to your protocol, it's crucial to verify a few preliminary factors.
-
Solvent Quality: Ensure you are using high-purity, anhydrous solvents. The presence of water, even in small amounts, can significantly reduce the solubility of hydrophobic compounds by competing for hydrogen bonding sites on the solute and solvent.
-
Concentration: You may be attempting to create a solution that is above the saturation point for that specific solvent. Try reducing the concentration.
-
Initial Test: Always test the solubility on a small, representative sample of your material before committing the entire batch.[3] This allows for experimentation with different solvents and conditions without risking your entire supply.
Q2: What are the recommended starting solvents for dissolving this compound?
A2: Based on the structure of this compound, which is rendered moderately hydrophobic by the Boc group, the following polar aprotic solvents are recommended as a starting point:
-
N,N-Dimethylformamide (DMF): Often the solvent of choice for peptide synthesis due to its excellent solvating properties for protected amino acids.
-
N-Methyl-2-pyrrolidone (NMP): A powerful polar aprotic solvent that can often dissolve compounds that are sparingly soluble in DMF.
-
Dichloromethane (DCM): A less polar option than DMF and NMP, but effective for many Boc-protected amino acids. It is also volatile, which can be advantageous for easy removal.
-
Dimethyl Sulfoxide (DMSO): A very strong polar aprotic solvent. However, it should be used with caution as it can be difficult to remove and may oxidize sensitive residues if present in a larger peptide sequence.
Q3: I'm still having trouble with solubility in a single solvent system. What are my next steps?
A3: If a single solvent is insufficient, several techniques can be employed to enhance solubility.
Physical Dissolution Aids
-
Sonication: Using an ultrasonic bath can help break down aggregates of the solid material, increasing the surface area available for solvation and accelerating the dissolution process.[3]
-
Gentle Warming: Carefully warming the solvent to 30-40°C can increase the kinetic energy of the system and improve solubility. Avoid excessive heat, as it could potentially lead to the degradation of the Boc-protecting group.[3]
Chemical & Formulation Strategies
-
Co-Solvent Systems: Introducing a co-solvent can modulate the polarity of the solvent system to better match the solute. For a compound like this compound in a solvent like DCM, adding a small amount (5-10% v/v) of a stronger polar aprotic solvent like DMF can significantly improve solubility.[3]
-
Acid/Base Additives in Aprotic Solvents: A powerful technique for dissolving amino acids and their derivatives involves modifying the solvent system itself. One published method describes the use of Dimethylformamide (DMF) containing a strong acid (e.g., trifluoroacetic acid, TFA) and a tertiary base with a pKa ≤ 6, such as pyridine.[4] This creates a system with a controlled apparent pH that can effectively solvate the amino acid derivative.[4]
Quantitative Solubility Insights from a Close Analog: Boc-L-Asparagine
| Solvent | Solvent Type | Mole Fraction (x1) at 298.15 K | Qualitative Solubility Ranking |
| Methanol | Polar Protic | 0.0163 | High |
| Ethanol | Polar Protic | 0.0053 | Moderate |
| 1-Propanol | Polar Protic | 0.0029 | Moderate |
| 2-Propanol | Polar Protic | 0.0016 | Low |
| Ethyl Acetate | Moderately Polar Aprotic | 0.0011 | Low |
| Acetonitrile | Polar Aprotic | 0.0009 | Low |
| Acetone | Polar Aprotic | 0.0006 | Very Low |
| Tetrahydrofuran (THF) | Polar Aprotic | 0.0005 | Very Low |
Data adapted from a study on the solubility of Boc-L-Asparagine. The mole fraction solubility increases with temperature in all listed solvents.[5]
This data suggests that while polar aprotic solvents are generally recommended, short-chain alcohols like methanol and ethanol also demonstrate significant solvating power for similar structures.
Experimental Protocols
Protocol 1: Stepwise Approach to Dissolution
This protocol provides a systematic workflow for identifying a suitable solvent system for this compound.
Caption: A stepwise workflow for dissolving this compound.
Protocol 2: Preparation of a Modified DMF Solvent System
This protocol is for advanced users who require a highly effective solvent system for particularly stubborn solubility issues.
Materials:
-
N,N-Dimethylformamide (DMF), anhydrous
-
Trifluoroacetic acid (TFA)
-
Pyridine
-
This compound
Procedure:
-
To anhydrous DMF, add trifluoroacetic acid to a final concentration of 0.1 M.
-
To this acidic DMF solution, add pyridine until the apparent pH of the solution is approximately 5.3. This can be monitored using a pH meter calibrated for organic solvents, or by careful stoichiometric addition.
-
Add the this compound to this modified solvent system and stir until fully dissolved.
Causality: The strong acid protonates the carboxylic acid group of the amino acid derivative, preventing dimerization through hydrogen bonding which can reduce solubility. The pyridine acts as a base to control the overall acidity of the system, creating an ionic environment that favors solvation.[4]
Logical Framework for Solvent Selection
The choice of solvent is a balance between the hydrophobic and hydrophilic characteristics of the solute. The following diagram illustrates the decision-making process based on the properties of this compound.
Caption: Decision tree for solvent selection based on molecular properties.
References
-
Guo, Y., et al. (2021). Solubility Behavior of Boc-l-Asparagine in 12 Individual Solvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, 66(10). Available at: [Link]
-
Indian Journal of Chemistry. (1982). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]
-
Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. Available at: [Link]
-
LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations. Available at: [Link]
- Houghten, R. A., & Li, C. H. (1979). A new solid phase peptide synthesis. International Journal of Peptide and Protein Research, 14(1), 42-48.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761807, this compound. Retrieved from [Link]
Sources
Technical Support Center: Preventing Side Reactions During the Coupling of Boc-L-beta-Homoasparagine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating Boc-L-beta-Homoasparagine into their peptide sequences. As a beta-amino acid with a reactive side-chain amide, this compound presents unique challenges during peptide coupling. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges, ensuring high-yield, high-purity synthesis of your target peptides.
Troubleshooting Guide: Diagnosis and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing direct causality and actionable protocols to resolve common problems.
Problem ID: BHASN-01
Symptom: My mass spectrum shows a significant impurity with a mass difference of -18 Da from the expected peptide mass.
Diagnosis: This mass loss is the hallmark of dehydration of the beta-homoasparagine side-chain amide to form a nitrile . This side reaction is particularly prevalent when using carbodiimide-based coupling reagents, such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC). These reagents form a highly reactive O-acylisourea intermediate which, instead of being attacked by the desired amine, can facilitate an intramolecular elimination of water from the side-chain amide.[1][2][3]
Solutions:
-
Primary Recommendation: Utilize a Side-Chain Protected Derivative. The most robust and effective strategy is to prevent the side-chain amide from participating in any reaction. Using a derivative with a bulky protecting group on the side-chain amide, such as This compound(Trt)-OH (Trityl) or This compound(Xan)-OH (Xanthyl), sterically shields the amide and completely prevents dehydration.[4][5] The Trityl group is particularly effective and is widely used for asparagine in both Boc and Fmoc synthesis strategies.[1][6]
-
Optimize Your Coupling Reagent. If you must use unprotected this compound, the choice of coupling reagent is critical. Avoid carbodiimides. Instead, opt for reagents that form less reactive, more stable active esters.
Table 1: Coupling Reagent Comparison for Preventing Side-Chain Dehydration
| Reagent Class | Examples | Propensity for Dehydration | Recommended Use with Unprotected β-hAsn |
| Carbodiimides | DCC, DIC, EDC | High | Not Recommended[1][8] |
| Uronium/Aminium | HATU, HBTU, HCTU | Low | Recommended [7] |
| Phosphonium | PyBOP, PyAOP | Low | Recommended [7] |
Problem ID: BHASN-02
Symptom: My coupling reaction is incomplete, as indicated by a positive Kaiser test or the presence of deletion sequences in the final product.
Diagnosis: Beta-amino acids, including this compound, can exhibit slower coupling kinetics compared to their alpha-amino acid counterparts due to increased steric hindrance around the reaction center. Standard coupling times may be insufficient for the reaction to proceed to completion.
Solutions:
-
Extend the Coupling Time: Increase the reaction time to 2-4 hours. For particularly difficult couplings, an overnight reaction may be necessary.[1]
-
Perform a Double Coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated this compound. This is a highly effective method to drive the reaction to completion.[1]
-
Use a More Potent Coupling System: Employ a highly efficient coupling reagent such as HATU in combination with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine to overcome the steric barrier.[1][7]
Protocol: Double Coupling for Hindered Residues
-
First Coupling: Perform the initial coupling of this compound using your chosen activation method (e.g., HATU/DIPEA) for 1-2 hours.
-
Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min) to remove all soluble reagents and byproducts.
-
Second Coupling: Prepare a fresh solution of activated this compound using the same equivalents as the first coupling.
-
React: Add the fresh solution to the resin and allow the second coupling to proceed for another 1-2 hours.
-
Monitor & Wash: Perform a Kaiser test to confirm completion (beads should be colorless).[9] Once complete, drain the solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3x) to prepare for the next cycle.[10][11]
Problem ID: BHASN-03
Symptom: After purification, I have a low yield and observe multiple, hard-to-separate impurities, some of which may have the same mass as the target peptide.
Diagnosis: This issue may be caused by the formation of a cyclic imide intermediate, specifically a glutarimide , which is the six-membered ring analog of the notorious aspartimide side-product seen with aspartic acid.[12] This reaction is catalyzed by base and involves the backbone amide nitrogen of the preceding amino acid attacking the side-chain amide of beta-homoasparagine. This glutarimide intermediate can then:
-
Hydrolyze to form a mixture of the desired α-peptide and an undesired iso-peptide.
-
Lead to racemization at the α-carbon.[13]
-
Be attacked by nucleophiles present in the reaction mixture.
Solutions:
-
Side-Chain Protection (Most Effective): As with dehydration, using This compound(Trt)-OH is the definitive solution. The bulky Trityl group prevents the necessary intramolecular cyclization.[5][6]
-
Careful Base Selection: Use a sterically hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine . Avoid less hindered bases and use the minimum stoichiometry required for the reaction (typically 2 equivalents relative to the amino acid).[14]
-
Avoid Elevated Temperatures: Perform couplings at room temperature. Increased temperature can accelerate the rate of glutarimide formation.
-
Use Additives: The inclusion of an additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure® with your coupling reagent can help suppress racemization and other side reactions by forming a more stable active ester.[7][14]
Visualizing the Mechanisms and Workflows
To better understand the chemical pathways and decision-making processes, the following diagrams illustrate the key concepts discussed.
Caption: Dehydration vs. Desired Coupling with Carbodiimides.
Caption: Mechanism of Base-Catalyzed Glutarimide Formation.
Caption: Experimental Decision Workflow for Coupling.
Frequently Asked Questions (FAQs)
Q1: Why is side-chain protection so strongly recommended for this compound? A1: Side-chain protection with a bulky group like Trityl (Trt) or Xanthyl (Xan) is a "silver bullet" solution that simultaneously prevents the two most significant side reactions: side-chain dehydration (nitrile formation) and intramolecular cyclization (glutarimide formation).[5] Furthermore, these protected derivatives often exhibit significantly improved solubility in common SPPS solvents like DMF, which can be a challenge with the unprotected amino acid, leading to better reaction kinetics.[1][4]
Q2: What is the detailed chemical mechanism of asparagine/homoasparagine side-chain dehydration? A2: The dehydration is initiated during the activation of the C-terminal carboxyl group. With carbodiimide reagents (DCC, DIC), a highly reactive O-acylisourea intermediate is formed. This intermediate is so reactive that it can activate the side-chain amide for intramolecular attack. The oxygen of the side-chain amide attacks the activated carboxyl carbon, but instead of forming a stable ring, the resulting intermediate collapses, eliminating a molecule of water and the carbodiimide urea byproduct to yield a stable nitrile (a β-cyanoalanine derivative in the peptide chain).[1]
Q3: How does glutarimide formation from beta-homoasparagine differ from aspartimide formation from aspartic acid? A3: The mechanism is analogous, but the ring size differs. Aspartimide formation from an Asp residue involves the backbone nitrogen attacking the side-chain carbonyl to form a thermodynamically favorable five-membered succinimide ring .[12] With beta-homoasparagine, there is an extra methylene group in the side chain, so the same intramolecular attack results in the formation of a six-membered glutarimide ring . While both are base-catalyzed side reactions that lead to impurities and racemization, the kinetics and stability of the six-membered ring may differ from the five-membered ring, though the preventative strategies remain the same.
Q4: Can I use elevated temperatures to speed up a slow coupling? A4: While elevated temperatures can increase coupling rates, it is generally not recommended for this compound. Heat can significantly accelerate undesirable side reactions, particularly glutarimide formation and racemization.[8] It is safer and more effective to use a more potent coupling reagent or perform a double coupling at room temperature.
Q5: Are there any special considerations during the final TFA cleavage step? A5: If you are using a Trityl (Trt) or Xanthyl (Xan) protecting group on the side chain, it will be cleaved simultaneously with the N-terminal Boc group and other side-chain protecting groups during the final TFA cleavage. The tert-butyl cation generated from the Boc group can cause alkylation of sensitive residues like Tryptophan or Methionine.[14] It is crucial to use a scavenger cocktail in your TFA cleavage solution (e.g., triisopropylsilane (TIS), water, and ethanedithiol (EDT)) to quench these reactive cations and prevent modification of your final peptide product.
References
- Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. (2023). Biotage.
- Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. (n.d.).
- Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (2025). ChemBioChem.
- Technical Support Center: Asparagine Coupling in Fmoc Solid-Phase Peptide Synthesis. (2025). BenchChem.
- Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (2025). Semantic Scholar.
- Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository.
- Troubleshooting guide for peptide coupling reactions with hindered amino acids. (2025). BenchChem.
- Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH. (n.d.). Sigma-Aldrich.
- Aspartimide Form
- Common side reactions with Boc-protected amino acids and how to avoid them. (2025). BenchChem.
- Asparagine coupling in Fmoc solid phase peptide synthesis. (n.d.). PubMed.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
- The Role of Boc-Asn(Trt)-OH in Advancing Peptide Research. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- A Comparative Guide to Boc-Asn(Xan)-OH and Boc-Asn(Trt)-OH in Peptide Synthesis. (2025). BenchChem.
- Side Reactions Upon Amino Acid/Peptide Carboxyl Activ
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Orthogonal Protection Strategies with Boc-L-beta-homotryptophan: Application Notes and Protocols. (2025). BenchChem.
- Application Notes and Protocols for BOC-L-Alanine Benzyl Ester in Solid-Phase Peptide Synthesis (SPPS). (2025). BenchChem.
- Technical Support Center: Boc-L-beta-homotryptophan in Solid-Phase Peptide Synthesis. (2025). BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bachem.com [bachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. media.iris-biotech.de [media.iris-biotech.de]
- 13. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Boc Deprotection to Avoid Peptide Degradation
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that successful peptide synthesis hinges on the precision of each chemical step. The acid-labile tert-butoxycarbonyl (Boc) protecting group is a cornerstone of peptide chemistry, yet its removal can be a critical failure point, leading to degradation of the target peptide.[1][2] This guide provides in-depth troubleshooting advice, field-proven protocols, and a mechanistic understanding to help you navigate the complexities of Boc deprotection and ensure the integrity of your synthetic peptides.
Core Principles: The Chemistry of Boc Deprotection and Degradation
The removal of the Boc group is an acid-catalyzed elimination reaction, typically performed with trifluoroacetic acid (TFA).[3] The process, while efficient, generates a highly reactive electrophile—the tert-butyl cation—which is the primary culprit behind many unwanted side reactions.[4][5]
The mechanism proceeds via several key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid like TFA.[3][6]
-
Cleavage & Cation Formation: This protonation destabilizes the group, leading to its cleavage. This generates a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[3][6][7]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas.[3][7]
-
Amine Salt Formation: The newly liberated amine is protonated by the excess acid, forming an amine salt, which must be neutralized before the next coupling step.[3][8]
This generation of the tert-butyl cation is the central challenge. In the absence of a suitable quenching agent, this electrophile will attack any nucleophilic sites within your peptide sequence, leading to irreversible degradation.[5][9]
Caption: Competing pathways for the tert-butyl cation.
Q3: My peptide contains Methionine and/or Cysteine, and I'm seeing multiple side products. What are the likely modifications?
A3: Methionine (Met) and Cysteine (Cys) are also highly susceptible to side reactions during Boc deprotection.
-
For Methionine (Met):
-
Alkylation (+56 Da): The thioether side chain can be alkylated by the tert-butyl cation to form a sulfonium salt. [5][10][11] * Oxidation (+16 Da): The thioether is easily oxidized to methionine sulfoxide, Met(O). [10][11][12]This can occur during the repetitive acid treatments of the synthesis and during final cleavage.
-
-
For Cysteine (Cys):
-
Alkylation: The free thiol group is a very strong nucleophile and a prime target for alkylation by carbocations. [4][5][13] * Re-attachment of Protecting Groups: During cleavage of S-protected Cys (e.g., Cys(Trt)), the generated trityl cation can re-attach to the deprotected thiol if not properly scavenged. [13] * Oxidation: The free thiol can oxidize to form disulfide bonds, leading to dimerization or oligomerization of your peptide. [13] Solution:
-
-
Use a Scavenger Cocktail: A robust scavenger cocktail is essential. For peptides containing Met and Cys, cocktails containing dithiols are highly effective. Reagent K (TFA/H₂O/Phenol/Thioanisole/EDT) is a powerful, albeit malodorous, option for complex peptides. [14]2. Protect Methionine: To avoid oxidation during synthesis, you can use Boc-Met(O)-OH. The sulfoxide can be reduced back to methionine after purification. [12]3. Choose Cysteine Protection Wisely: The choice of Cys protecting group is critical and depends on your desired disulfide bridging strategy. Ensure your cleavage cocktail is optimized for its removal. For example, removing the Acm group requires specific reagents like mercury(II) acetate and is not achieved by TFA alone. [15]
Q4: My peptide sequence contains an Asp-Gly motif, and I'm getting a byproduct with the same mass but different retention time. What is happening?
A4: You are likely observing aspartimide formation. Under the acidic conditions of Boc deprotection (and also under basic conditions in Fmoc synthesis), the side-chain carboxyl group of aspartic acid can attack the backbone amide nitrogen, forming a five-membered succinimide ring (aspartimide). [16][17]This is especially prevalent in Asp-Gly, Asp-Ala, and Asp-Ser sequences. [16][17]The aspartimide can then re-open via hydrolysis to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl iso-peptide. [16] Solution:
-
Use of HOBt: Adding HOBt to the deprotection solution has been shown to suppress this side reaction. [16]* Protecting Group Strategy: In some cases, using side-chain protecting groups for Asp that are more sterically hindering can reduce the rate of aspartimide formation.
-
In Situ Neutralization: For Boc-based synthesis, employing in situ neutralization protocols can also help suppress this side reaction. [16]
Data & Protocols for Success
Table 1: Common Scavengers and Their Targets
| Scavenger | Target Residues / Function | Typical Concentration (v/v) | Notes |
| Triisopropylsilane (TIS) | Trp, Tyr | 2.5 - 5% | Highly effective carbocation scavenger; non-malodorous. [4][18][14] |
| 1,2-Ethanedithiol (EDT) | Trp, Cys, Met | 1 - 2.5% | Excellent for preventing Trp oxidation and Cys modifications. [19][18][14] |
| Thioanisole | Met, Tyr, Arg | 5% | Protects against alkylation but can cause side reactions with Trp. [18][20] |
| Phenol | Trp, Tyr, Arg | 5% | Protects aromatic side chains. [18] |
| Water (H₂O) | General | 2.5 - 5% | Hydrolyzes t-butyl cations and helps suppress side reactions. [4][18] |
| Dimethyl Sulfide (DMS) | Met | 5 - 10% | Reduces Met(O) back to Met and suppresses t-butylation. [19][12] |
Experimental Protocol 1: Standard Stepwise Boc Deprotection
This protocol is for the removal of the N-terminal Boc group during a typical Boc-SPPS cycle.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 20-30 minutes in your reaction vessel. [1][19]2. Drain: Drain the DCM completely.
-
Pre-wash: Add a solution of 50% TFA in DCM to the resin. Agitate for 1-2 minutes and drain. [19]This step ensures the resin is in the correct acidic environment.
-
Deprotection: Add a fresh solution of 50% TFA in DCM. Agitate for 30 minutes at room temperature. [1]5. Wash: Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove all residual acid. [1][19]6. Neutralization: Wash the resin with a solution of 5% diisopropylethylamine (DIEA) in DCM (2 times, 5 minutes each) to neutralize the protonated N-terminal amine. [1]7. Final Wash: Wash the resin thoroughly with DCM (3-5 times) to remove excess DIEA. The resin is now ready for the next amino acid coupling step. [1]
Experimental Protocol 2: Optimized Final Cleavage with a Scavenger Cocktail
This protocol is for the final cleavage of the peptide from the resin and simultaneous removal of side-chain protecting groups, using a general-purpose scavenger cocktail.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator. [21]2. Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail TFA/TIS/H₂O (95:2.5:2.5, v/v) . Prepare approximately 10 mL of cocktail per gram of resin.
-
Cleavage Reaction: Add the chilled cleavage cocktail to the dried peptide-resin in a suitable reaction vessel. Agitate the mixture at room temperature for 2-3 hours.
-
Isolate Crude Peptide: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin twice with a small volume of fresh TFA.
-
Precipitation: Combine the filtrates and add the solution dropwise to a large volume (approx. 10x the volume of the filtrate) of cold diethyl ether to precipitate the crude peptide.
-
Collect and Dry: Centrifuge the suspension to pellet the peptide. Decant the ether, wash the pellet with fresh cold ether, and dry the crude peptide under vacuum.
-
Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., Acetonitrile/Water with 0.1% TFA) and analyze by RP-HPLC and LC-MS to confirm the identity and purity.
Frequently Asked Questions (FAQs)
Q: Can I use conditions other than strong acid to remove a Boc group? A: While strong acid (TFA, HCl) is standard, other methods exist for specific applications, especially for substrates with acid-labile functionalities. These include using Lewis acids (e.g., ZnBr₂), thermal deprotection, or catalytic methods, but these are less common in standard peptide synthesis. [6][22][23] Q: What is the difference between Boc/Bzl and Fmoc/tBu strategies? A: They are two orthogonal protection schemes. In Boc/Bzl, the temporary N-α-Boc group is acid-labile (removed with TFA), while permanent side-chain protecting groups (like Benzyl) require a very strong acid (like HF) for final cleavage. [8][24]In Fmoc/tBu, the N-α-Fmoc group is base-labile (removed with piperidine), while side-chain groups (like t-Butyl) are acid-labile (removed with TFA). [24]The Fmoc/tBu strategy generally uses milder conditions for the final cleavage. [24] Q: How do I know which scavenger cocktail to use? A: The choice depends entirely on your peptide sequence.
-
No sensitive residues: TFA/H₂O (95:5) may suffice.
-
Contains Trp, Tyr: Add TIS. TFA/TIS/H₂O (95:2.5:2.5) is a great starting point. [18]* Contains Cys, Met: Add EDT. TFA/TIS/EDT/H₂O may be necessary.
-
Complex peptides with multiple sensitive residues (Arg(Pbf), Trp, Met): Consider a more robust mixture like Reagent K. [14]
Caption: A decision-making workflow for troubleshooting Boc deprotection.
References
- BenchChem. (2025). Common side reactions with Boc-D-Lys-OH in peptide synthesis.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- J&K Scientific LLC. (n.d.). BOC Protection and Deprotection.
-
Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research. [Link]
- BenchChem. (2025). Scavengers for Boc deprotection to prevent side reactions.
-
Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. [Link]
- BenchChem. (2025). Side reactions of Boc deprotection with scavengers.
- BenchChem. (2025). A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis.
-
Request PDF. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. [Link]
-
Laranjeira, T., et al. (2013). Understanding Acid Lability of Cysteine Protecting Groups. PLoS ONE. [Link]
-
ACS Green Chemistry Institute. (n.d.). Specific solvent issues with BOC deprotection. [Link]
-
Giraud, M., et al. (1997). Alkylation of tryptophan during deprotection of Tmob-protected carboxamide side chains. Journal of Peptide Research. [Link]
-
de la Torre, B. G., et al. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Journal of Peptide Science. [Link]
- BenchChem. (n.d.). A Technical Guide to the Synthesis of Tryptophan-Containing Peptides Using Fmoc-Trp(Boc)-OH.
-
ResearchGate. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. [Link]
-
ResearchGate. (n.d.). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]
-
Bofill, R., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]
- BenchChem. (2025). Application Notes and Protocols: Step-by-Step Boc Deprotection Using Trifluoroacetic Acid (TFA).
- BenchChem. (2025). Troubleshooting incomplete Boc deprotection in tryptophan peptides.
-
Semantic Scholar. (n.d.). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Bofill, R., et al. (2023). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Nature Protocols. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
ACS Publications. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. [Link]
- Google Patents. (n.d.). WO2014033466A1 - Method and compositions for removing acid-labile protecting groups.
-
ResearchGate. (2016). Any suggestion on Boc deprotection without using acid?. [Link]
- BenchChem. (2025). Troubleshooting incomplete deprotection of Boc-Cys-Ser-OH.
-
Wiley Online Library. (n.d.). 2.6.6.2 Peptide Synthesis with S-Protected Cysteine Derivatives. [Link]
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. [Link]
-
ResearchGate. (n.d.). Acid-labile protecting groups. [Link]
-
ResearchGate. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. [Link]
- BenchChem. (2025).
-
Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research. [Link]
-
Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 15. peptide.com [peptide.com]
- 16. peptide.com [peptide.com]
- 17. chempep.com [chempep.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Amine Protection / Deprotection [fishersci.co.uk]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: HPLC Purification of Peptides Containing L-beta-Homoasparagine
Welcome to the technical support center for the purification of peptides incorporating L-beta-Homoasparagine (β-HAsn). This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with the HPLC purification of these modified peptides. The introduction of a β-amino acid, such as L-beta-Homoasparagine, into a peptide sequence can significantly alter its physicochemical properties, necessitating specialized purification strategies.[1] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and extensive field experience.
I. Understanding the Challenge: The Impact of L-beta-Homoasparagine
The core challenge in purifying peptides containing L-beta-Homoasparagine stems from its structural difference compared to its α-amino acid counterpart. The additional methylene group in the backbone of β-amino acids increases the peptide's hydrophobicity and can lead to more stable secondary structures.[1] This often results in longer retention times and potential co-elution with closely related impurities during reversed-phase HPLC (RP-HPLC).[1] Furthermore, the presence of the β-HAsn residue can influence the peptide's overall conformation and interaction with the stationary phase, leading to unique chromatographic behaviors that require careful optimization of purification methods.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that you may encounter during the HPLC purification of L-beta-Homoasparagine-containing peptides. Each issue is followed by a systematic approach to diagnosis and resolution.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks, with a "tail" extending from the back of the peak or a "front" pushing from the beginning.
-
Reduced peak height and resolution.
Potential Causes & Solutions:
-
Secondary Interactions with Residual Silanols: The silica backbone of many reversed-phase columns can have residual silanol groups that interact with basic residues in the peptide, causing peak tailing.
-
Solution: Increase the concentration of the ion-pairing agent, typically trifluoroacetic acid (TFA), in the mobile phase.[2] A concentration of 0.1% TFA is standard, but increasing it to 0.15% or even 0.2% can sometimes improve peak shape. Be mindful that higher TFA concentrations can be detrimental to mass spectrometry (MS) sensitivity.[2] For MS-compatible methods, formic acid (FA) is an alternative, though it is a weaker acid and may not provide the same level of peak sharpness.[3]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample load. Perform a loading study by injecting progressively smaller amounts of your crude peptide to determine the optimal loading capacity for your column.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase influences the ionization state of the peptide and the stationary phase.
-
Solution: Adjust the mobile phase pH. For peptides containing basic residues, a lower pH (around 2-3) ensures they are fully protonated and interact more predictably with the C18 stationary phase.
-
-
Slow Mass Transfer: Larger peptides or those with stable secondary structures may exhibit slow diffusion in and out of the pores of the stationary phase.
Issue 2: Low Recovery of the Target Peptide
Symptoms:
-
The amount of purified peptide obtained is significantly lower than expected based on the crude sample analysis.
Potential Causes & Solutions:
-
Peptide Adsorption: Peptides can adsorb to various surfaces, including autosampler vials and the HPLC system itself.[5]
-
Solution: Use polypropylene or other low-binding vials and microplates.[5] Passivating the HPLC system by running a blank gradient with a high concentration of organic modifier before injecting the sample can also help.
-
-
Irreversible Binding to the Column: Highly hydrophobic peptides or those with strong secondary structures may bind irreversibly to the stationary phase.
-
Solution:
-
Modify the Mobile Phase: Add a stronger organic modifier like isopropanol to the mobile phase B (acetonitrile) to enhance the elution of hydrophobic peptides.
-
Choose a Different Stationary Phase: A column with a shorter alkyl chain (e.g., C8 or C4) or a wider pore size (300 Å) may be more suitable for larger or more hydrophobic peptides.[2][6]
-
-
-
Precipitation in the Sample Loop or at the Head of the Column: The peptide may precipitate if the injection solvent is significantly weaker than the initial mobile phase conditions.
-
Solution: Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase. If the peptide is dissolved in a high percentage of organic solvent, consider a "sandwich" injection technique where a small plug of weak solvent is drawn into the loop before and after the sample.
-
Issue 3: Co-elution with Impurities
Symptoms:
-
The peak corresponding to the target peptide is not baseline-resolved from adjacent impurity peaks.
-
Fractions collected contain both the desired peptide and impurities.
Potential Causes & Solutions:
-
Insufficient Resolution: The chosen chromatographic conditions may not be selective enough to separate the target peptide from closely related impurities (e.g., deletion sequences, diastereomers).
-
Solution:
-
Optimize the Gradient: A shallower gradient will increase the separation time and often improve the resolution between closely eluting species.[7][8]
-
Change the Ion-Pairing Agent: Switching from TFA to a different ion-pairing agent, such as heptafluorobutyric acid (HFBA), can alter the selectivity of the separation.[9][10] HFBA is a stronger ion-pairing agent and can increase the retention of peptides.[10]
-
Explore Different Stationary Phases: A column with a different chemistry (e.g., phenyl-hexyl or embedded polar group) can provide alternative selectivity.[6]
-
-
-
Orthogonal Purification Strategy: When RP-HPLC alone is insufficient, an orthogonal purification technique can be employed.[11]
-
Solution:
-
Ion-Exchange Chromatography (IEX): This technique separates peptides based on their net charge.[12] It is an excellent orthogonal method to RP-HPLC, which separates based on hydrophobicity.[12]
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and can be useful for removing larger or smaller impurities.[12]
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing an HPLC purification method for a peptide containing L-beta-Homoasparagine?
A1: A good starting point is a standard reversed-phase method using a C18 column with a water/acetonitrile gradient and 0.1% TFA as an ion-pairing agent.[7] Begin with a broad scouting gradient (e.g., 5-95% acetonitrile over 30 minutes) to determine the approximate elution time of your peptide.[7] Based on this, you can then develop a shallower, more focused gradient around the elution point to maximize resolution.
Q2: How does the position of the L-beta-Homoasparagine in the peptide sequence affect its purification?
A2: The position can have a significant impact. An N-terminal β-HAsn may have a different effect on retention and peak shape compared to a C-terminal or internal residue. The surrounding amino acids will also influence the overall hydrophobicity and secondary structure of the peptide, which in turn affects its chromatographic behavior.
Q3: Are there any special considerations for sample preparation of peptides containing L-beta-Homoasparagine?
A3: Standard sample preparation protocols for synthetic peptides are generally applicable. Ensure the crude peptide is fully dissolved before injection. If solubility is an issue, you may need to use a small amount of organic solvent (like acetonitrile or isopropanol) or an aqueous solution containing a denaturant (like guanidine hydrochloride or urea) in your sample diluent. Be aware that high concentrations of salts or denaturants in the injected sample can affect the chromatography.
Q4: Can I use mass spectrometry (MS) detection with the recommended mobile phases?
A4: Yes, but with some caveats. TFA is known to cause ion suppression in electrospray ionization (ESI) MS.[2] If high MS sensitivity is critical, consider using formic acid (0.1%) as the ion-pairing agent.[13] While FA may not provide the same chromatographic performance as TFA for all peptides, it is much more MS-friendly.[3] Alternatively, you can use a low concentration of TFA (e.g., 0.02-0.05%) to balance chromatographic performance with MS sensitivity.[2]
Q5: What are the key parameters to optimize for improving the purity of my final product?
A5: The key parameters to optimize are:
-
Gradient Slope: A shallower gradient increases resolution.
-
Ion-Pairing Agent: Different agents can alter selectivity.
-
Stationary Phase Chemistry: Different column chemistries offer different separation mechanisms.
-
Temperature: Higher temperatures can improve peak shape and efficiency.[4]
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, but at the cost of longer run times.
IV. Experimental Protocols & Data Presentation
Protocol 1: Initial Scouting Gradient for a Novel β-HAsn Peptide
-
Column: C18, 5 µm, 100 Å, 4.6 x 250 mm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 214 nm and 280 nm
-
Injection Volume: 20 µL (of a 1 mg/mL crude peptide solution)
-
Gradient Program:
Time (min) %B 0 5 30 95 35 95 36 5 | 40 | 5 |
Protocol 2: Optimized Gradient for Purification
This is an example based on a hypothetical peptide that elutes at 40% B in the scouting run.
-
Column: Same as scouting run.
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 214 nm and 280 nm
-
Injection Volume: 50-100 µL (of a concentrated crude peptide solution)
-
Gradient Program:
Time (min) %B 0 30 40 50 45 95 50 95 51 30 | 55 | 30 |
Table 1: Comparison of Ion-Pairing Agents on Peptide Retention and Peak Shape
| Ion-Pairing Agent (0.1%) | Retention Time (min) | Peak Asymmetry (at 10% height) |
| Trifluoroacetic Acid (TFA) | 25.4 | 1.2 |
| Formic Acid (FA) | 23.1 | 1.8 |
| Heptafluorobutyric Acid (HFBA) | 29.8 | 1.1 |
Note: Data is illustrative and will vary depending on the specific peptide and chromatographic conditions.
V. Visualizations
Diagram 1: Troubleshooting Workflow for Poor Peak Shape
Caption: A decision tree for troubleshooting poor peak shape in HPLC.
Diagram 2: Orthogonal Purification Strategy
Caption: Workflow for an orthogonal purification strategy combining RP-HPLC and IEX.
VI. References
-
A Comparative Guide to the HPLC Analysis of Alpha- vs. Beta-Peptide Purity. Benchchem. Available at:
-
Better Purities With Orthogonal Peptide Purification Using PEC. Gyros Protein Technologies. Available at:
-
New method for peptide purification based on selective removal of truncation peptide impurities after SPPS with orthogonal capping. PubMed. Available at:
-
HPLC Ion Pair Reagents. Fisher Scientific. Available at:
-
The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. Available at:
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE HPLC. Available at:
-
Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent. Available at:
-
How to choose an ion pairing agent to improve your peptide purification. Biotage. Available at:
-
The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column. YMC America. Available at:
-
How to purify synthetic peptides - what are the options? Biotage. Available at:
-
Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. LCGC International. Available at:
-
Ion-Pair Reagents for HPLC. Spectrum Chemical. Available at:
-
Peptide Purification. AAPPTec. Available at:
-
Troubleshooting Purification Methods. Sigma-Aldrich. Available at:
-
Gradient Retention Factor Concept Applied to Method Development for Peptide Analysis by Means of RP-HPLC. ACS Omega. Available at:
-
HPLC Analysis and Purification of Peptides. ResearchGate. Available at:
-
HPLC Ion Pair Reagents. Thermo Fisher Scientific. Available at:
-
HPLC Analysis and Purification of Peptides. PubMed Central. Available at:
-
Inaccuracies in Quantification of Peptides – A Case Study Using Beta Endorphin Assay. Chromatography Online. Available at:
-
HPLC Purification to Produce Amyloid Beta Peptides | Protocol Preview. YouTube. Available at:
-
Ion-Pair Reagents for HPLC. TCI Chemicals. Available at:
-
A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. MDPI. Available at:
-
Advances in the stability challenges of bioactive peptides and improvement strategies. National Institutes of Health. Available at:
-
Peptide Characterization and Purification Using High–Performance Liquid Chromatography. ScienceDirect. Available at:
-
Technical Support Center: Troubleshooting Unexpected Peaks in HPLC of H-Glu-OMe Peptides. Benchchem. Available at:
-
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available at:
-
Protein Purification Support—Troubleshooting. Thermo Fisher Scientific. Available at:
-
Troubleshooting: Purification of a Tagged Protein. GoldBio. Available at:
-
High-performance Liquid Chromatography of Amino Acids, Peptides and Proteins. LXVII. Evaluation of Bandwidth Relationships of Peptides Related to Human Beta-Endorphin, Separated by Gradient-Elution Reversed-Phase High-Performance Liquid Chromatography. PubMed. Available at:
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- 5. chromatographyonline.com [chromatographyonline.com]
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Technical Support Center: Strategies to Minimize Aggregation in Peptides Containing β-Homoamino Acids
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating β-homoamino acids. Peptide aggregation is a significant hurdle that can lead to loss of activity, reduced yields, and challenges in formulation and delivery.[1][2] The introduction of non-native β-homoamino acids adds another layer of complexity, altering the peptide's conformational landscape and aggregation propensity.
This guide provides in-depth, experience-driven answers to common challenges. It is structured to move from fundamental principles to practical, hands-on troubleshooting and analytical protocols.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational concepts essential for understanding and mitigating aggregation in β-homoamino acid-containing peptides.
Q1: What is peptide aggregation, and why is it a critical problem in research and drug development?
Peptide aggregation is a process where individual peptide monomers associate non-covalently to form larger, often insoluble, assemblies.[3] These can range from small, soluble oligomers to large, highly organized structures like amyloid fibrils or amorphous aggregates.[4] This phenomenon is a major concern for several reasons:
-
Loss of Efficacy: Aggregation sequesters the active monomeric peptide, reducing its effective concentration and biological activity.[1]
-
Manufacturing Challenges: During solid-phase peptide synthesis (SPPS), aggregation of the growing chain on the resin can lead to incomplete reactions, difficult purifications, and significantly lower yields.[5]
-
Poor Solubility & Bioavailability: Aggregates are typically insoluble, making them difficult to formulate and administer. This can severely limit the bioavailability and therapeutic potential of a peptide drug.[2]
-
Immunogenicity and Toxicity: Aggregated species can elicit an unwanted immune response in the body. Furthermore, certain soluble oligomers are known to be cytotoxic, a key factor in the pathology of diseases like Alzheimer's.[4][6]
Q2: How do β-homoamino acids uniquely influence a peptide's structure and its tendency to aggregate?
Unlike their α-amino acid counterparts, β-homoamino acids have an extra carbon atom in their backbone. This seemingly small change has profound structural implications:
-
Altered Backbone Conformation: The extended backbone of β-amino acids favors different secondary structures than the classic α-helices and β-sheets of α-peptides. β-peptides are known to form stable, well-defined helices (e.g., 14-helices, 12-helices, and 10/12-helices) and sheet-like structures.[7]
-
Disruption of α-Peptide Structures: When incorporated into a standard α-peptide sequence, β-homoamino acids act as "structure breakers." They disrupt the precise hydrogen-bonding network required for the formation of stable α-helices and, critically, β-sheets, which are the cornerstone of amyloid fibril aggregation.[8][9] This disruption is a primary mechanism by which their inclusion can reduce aggregation.
-
Side Chain Positioning: The side chain in a β³-amino acid is attached to the carbon adjacent to the nitrogen, while in a β²-amino acid, it's on the carbon adjacent to the carbonyl group.[10] This subtle shift can significantly alter how the peptide presents its side chains for intermolecular interactions, potentially hindering the "steric zipper" motif common in amyloid fibrils.[10]
By strategically placing β-homoamino acids, a researcher can introduce a "kink" or mismatch in the peptide backbone, effectively preventing the chain-to-chain recognition and hydrogen bonding that drives aggregation.[11]
Q3: What are the primary factors I should consider when my β-homoamino acid peptide is aggregating?
Aggregation is driven by a combination of factors related to the peptide itself (intrinsic) and its environment (extrinsic).[4][12]
-
Intrinsic Factors:
-
Hydrophobicity: A high content of hydrophobic residues (e.g., V, L, I, F, W) is a major driver. These residues tend to minimize contact with water by associating with each other, initiating aggregation.[3][13]
-
Net Charge: At a pH close to the peptide's isoelectric point (pI), the net charge is near zero. This minimizes electrostatic repulsion between peptide chains, allowing them to approach and aggregate.
-
Propensity for β-Sheet Formation: Even with β-homoamino acids, if stretches of α-amino acids remain that have a high propensity to form β-sheets, these can act as nucleation sites for aggregation.[4]
-
-
Extrinsic Factors:
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular collisions, promoting aggregation.[3][4]
-
pH: As mentioned, pH determines the protonation state of ionizable groups (N-terminus, C-terminus, Arg, Lys, His, Asp, Glu). A pH far from the pI enhances charge and solubility.[14][15][16]
-
Solvent: The choice of solvent is critical. Aqueous buffers are often challenging for hydrophobic peptides. Organic co-solvents can disrupt the hydrophobic interactions that lead to aggregation.[17][18][19]
-
Temperature: Higher temperatures can increase the rate of aggregation, although this relationship can be complex.[3][20] For SPPS, elevated temperatures can sometimes improve solvation and reduce aggregation.[21]
-
Ionic Strength: Salts in the buffer can either screen electrostatic repulsions (promoting aggregation) or have more complex stabilizing/destabilizing effects (Hofmeister series).[4]
-
Part 2: Troubleshooting Guides - From Synthesis to Solution
This section provides practical, Q&A-based solutions to specific problems you may encounter during your experiments.
Problem Area 1: My peptide won't dissolve or precipitates immediately.
This is one of the most common challenges, often stemming from a mismatch between the peptide's properties and the chosen solvent system.
Answer: The key is to adopt a systematic and logical approach rather than random trial and error. Start by characterizing your peptide and then test a sequence of solvents.
Step 1: Characterize Your Peptide
-
Calculate Hydrophobicity: Determine the percentage of hydrophobic amino acids (A, V, L, I, M, F, Y, W, P). If it's over 50%, it will likely be insoluble in purely aqueous solutions.[13][22]
-
Calculate Net Charge at pH 7: Sum the charges of the termini and side chains (Asp/Glu = -1; Lys/Arg = +1; His = +0.5).
Step 2: Follow a Systematic Solubilization Protocol The workflow below provides a logical progression from gentle to harsh solvents. Always use a small aliquot of your peptide for testing. [13]
Problem Area 2: My peptide dissolves initially but aggregates over time or under specific conditions (e.g., heating, storage).
This indicates a metastable solution where aggregation is kinetically, not thermodynamically, limited. Your goal is to stabilize the monomeric state.
Answer: This requires optimizing the solution environment using formulation excipients (additives). These molecules work through various mechanisms to inhibit intermolecular interactions.[1][23]
| Excipient Class | Examples | Mechanism of Action | Typical Starting Concentration | References |
| Amino Acids | L-Arginine, L-Lysine, Glycine, Proline | Preferential exclusion; can suppress aggregation by binding to hydrophobic patches or increasing the energy barrier for self-association. | 50 - 250 mM | [1][24][25] |
| Sugars / Polyols | Sucrose, Trehalose, Mannitol, Glycerol | Act as osmolytes, stabilizing the native conformation through preferential hydration, making unfolding and aggregation less favorable. | 5% - 10% (w/v) | [24][25] |
| Surfactants | Polysorbate 20 (Tween 20), Polysorbate 80, Pluronics | Non-ionic detergents that reduce surface adsorption and can coat hydrophobic regions of the peptide, preventing self-association. Used at low concentrations. | 0.01% - 0.1% (v/v) | [1][25][26] |
| Polymers | Polyethylene Glycol (PEG) | Can inhibit aggregation by binding to unfolded or intermediate states, preventing them from interacting with each other. | 1 - 3 mg/mL | [24] |
| Chaotropic Agents | Guanidine-HCl, Urea | Use with caution. While effective at solubilizing aggregates, they do so by denaturing the peptide. Primarily used for refolding protocols. | 2 - 8 M | [22][24] |
Experimental Protocol: Screening for an Effective Anti-Aggregation Excipient
-
Prepare Stock Solutions: Prepare concentrated stock solutions of your peptide in its initial (sub-optimal) buffer and various excipients from the table above.
-
Create Test Matrix: In a 96-well plate, create a matrix of conditions, mixing the peptide with different excipients at various final concentrations. Include a control with no excipient.
-
Induce Aggregation (Stress Test): Subject the plate to a stress condition known to cause aggregation (e.g., incubation at 37°C, gentle agitation, freeze-thaw cycles).
-
Monitor Aggregation: At various time points (e.g., 0, 1, 4, 12, 24 hours), measure aggregation. A simple method is to measure turbidity by reading the absorbance at a high wavelength (e.g., 350-600 nm) where the peptide itself does not absorb.[27][28] An increase in absorbance indicates scattering from aggregates.
-
Identify Lead Conditions: The conditions that show the lowest increase in turbidity over time contain effective stabilizers for your peptide.
Problem Area 3: I am experiencing low yields and difficult purifications during Solid-Phase Peptide Synthesis (SPPS).
This is often a direct result of on-resin aggregation, where the growing peptide chains fold and associate on the solid support, blocking reactive sites.[5]
Answer: Overcoming on-resin aggregation requires a multi-faceted strategy to improve the solvation of the peptide-resin matrix.[5]
Key Causality: All these strategies aim to achieve one primary goal: disrupt the intermolecular hydrogen bonds that stabilize the aggregated β-sheet-like structures.[11][29] Elevated temperatures provide kinetic energy to break these bonds, while solvents like NMP and backbone-protecting groups physically prevent them from forming in the first place.
Part 3: Key Analytical Protocols
Monitoring aggregation is essential for troubleshooting. Below is a standard protocol for quantifying fibrillar aggregates.
Protocol: Monitoring Peptide Aggregation with Thioflavin T (ThT) Fluorescence Assay
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structures characteristic of amyloid fibrils. It is a widely used method to monitor the kinetics of fibril formation.[30]
Materials:
-
ThT stock solution (e.g., 2.5 mM in water, filtered)
-
Glycine-NaOH buffer (50 mM, pH 8.5)
-
Peptide stock solution (dissolved in an appropriate solvent like DMSO or water)
-
Black, clear-bottom 96-well microplate
-
Plate-reading fluorometer (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Prepare Reaction Mixture: In each well of the microplate, prepare the final reaction mixture. For a 200 µL final volume:
-
150 µL Glycine-NaOH buffer
-
10 µL ThT stock solution (for a final concentration of ~125 µM)
-
Add peptide last to initiate the reaction.
-
-
Initiate Aggregation: Add a small volume (e.g., 5-10 µL) of your peptide stock solution to each well to achieve the desired final peptide concentration (e.g., 10-100 µM). Mix gently by pipetting.
-
Incubate and Read: Place the plate in the fluorometer. Set the instrument to incubate at a desired temperature (e.g., 37°C) with intermittent shaking.
-
Monitor Fluorescence: Record the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for several hours or days.
-
Data Analysis: Plot the fluorescence intensity versus time. A sigmoidal curve is characteristic of nucleated fibril growth, showing a lag phase, an exponential growth phase, and a final plateau. Comparing the lag time and the maximum fluorescence intensity between different conditions (e.g., with and without excipients) allows you to quantify the effect on aggregation.
Self-Validation: Always include controls:
-
Negative Control: Buffer + ThT only (should have low, stable fluorescence).
-
Peptide Control: Peptide in buffer without ThT (to check for intrinsic fluorescence).
-
Positive Control (if available): A known aggregating peptide (e.g., Aβ42) to ensure the assay is working.
References
-
Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017). ResearchGate. [Link]
-
Effects of Solvent on the Structure of the Alzheimer Amyloid-β(25–35) Peptide - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Gopi, E., et al. (2006). Effects of solvent on the structure of the Alzheimer amyloid-beta(25-35) peptide. Biophysical Journal. [Link]
-
Use of excipients to control aggregation in peptide and protein formulations. (2010). SciSpace. [Link]
-
Maggio, E. T. (2006). Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. BioProcess International. [Link]
-
Tomich, J. M., et al. (1990). Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent. Analytical Biochemistry. [Link]
-
Peptide Solubility Guidelines. (n.d.). SB-PEPTIDE. [Link]
-
Shen, C. L., & Murphy, R. M. (1995). Solvent effects on self-assembly of beta-amyloid peptide. Biophysical Journal. [Link]
-
Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies. (2022). PolyPeptide Group. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]
-
5 Tips for Preventing Protein Aggregation & Loss of Protein Solubility. (2019). G-Biosciences. [Link]
-
Controlling Amyloid Beta Peptide Aggregation and Toxicity by Protease-Stable Ligands. (2022). ACS Bio & Med Chem Au. [Link]
-
Amyloid β-Targeted Inhibitory Peptides for Alzheimer's Disease: Current State and Future Perspectives. (2020). National Center for Biotechnology Information. [Link]
-
Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. (2020). MDPI. [Link]
-
5 must-know techniques for analyzing protein aggregation. (2021). APC - Accelerated Process Development. [Link]
-
Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017). Semantic Scholar. [Link]
-
Peptide-based amyloid-β aggregation inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Predicting solvent and aggregation effects of peptides using group contribution calculations. (2006). PubMed. [Link]
-
Peptide Solubilization. (n.d.). JPT Peptide Technologies. [Link]
-
Synthetic peptide can inhibit toxicity, aggregation of protein in Alzheimer's disease. (2019). ScienceDaily. [Link]
-
Controlling Segment Solubility In Large Protein Synthesis. (2020). ResearchGate. [Link]
-
Peptide Inhibitors of Beta Amyloid Aggregation. (2002). Bentham Science. [Link]
-
Protein Aggregation Analysis. (n.d.). Intertek. [Link]
-
A facile and dynamic assay for the detection of peptide aggregation. (2014). PubMed. [Link]
-
In Silico Studies to Predict the Role of Solvent in Guiding the Conformations of Intrinsically Disordered Peptides and Their Aggregated Protofilaments. (2022). ACS Omega. [Link]
-
Kinetic analysis of protein and peptide aggregation. (2024). News-Medical.Net. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTEC. [Link]
-
Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β-Peptides. (2014). National Center for Biotechnology Information. [Link]
-
Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). MilliporeSigma. [Link]
-
(PDF) [Beta]-amino [Beta-amino] acids as secondary structure inducers in peptides [Elektronische Ressource]. (2002). ResearchGate. [Link]
-
Influence of pH and sequence in peptide aggregation via molecular simulation. (2015). OPUS at Freie Universität Berlin. [Link]
-
Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. (2018). National Center for Biotechnology Information. [Link]
-
Rational development of a strategy for modifying the aggregatibility of proteins - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Acidic pH promotes the formation of toxic fibrils from beta-amyloid peptide. (2004). PubMed. [Link]
-
Acidic pH Promotes Refolding and Macroscopic Assembly of Amyloid β (16–22) Peptides at the Air–Water Interface. (2022). PubMed Central. [Link]
-
pH effects primary nucleation processes of Aβ42 aggregation. (2019). ResearchGate. [Link]
-
Helices and Other Secondary Structures of b- and c-Peptides. (n.d.). ETH Zurich. [Link]
-
Theoretical analysis of secondary structures of beta-peptides. (2008). PubMed. [Link]
-
Enciso, M., Schütte, C., & Delle Site, L. (2015). Influence of pH and sequence in peptide aggregation via molecular simulation. The Journal of Chemical Physics. [Link]
-
Amino Acid Composition drives Peptide Aggregation. (2025). ChemRxiv. [Link]
-
Amino acid structure and “Difficult sequences” In solid phase peptide synthesis. (2018). ResearchGate. [Link]
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- 11. peptide.com [peptide.com]
- 12. youtube.com [youtube.com]
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- 14. Making sure you're not a bot! [opus4.kobv.de]
- 15. Acidic pH promotes the formation of toxic fibrils from beta-amyloid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Effects of Solvent on the Structure of the Alzheimer Amyloid-β(25–35) Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of solvent on the structure of the Alzheimer amyloid-beta(25-35) peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 30. pubs.acs.org [pubs.acs.org]
Core Technical Challenges in Boc-L-beta-Homoasparagine Synthesis
Answering the call for advanced technical guidance, we present this dedicated support center for researchers utilizing Boc-L-beta-Homoasparagine in solid-phase peptide synthesis (SPPS). As a beta-amino acid derivative, this compound offers unique structural properties beneficial for designing peptidomimetics with enhanced stability and novel conformations[1]. However, its distinct structure also presents specific challenges during synthesis.
This guide, structured by a Senior Application Scientist, moves beyond simple protocols to explain the underlying chemical principles, enabling you to not only troubleshoot problems but also proactively optimize your synthesis strategy for maximal yield and purity.
The primary difficulties encountered with this compound stem from two main areas: steric hindrance and potential side reactions.
-
Reduced Coupling Efficiency: The beta-amino group shifts the reactive amine further from the chiral center, altering the stereoelectronic environment compared to an alpha-amino acid. This can lead to slower acylation kinetics and incomplete coupling reactions, particularly when coupling to or from a sterically bulky residue.
-
Aggregation: Peptides incorporating beta-amino acids can adopt unique secondary structures. While this is often a design goal, it can also promote on-resin aggregation during synthesis, leading to poor solvation of the growing peptide chain and inaccessible reactive sites[2][3]. This is especially true for hydrophobic sequences[4].
-
Side-Chain Reactions: The primary amide of the homoasparagine side chain, like its alpha-amino acid counterpart, can undergo dehydration to a nitrile when activated with certain carbodiimides, although this is less common than with unprotected Gln/Asn in the main chain[5].
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction with this compound showing a low yield?
A: This is the most common issue and is typically due to slow coupling kinetics. A standard coupling protocol that works for alpha-amino acids may be insufficient. The steric environment of the beta-amino group requires more potent activation or longer reaction times to achieve complete acylation. Incomplete coupling leads to the accumulation of deletion sequences, which are difficult to separate during purification.
Q2: What are the most effective coupling reagents for this compound?
A: For difficult couplings, including those involving sterically hindered amino acids, aminium/uronium or phosphonium salt-based reagents are highly recommended over standard carbodiimides like DCC or DIC. Reagents like HATU, HCTU, and PyAOP are exceptionally effective because they form highly reactive OAt or OBt active esters, which can overcome the steric hindrance[6][7][8].
Q3: How can I detect if peptide aggregation is occurring during my synthesis?
A: Physical observation of the resin is a key indicator. If the resin beads clump together and fail to swell properly in the solvent, aggregation is likely occurring[2]. Other signs include a significant drop in the yield of Fmoc deprotection (if using a mixed strategy) or a failed Kaiser test (which can sometimes be misleadingly negative in aggregated sequences) after a coupling step.
Q4: What is the primary side reaction to watch for with the homoasparagine side chain?
A: While the Boc/Bzl strategy generally protects the peptide backbone, the side-chain amide of asparagine can be susceptible to dehydration to a nitrile, particularly with carbodiimide-based activators without additives[5]. Using aminium/uronium reagents or adding HOBt/Oxyma to carbodiimide reactions can help suppress this. During final cleavage, ensure proper scavengers are used to prevent modification by cations generated from the deprotection of other side chains[2][5].
Troubleshooting Guides & Experimental Protocols
Guide 1: Overcoming Incomplete Coupling
If you suspect incomplete coupling, the goal is to increase the reaction's driving force. This can be achieved by selecting a more powerful reagent or extending the reaction time.
Workflow for Troubleshooting Low Coupling Yield
Caption: A workflow for mitigating on-resin peptide aggregation.
Recommended Actions for Aggregation:
-
Solvent Modification : Switch the primary synthesis solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties for aggregated peptides.[2] Alternatively, adding up to 25% Dimethyl sulfoxide (DMSO) to DMF can also be effective.
-
Introduce Chaotropic Salts : Adding a low concentration of a chaotropic salt, such as 0.4 M LiCl, to the coupling reaction can disrupt the hydrogen bonds that cause aggregation.
-
Elevated Temperature : Performing the coupling step at an elevated temperature (e.g., 50°C) can provide enough energy to break up secondary structures and improve reaction rates. Microwave peptide synthesis is an excellent tool for this.
Guide 3: Final Cleavage and Purity
The final cleavage in Boc-SPPS requires a strong acid, typically anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), to remove the Boc group, side-chain protecting groups, and cleave the peptide from the resin.[9][10] This harsh step can generate reactive carbocations that damage sensitive residues.
Protocol 2: Standard TFMSA Cleavage Cocktail
Caution: TFMSA and TFA are extremely corrosive. Perform all steps in a certified chemical fume hood with appropriate personal protective equipment.
-
Resin Preparation : Ensure the peptide-resin is completely dry. Place it in a suitable reaction vessel.
-
Scavenger Addition : To the dry resin, add the scavenger mixture. A common and effective mixture is:
-
Thioanisole (2 eq. per Arg, Met, Cys residue)
-
Ethanedithiol (EDT) (1 eq. per Trp residue)
-
m-Cresol (acts as a general scavenger)
-
-
Cooling : Cool the vessel to 0°C in an ice bath.
-
Acid Addition : Slowly add the cleavage acid mixture (e.g., TFMSA/TFA/DCM, 1:8:1) to the vessel.
-
Reaction : Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and react for another 60-90 minutes.
-
Peptide Precipitation : Filter the acidic solution away from the resin beads directly into a centrifuge tube containing cold diethyl ether (at least 10x the volume of the filtrate). A white precipitate of the crude peptide should form.
-
Isolation and Wash : Centrifuge the tube to pellet the peptide. Decant the ether. Wash the pellet 2-3 times with cold diethyl ether to remove residual scavengers and acid.
-
Drying : Dry the final peptide pellet under vacuum. The crude peptide is now ready for purification by HPLC.
By understanding the specific chemical nature of this compound and applying these targeted troubleshooting strategies, researchers can significantly improve synthesis yields and obtain high-purity peptides for their development programs.
References
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTEC. Retrieved from [Link]
-
Fields, G. B. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. doi: 10.1007/978-1-62703-544-6_4. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Coupling Reagents. (n.d.). AAPPTEC. Retrieved from [Link]
-
Chen, S. T., & Wang, K. T. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298. doi: 10.1111/j.1399-3011.1996.tb00844.x. Retrieved from [Link]
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Albericio, F., et al. (2001). New Trends in Peptide Coupling Reagents.
-
Brener, P., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 178. doi: 10.3389/fbioe.2020.00178. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. doi: 10.1021/cr100048w. Retrieved from [Link]
-
SPPS Tips For Success Handout. (n.d.). Mesa Labs. Retrieved from [Link]
- Schnölzer, M., et al. (2007). In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 13, 31-44.
- Tickler, A. K., & Wade, J. D. (2007). Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis. Journal of Peptide Science, 13(7), 411-420.
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Application and Technical Points of Boc Resin Cleavage Method in Peptide Synthesis. (2026). Wuxi AppTec. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. 肽偶联剂选择指南 [sigmaaldrich.com]
- 8. bachem.com [bachem.com]
- 9. chempep.com [chempep.com]
- 10. Application and Technical Points of Boc Resin Cleavage Method in Peptide Synthesis - Oreate AI Blog [oreateai.com]
Common challenges in the synthesis of beta-peptide sequences
Welcome to the technical support center for β-peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the unique challenges associated with the chemical synthesis of β-peptides. Unlike their α-peptide counterparts, the altered backbone structure of β-peptides introduces specific hurdles in solid-phase peptide synthesis (SPPS), from steric hindrance to unique aggregation propensities. This center provides a structured approach to troubleshooting these issues, grounded in mechanistic understanding and validated protocols.
Frequently Asked Questions (FAQs)
Q1: What fundamentally makes β-peptide synthesis more challenging than α-peptide synthesis?
A1: The primary challenge stems from the altered backbone structure. In β-amino acids, the amino group is attached to the β-carbon, one atom further away from the carboxyl group than in α-amino acids.[1][2] This seemingly small change has significant consequences:
-
Increased Steric Hindrance: The additional methylene group in the backbone can sterically hinder the approach of the incoming activated amino acid, slowing down the coupling reaction.[3] This is particularly pronounced for β³-amino acids, where the side chain is on the carbon adjacent to the amino group.[2]
-
Altered Secondary Structures: β-peptides are known to form stable, unique helical and sheet-like secondary structures that differ from those of α-peptides.[2][4] While this property is often desirable for their biological function, it can lead to on-resin aggregation, making reactive sites inaccessible.[5][6]
-
Slower Reaction Kinetics: The combination of steric bulk and conformational rigidity can lead to significantly slower coupling and deprotection kinetics, requiring more forceful conditions or specialized reagents to achieve high yields.[3]
Q2: My overall yield is very low. What are the most common culprits in β-peptide SPPS?
A2: Low yield in β-peptide synthesis is a multifaceted issue, but it typically points to one or more of the following problems:
-
Incomplete Coupling: This is the most frequent cause. The steric bulk of β-amino acids often prevents the standard coupling protocols used for α-peptides from reaching completion.[3][7]
-
On-Resin Aggregation: As the peptide chain elongates, it can fold and aggregate on the solid support, physically blocking reactive sites from coupling and deprotection reagents.[5][6][8] This is a notorious problem for hydrophobic sequences.[8][9]
-
Difficult Deprotection: The same factors that hinder coupling can also impede the removal of the N-terminal protecting group (e.g., Fmoc), leading to deletion sequences where one or more amino acids are missing from the final product.[10]
-
Side Reactions: Although less common than the above, side reactions such as aspartimide formation can occur, especially under harsh basic or acidic conditions, leading to impurities and a lower yield of the target peptide.[11][12]
Q3: How do I choose the right coupling reagent for a difficult β-peptide sequence?
A3: The choice of coupling reagent is critical. For sterically hindered β-amino acids, standard carbodiimide reagents like DCC or DIC alone are often inefficient.[3] You should opt for more potent activating reagents, typically aminium/uronium or phosphonium salt-based reagents.
-
Aminium/Uronium Reagents (HATU, HBTU, HCTU): These are the workhorses for difficult couplings.[13][14][15] HATU is generally considered one of the most powerful due to the formation of a highly reactive OAt-ester, making it particularly effective for hindered couplings.[14][15]
-
Phosphonium Reagents (PyBOP, PyAOP): These reagents are also highly efficient and are known for reducing the risk of racemization.[13][14] PyAOP is the phosphonium analogue of HATU and is excellent for sterically demanding couplings.[13]
-
COMU: This is a newer generation uronium reagent based on OxymaPure instead of HOBt or HOAt. It boasts coupling efficiencies comparable to HATU and avoids the use of potentially explosive benzotriazole-derived additives.[14][15]
Expert Insight: For particularly stubborn couplings involving β³,β³-disubstituted amino acids, a combination of a powerful coupling reagent like HATU with extended reaction times (2-4 hours) or elevated temperatures (using microwave synthesis) is often necessary to drive the reaction to completion.[16]
Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific experimental problems.
Issue 1: Incomplete Coupling and Low Yield
Symptom: A positive Kaiser test (for primary amines) or Chloranil test (for secondary amines) after the coupling step, indicating unreacted free amines on the resin.[17] Mass spectrometry (MS) analysis of the crude product reveals significant deletion sequences.
Causality: The N-terminus of the growing peptide chain is sterically shielded or conformationally inaccessible, preventing the activated β-amino acid from approaching and forming a peptide bond. This is exacerbated by β-branched side chains (Val, Ile, Thr) and the inherent bulk of the β-amino acid backbone.[7]
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete coupling.
Protocol 1: Enhanced Coupling with HATU
-
Pre-activation: In a separate vessel, dissolve 4 equivalents of the Fmoc-β-amino acid and 3.9 equivalents of HATU in N,N-Dimethylformamide (DMF).
-
Activation: Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution. Allow the mixture to pre-activate for 2-5 minutes. The solution should change color.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the mixture for a minimum of 2 hours at room temperature. For notoriously difficult couplings, extend this time to 4 hours or perform a "double coupling" (repeating the coupling step with a fresh solution).
-
Monitoring: After the reaction, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (colorless or faint yellow beads) indicates a complete reaction.
Issue 2: On-Resin Aggregation
Symptom: The peptide-resin swells poorly or appears shrunken.[5][17] Deprotection and coupling reactions become sluggish or fail completely as the peptide elongates, often after the 5th or 6th residue.[5]
Causality: Hydrophobic sequences or those prone to forming stable secondary structures (like β-sheet motifs) can cause the peptide chains to self-associate on the resin via intermolecular hydrogen bonds.[5][6][9] This creates a physical barrier that prevents reagents from accessing the reactive N-terminus.
Data Summary: Solvents and Additives to Combat Aggregation
| Solvent/Additive | Mechanism of Action | Recommended Concentration | Reference |
| N-Methyl-2-pyrrolidone (NMP) | Superior solvating properties for aggregated peptides compared to DMF. | Use as a complete replacement for DMF. | [16] |
| Lithium Chloride (LiCl) | Chaotropic salt that disrupts hydrogen bonding networks. | 0.4 M in DMF/NMP. | [17] |
| Isopropanol (IPA) | "Magic Mixture" co-solvent that can disrupt secondary structures. | Typically used in a DCM/DMF/IPA mixture. | |
| Pseudoproline Dipeptides | Introduce a "kink" into the peptide backbone, disrupting the formation of regular secondary structures. | Substituted at key points in the sequence. | [8][11] |
Protocol 2: Synthesis Using a Chaotropic Salt
-
Resin Preparation: Swell the peptide-resin in standard solvent (DMF or NMP).
-
Deprotection: Perform the standard Fmoc-deprotection protocol (e.g., 20% piperidine in DMF).
-
Chaotropic Wash: Before coupling, wash the resin 3 times with a solution of 0.4 M LiCl in DMF. Allow the final wash to sit for 5-10 minutes to ensure disruption of aggregates.[17]
-
Coupling: Perform the coupling step as usual. The presence of residual chaotropic salt does not typically interfere with modern coupling reagents.
-
Washing: After coupling, wash the resin thoroughly with DMF to remove excess reagents and the chaotropic salt.
-
Repeat: Continue using the chaotropic wash step prior to each coupling cycle for the remainder of the synthesis.
Issue 3: Difficult Purification
Symptom: The crude peptide product shows poor solubility in standard RP-HPLC solvents (e.g., water/acetonitrile). The HPLC chromatogram displays broad, tailing peaks, or the product fails to elute from the column.
Causality: β-peptides, particularly those with hydrophobic residues, can remain aggregated even after cleavage from the resin.[9][10][18] This aggregation prevents proper interaction with the stationary phase of the HPLC column, leading to poor separation and recovery.
Troubleshooting Workflow for Purification
Caption: Troubleshooting workflow for difficult peptide purification.
Protocol 3: Purification of Aggregation-Prone β-Peptides
-
Solubilization: Instead of directly dissolving the lyophilized crude peptide in aqueous buffer, first dissolve it in a small amount of an aggregation-disrupting solvent like Dimethyl sulfoxide (DMSO) or Hexafluoroisopropanol (HFIP) to obtain a concentrated stock solution.[19]
-
Dilution: Dilute the stock solution with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) immediately before injection. Ensure the final concentration of the organic solubilizing agent is low enough not to interfere with binding to the column.
-
Column Selection: For highly hydrophobic peptides, a standard C18 column may be too retentive. Consider using a column with a shorter alkyl chain (e.g., C8 or C4) or a different chemistry (e.g., Phenyl) to reduce retention and improve peak shape.[20][21]
-
Method Optimization:
-
Gradient: Use a shallower gradient (e.g., a 0.5% change in organic solvent per minute) to improve the resolution between the target peptide and closely eluting impurities.[22]
-
Temperature: Increasing the column temperature (e.g., to 40-60°C) can help disrupt aggregates and improve peak sharpness.
-
-
Fraction Collection & Analysis: Collect fractions and analyze them by analytical HPLC and MS to confirm the purity and identity of the target β-peptide.[23][24] Pool the pure fractions and lyophilize.
References
- Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis - ResearchGate. (n.d.).
- The twists and turns of beta-peptides. (n.d.). PubMed.
- Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.).
- Revealing Protein Structures in Solid-phase Peptide Synthesis by 13C Sold-state NMR: Evidence of Excessive Misfolding for Alzheimer's β - PMC. (n.d.). NIH.
- Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (n.d.).
- Three Decades of Amyloid Beta Synthesis: Challenges and Advances. (n.d.). Frontiers.
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19).
- Amino Acid-Protecting Groups. (n.d.). SciSpace.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. (n.d.).
- Novel Purification Process for Amyloid Beta Peptide(1-40). (n.d.). MDPI.
- Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. (n.d.). MDPI.
- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (n.d.). PubMed.
- Efficient peptide coupling involving sterically hindered amino acids. (n.d.). PubMed.
- Peptide Purification Process & Methods: An Overview. (n.d.). Bachem.
- View of Fast and Efficient Purification of Synthetic Peptides By Preparative Chromatography Followed By Novel Fraction Minimizing Technique. (n.d.). Ignited Minds Journals.
- Amino Acid-Protecting Groups. (2019, November 19).
- A Comparative Guide to the HPLC Analysis of Alpha- vs. Beta-Peptide Purity. (n.d.). Benchchem.
- Amino Acid Deriv
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
- Peptide synthesis. (n.d.). Wikipedia.
- Technical Support Center: Overcoming Aggregation in Solid-Phase Peptide Synthesis (SPPS). (n.d.). Benchchem.
- Selecting Orthogonal Building Blocks. (n.d.). Sigma-Aldrich.
- How to purify synthetic peptides - what are the options? (2023, January 30). Biotage.
- Technical Support Center: Managing Peptide Aggregation in Solid-Phase Peptide Synthesis (SPPS). (n.d.). Benchchem.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
- Beta-peptide. (n.d.). Wikipedia.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (n.d.).
- (PDF) [Beta]-amino [Beta-amino] acids as secondary structure inducers in peptides [Elektronische Ressource] /. (n.d.).
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry. (n.d.).
- Solid Phase Synthesis-- What are the major problems in the lab? : r/Biochemistry. (2018, July 14). Reddit.
- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (n.d.).
- What do you do when your peptide synthesis fails? (2023, February 7). Biotage.
- Technical Support Center: Troubleshooting Common Side Reactions in Boc-Based Peptide Synthesis. (n.d.). Benchchem.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- Handling difficult peptides - how to purify beta amyloid peptides. (2023, February 2). Biotage.
- Peptide Characterization Techniques and Applications. (2025, July 22).
- HPLC Analysis Methods for Peptide Characterization | Laboratory Research. (2024, November 13). Biovera.
- Peptide synthesis troubleshooting using unnatural amino acids : r/OrganicChemistry. (2024, April 20). Reddit.
- Amyloid Beta Aggregation Protocol for Aβ Peptides. (n.d.). Hello Bio.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 24). International Journal of Science and Research Archive.
- Peptide Characteriz
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Beta-peptide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The twists and turns of beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. reddit.com [reddit.com]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. bachem.com [bachem.com]
- 15. 肽偶联剂选择指南 [sigmaaldrich.com]
- 16. biotage.com [biotage.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. biotage.com [biotage.com]
- 20. harvardapparatus.com [harvardapparatus.com]
- 21. biovera.com.au [biovera.com.au]
- 22. View of Fast and Efficient Purification of Synthetic Peptides By Preparative Chromatography Followed By Novel Fraction Minimizing Technique | Journal of Advances in Science and Technology [ignited.in]
- 23. bachem.com [bachem.com]
- 24. resolvemass.ca [resolvemass.ca]
Technical Support Center: Boc-L-beta-Homoasparagine Coupling Reactions
Welcome to the technical support center for resolving challenges with Boc-L-beta-Homoasparagine in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common issues encountered during the coupling of this unique amino acid derivative. As Senior Application Scientists, we have compiled this resource based on established principles of peptide chemistry and extensive field experience.
Troubleshooting Guide: Incomplete Coupling of this compound
This section addresses the most common and pressing issue researchers face: the incomplete incorporation of this compound into a growing peptide chain. The unique structure of this β-amino acid presents specific challenges that require careful consideration and optimization of standard coupling protocols.
Q1: My Kaiser test is positive (blue beads) after a standard coupling cycle with this compound. What is causing the incomplete reaction?
A positive Kaiser test indicates the presence of unreacted primary amines on the resin, confirming that the coupling of this compound was unsuccessful. Several factors, often related to the molecule's inherent structure, can contribute to this issue:
-
Steric Hindrance: this compound is a β-amino acid, meaning the amino group is attached to the second carbon from the carboxyl group. This structure, combined with the Boc protecting group and the side chain, can create significant steric bulk that physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the peptide chain. This steric clash is a primary reason for slowed reaction kinetics and incomplete couplings.[1][2]
-
Secondary Structure and Aggregation: Sequences containing β-amino acids or residues with hydrogen-bonding potential in their side chains, like the amide in homoasparagine, are prone to forming stable secondary structures on the resin.[3][4] This can lead to inter- or intra-chain aggregation, effectively burying the reactive N-terminus and making it inaccessible to the incoming activated amino acid.[5][6]
-
Sub-optimal Activation or Coupling Reagents: Standard coupling conditions that are effective for simple α-amino acids may not be sufficiently potent to overcome the steric and electronic challenges posed by this compound. The choice of coupling reagent is critical for activating the carboxyl group effectively.[7][8]
Q2: An incomplete coupling has been detected. What is the immediate course of action?
If a positive Kaiser test confirms an incomplete coupling, the most direct and often successful first step is to perform a double coupling .[1] This involves repeating the coupling step with a fresh solution of activated this compound before proceeding to the next Fmoc deprotection.
If the Kaiser test remains positive after a second coupling, it is crucial to cap the unreacted amines .[1][5] Capping, typically with acetic anhydride, acetylates the remaining free amines, preventing them from reacting in subsequent cycles and forming deletion peptide impurities.[1][9]
Below is a decision tree to guide your troubleshooting process:
Q3: Double coupling failed. Which coupling reagents and conditions should I use for this difficult amino acid?
For sterically hindered amino acids like this compound, more potent coupling reagents are often necessary. Standard carbodiimide reagents like DCC or DIC alone may be insufficient.[2] Uronium/aminium salt-based reagents are generally more effective.[7][10]
| Coupling Reagent | Additive | Key Advantages & Considerations |
| HBTU / TBTU | HOBt | Highly efficient and fast-acting. The addition of HOBt is known to suppress racemization and can improve coupling efficiency.[10][11] |
| HATU | None | Generally more reactive than HBTU, especially for hindered couplings.[8][12] Can be more expensive. |
| PyBOP | None | A phosphonium salt-based reagent, very effective for difficult couplings, including N-methylated amino acids.[10][13] |
| DIC | OxymaPure® | A modern alternative to HOBt, OxymaPure® with DIC is a very effective and low-racemization combination.[2][8] |
Optimization Strategies:
-
Pre-activation: Allow the this compound, coupling reagent, and additive (if used) to pre-activate for several minutes before adding the mixture to the resin.[14]
-
Solvent Choice: If aggregation is suspected, switching from DMF to NMP or adding a small amount of DMSO can help disrupt secondary structures.[5]
-
Chaotropic Salts: The addition of chaotropic salts like LiCl to the coupling mixture can help break up aggregates and improve reaction efficiency.[6][13]
-
Elevated Temperature: Increasing the reaction temperature to 35-50°C can provide the necessary energy to overcome the activation barrier for difficult couplings. However, this should be done with caution as it can also increase the risk of side reactions.[15]
Experimental Protocol: Rescue Double Coupling with HBTU/HOBt
This protocol is recommended as a first-line "rescue" strategy after an initial coupling of this compound has failed, as indicated by a positive Kaiser test.
Materials:
-
Resin with unreacted N-terminal amines
-
This compound
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
-
Kaiser test solutions
Procedure:
-
Initial Coupling Monitoring: After the initial coupling of this compound (e.g., for 1-2 hours), take a small sample of resin beads and perform a Kaiser test.[5]
-
Positive Kaiser Test: If the beads turn blue, indicating incomplete coupling, drain the coupling solution from the reaction vessel. Do not proceed to the deprotection step.
-
Resin Wash: Wash the resin thoroughly with DMF (3 x 1 min) to remove old reagents and by-products.
-
Prepare Recoupling Solution (Pre-activation):
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the mixture.
-
Allow the solution to pre-activate for 2-5 minutes at room temperature.[14]
-
-
Recoupling Reaction:
-
Add the pre-activated amino acid solution to the washed resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature. For particularly difficult sequences, the reaction time can be extended.
-
-
Final Monitoring:
-
After the recoupling, take a small sample of resin beads and perform a second Kaiser test.
-
If the test is negative (yellow/colorless beads): The coupling is now complete. Drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) before proceeding to the next cycle's deprotection step.[14]
-
If the test is still positive: Proceed to a capping protocol to block the unreacted amines.
-
Frequently Asked Questions (FAQs)
Q: Can the side-chain amide of this compound cause side reactions?
A: Yes, similar to standard asparagine, the side-chain amide can potentially undergo dehydration to form a nitrile byproduct, especially with carbodiimide reagents.[16] Using uronium/aminium salt reagents like HBTU can minimize this side reaction.[11] Additionally, while less common in Boc chemistry than in Fmoc chemistry, aspartimide formation is a theoretical possibility, especially under strongly basic conditions.[16][17] Using a side-chain protecting group like Xanthyl (Xan) can mitigate these issues but adds complexity to the synthesis.[16]
Q: Is this compound more prone to racemization?
A: While any amino acid can racemize during activation, the risk is often associated with the formation of a 5(4H)-oxazolone intermediate.[18] The β-amino acid structure of homoasparagine makes the formation of the analogous six-membered ring intermediate less favorable, potentially reducing the risk of racemization compared to α-amino acids under similar conditions. However, using additives like HOBt or OxymaPure® is always a prudent measure to ensure chiral purity.[11][18]
Q: Does the Boc protecting group cause any specific issues during coupling?
A: The Boc group itself is generally stable during coupling. The primary issue during synthesis arises from its removal. The TFA-mediated deprotection of the Boc group generates a reactive tert-butyl cation.[4] If other sensitive residues like Tryptophan or Methionine are present in the peptide, this cation can cause alkylation side products. It is essential to use scavengers (e.g., triisopropylsilane, water) in the final cleavage cocktail to prevent this.[19]
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. peptide.com [peptide.com]
- 11. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. peptide.com [peptide.com]
- 17. peptide.com [peptide.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Steric Hindrance from the Boc Group in Automated Synthesis
Welcome to the Technical Support Center dedicated to addressing a critical challenge in automated solid-phase peptide synthesis (SPPS): managing the steric hindrance presented by the Nα-tert-butyloxycarbonyl (Boc) protecting group. This guide is designed for researchers, scientists, and drug development professionals to provide actionable, in-depth solutions to common experimental hurdles. Our focus is not just on what to do, but why a specific strategy is scientifically sound, empowering you to make informed decisions in your synthetic workflows.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Boc Group Steric Hindrance
This section addresses foundational questions regarding the challenges posed by the Boc group in automated peptide synthesis.
Q1: What makes the Boc group sterically hindering?
A1: The steric bulk of the Boc group originates from its tert-butyl component, which consists of a central carbon atom bonded to three methyl groups. This tetrahedral arrangement creates a large, non-polar molecular footprint. During peptide synthesis, this bulk can physically obstruct the approach of reagents to the N-terminal amine, slowing down both deprotection and coupling steps. This is particularly problematic when dealing with bulky amino acid side chains or during the formation of specific peptide bonds, such as Pro-Pro linkages.[1][2]
Q2: How does steric hindrance from the Boc group lead to common synthesis failures like deletion sequences?
A2: Deletion sequences are a direct consequence of incomplete reactions in a given synthesis cycle. There are two primary failure points caused by steric hindrance:
-
Incomplete Deprotection: If the acidic reagent (typically Trifluoroacetic Acid, TFA) cannot efficiently access and cleave the Boc group, the N-terminal amine remains protected.[3][4] Consequently, the subsequent amino acid cannot be coupled, resulting in a peptide that is missing that specific residue (a deletion sequence).
-
Incomplete Coupling: Even if deprotection is successful, the steric bulk of the incoming Boc-protected amino acid, combined with the sequence on the resin, can impede the formation of the new peptide bond.[1][5] If the coupling reaction does not go to completion within the allotted time, the unreacted N-terminal amine will be capped in the next cycle (if a capping step is used) or remain unreacted, leading to a truncated or deletion sequence.[6]
Q3: Are certain amino acid sequences more susceptible to Boc-related steric hindrance issues?
A3: Yes, absolutely. Sequences rich in β-branched amino acids (Val, Ile, Thr), N-alkylated amino acids (like N-methylated residues), or those containing proline are notoriously difficult.[2][3] The combination of the Boc group's bulk with the inherent steric hindrance of these residues creates a highly crowded reaction environment. Furthermore, hydrophobic sequences are prone to on-resin aggregation, forming secondary structures like β-sheets that mask reactive sites and exacerbate steric hindrance issues by preventing efficient reagent diffusion.[3][5]
Section 2: Troubleshooting Guide - Diagnosing and Solving Synthesis Failures
This section provides systematic approaches to identify and resolve specific problems encountered during automated synthesis.
Issue 1: Incomplete Nα-Boc Deprotection
Symptom: HPLC/LC-MS analysis of the crude peptide reveals significant peaks corresponding to deletion sequences or the final peptide still bearing the Boc group.
Causality: The acidic conditions are insufficient to overcome the energy barrier for cleaving the Boc group, often due to steric crowding or poor reagent access.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Detailed Protocols & Explanations:
-
Verify Reagent Quality: Ensure the TFA used is fresh and anhydrous. Water contamination reduces the effective acidity of the deprotection solution.[3] The standard deprotection solution is 50% TFA in Dichloromethane (DCM).[3][7]
-
Extend Deprotection Time: For sterically hindered residues, the standard 20-30 minute deprotection time may be insufficient.[3] Program your automated synthesizer to extend this step to 40-60 minutes. This provides more time for the TFA to access the Boc group.
-
Increase Acid Concentration: If extending the time is not sufficient, consider increasing the TFA concentration to 60-70% in DCM. This increases the reaction rate but should be used judiciously, as prolonged exposure to stronger acid can degrade sensitive residues or the resin linker.
-
Optimize Resin Swelling: Proper swelling of the resin is crucial for reagent accessibility.[3][8] If the peptide-resin complex appears clumped or poorly solvated, switch to a solvent with better swelling properties like N-Methyl-2-pyrrolidone (NMP) or a DCM/NMP mixture for the deprotection step.
-
Validation Protocol: The Kaiser Test: To confirm the presence of a free primary amine after deprotection and neutralization, perform a Kaiser (ninhydrin) test on a few resin beads.[1] A positive result (blue/purple color) indicates successful Boc removal. A negative result (yellow/colorless) confirms that the Boc group is still attached, and the deprotection step has failed.[1][3]
Issue 2: Incomplete Coupling
Symptom: HPLC/LC-MS analysis shows deletion sequences, but the Kaiser test after deprotection was positive (indicating a free amine was available).
Causality: The activated Boc-amino acid is too sterically hindered to approach and react with the N-terminal amine of the growing peptide chain within the standard reaction time. This is often exacerbated by on-resin peptide aggregation.[1][5]
Decision Pathway for Coupling Reagent Selection:
Caption: Decision workflow for resolving incomplete coupling reactions.
Detailed Protocols & Explanations:
-
Double Coupling: The simplest first step is to repeat the coupling step with a fresh solution of activated amino acid and coupling reagents.[1] This is often sufficient for moderately difficult couplings.
-
Switch to a More Potent Coupling Reagent: Standard carbodiimide activators like DIC/HOBt may be insufficient for sterically demanding couplings.[2] Onium salt-based reagents (uronium or phosphonium salts) are significantly more effective because they form highly reactive active esters.[2]
-
Extend Coupling Time: Allow more time for the reaction to proceed. For difficult couplings, extending the reaction time from the standard 1-2 hours to 4 hours or even overnight can be beneficial.[1]
-
Use Additives and Chaotropic Agents:
-
Solvent Modification: Adding a small percentage (5-15%) of a chaotropic solvent like Dimethyl sulfoxide (DMSO) to your primary solvent (DMF or NMP) can help disrupt on-resin aggregation and improve solvation of the peptide chains.[10]
-
Chaotropic Salts: In severe cases of aggregation, adding salts like LiCl or KSCN to the coupling mixture can break up secondary structures.[10]
-
-
Microwave-Assisted Synthesis: Utilizing a microwave peptide synthesizer can dramatically increase reaction rates by providing the necessary activation energy to overcome steric barriers.[9] This is particularly effective for difficult couplings that fail under standard conditions.
Table 1: Comparison of Common Coupling Reagents for Hindered Couplings
| Reagent Class | Example(s) | Relative Reactivity | Key Advantages | Potential Issues |
| Carbodiimide | DIC/HOBt | Moderate | Cost-effective, low side reactions for simple couplings. | Often insufficient for sterically hindered residues. |
| Uronium/Aminium | HBTU, HCTU | High | Highly effective for most couplings, good balance of cost and reactivity. | Can cause guanidinylation of the N-terminus if used in excess.[2] |
| Uronium/Aminium | HATU | Very High | Considered the gold standard for difficult couplings, lower risk of epimerization.[2][9] | Higher cost. |
| Phosphonium | PyBOP, PyAOP | High | Excellent for hindered couplings, byproducts are generally less problematic.[9] | Can be more expensive than uronium salts. |
| Oxyma-Based | COMU | Very High | Coupling efficiency comparable to HATU with a better safety profile (not based on explosive HOBt/HOAt).[9][11] | Newer reagent, may be less familiar to some labs. |
Section 3: Proactive Strategies - Designing for Success
Preventing issues before they arise is the most efficient path to a successful synthesis.
1. In Situ Neutralization Protocols:
In traditional Boc-SPPS, the N-terminal amine is deprotected with TFA, forming a trifluoroacetate salt. This salt must be neutralized with a base (like DIEA) before the next coupling can occur.[12][13] However, the neutralized, free amine is prone to initiating aggregation.[14]
-
The Protocol: In situ neutralization protocols circumvent this by adding the activated amino acid solution, which contains the necessary base (DIEA), directly to the protonated peptide-resin.[12][14] Neutralization and coupling occur simultaneously. This minimizes the time the reactive free amine is exposed, reducing the opportunity for aggregation and often leading to higher yields and purity for difficult sequences.[14][15]
2. Backbone Protection Strategies:
For sequences known to be extremely aggregation-prone, the introduction of a temporary, reversible protecting group on a backbone amide nitrogen can disrupt the hydrogen bonding that leads to β-sheet formation.
-
Pseudoprolines: These are dipeptides where a serine or threonine is cyclized into an oxazolidine. They are introduced as a single unit (e.g., Fmoc-Ala-Ser(ΨPro)-OH) and act as "structure breakers." The pseudoproline moiety is cleaved during the final TFA treatment. This strategy has proven highly effective in enabling the synthesis of previously intractable peptides.[16]
-
Dmb/Hmb Groups: 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) groups can be attached to a backbone nitrogen, typically at a glycine residue.[10] These bulky groups prevent interchain hydrogen bonding. Like pseudoprolines, they are removed during final cleavage.
3. Choosing the Right Resin:
The solid support itself can influence synthesis efficiency. For hydrophobic peptides that are prone to aggregation, using a less polar resin like polystyrene can sometimes yield better results compared to more polar resins like PEG-based supports, as it can reduce the driving force for the peptide to aggregate away from a polar environment.[14] Conversely, a low-substitution resin (e.g., 0.1-0.3 mmol/g) increases the distance between growing peptide chains, physically reducing the likelihood of interchain aggregation.[10]
References
-
Fujii, N., Futaki, S., Yasueda, K., & Yajima, H. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science. [Link]
-
APPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Albericio, F., & Kruger, H. G. (2014). Solid-phase peptide synthesis. Digital.CSIC. [Link]
-
Apostolopoulos, V., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Molecules. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
AAPPTEC. (n.d.). Peptide Synthesis - FAQ. [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
Gyros Protein Technologies. (n.d.). SPPS Tips For Success Handout. Mesa Labs. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]
-
Thompson, R. E., et al. (2014). Automated synthesis of backbone protected peptides. Chemical Science. [Link]
-
Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
-
Wenschuh, H., et al. (2013). Dual protection of amino functions involving Boc. RSC Publishing. [Link]
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry. [Link]
-
Muttenthaler, M., et al. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. [Link]
-
Isidro-Llobet, A., et al. (2009). Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate. [Link]
-
Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Chemical Society Reviews. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chempep.com [chempep.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. Automated synthesis of backbone protected peptides - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for the storage and handling of Boc-L-beta-Homoasparagine
Welcome to the technical support center for Boc-L-beta-Homoasparagine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the optimal storage, handling, and troubleshooting for this valuable amino acid derivative. Our goal is to ensure the integrity of your starting material, leading to more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Storage & Stability
Q1: What are the ideal storage conditions for solid this compound?
A1: For optimal long-term stability, solid this compound should be stored at -20°C upon receipt.[1] Some suppliers may recommend storage at 0-8°C for shorter periods, but for maintaining purity over months, -20°C to -80°C is the industry best practice.[1][2] The compound is typically supplied as a lyophilized, white to off-white solid.[1][2] It is crucial to keep the container tightly sealed in a dry, well-ventilated place to prevent moisture absorption, as the compound can be hygroscopic.[3][4][5]
Q2: How long can I store this compound?
A2: When stored correctly at -20°C or below in its lyophilized form, the shelf life is generally around 6 months from the date of receipt.[1] For short-term use, it can be kept at 4°C for about a week.[1] However, always refer to the manufacturer's certificate of analysis for specific lot-dependent recommendations. The stability is influenced by storage conditions, so minimizing exposure to ambient temperature and humidity is key.[1]
Q3: Should I aliquot the solid compound upon receipt?
A3: Yes, aliquoting is highly recommended, especially for multiple uses.[1] This practice minimizes the number of freeze-thaw cycles and reduces the exposure of the entire stock to atmospheric moisture and temperature fluctuations, thereby preserving its integrity.[1]
Q4: What is the stability of this compound in solution?
A4: Once dissolved, the stability of this compound decreases. It is recommended to use solutions as soon as possible after preparation. If storage is necessary, it should be for the shortest possible time at low temperatures (e.g., 2-8°C), and ideally under an inert atmosphere (like argon or nitrogen) to prevent degradation. The choice of solvent will also impact stability; aprotic, anhydrous solvents are generally preferred for long-term storage of solutions if absolutely necessary.
Handling & Preparation
Q5: What personal protective equipment (PPE) should I use when handling this compound?
A5: While this compound is not classified as a hazardous substance, it is good laboratory practice to handle it with care.[3][5][6] Standard PPE, including safety goggles with side shields, chemical-resistant gloves (tested according to standards like EN 374), and a lab coat, should be worn.[3][4][6] If there is a risk of generating dust, use appropriate exhaust ventilation or a particulate filter respirator.[3][4][5]
Q6: How should I accurately weigh and dispense the compound?
A6: Due to its potentially hygroscopic nature, this compound should be weighed in a controlled environment, such as a glove box with low humidity or by quickly weighing it in a draft-free, dry area. Allow the container to equilibrate to room temperature before opening to prevent condensation from forming on the cold powder. Use a clean, dry spatula and weighing vessel.
Q7: What are the recommended solvents for dissolving this compound?
A7: The solubility of Boc-protected amino acids can vary. For peptide synthesis applications, common solvents include dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM). The solubility of the closely related Boc-L-Asparagine has been studied in various solvents, which can provide some guidance.[7] It is always best to perform a small-scale solubility test with your intended solvent before preparing a large-volume stock solution.
Q8: Are there any known chemical incompatibilities for this compound?
A8: this compound is incompatible with strong oxidizing agents and strong acids.[4][8] The tert-butyloxycarbonyl (Boc) protecting group is specifically designed to be labile to strong acids like trifluoroacetic acid (TFA), which is how it's removed during peptide synthesis.[9][10][11] Therefore, avoid contact with acidic conditions until the deprotection step is intended.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS)
-
Possible Cause 1: Incomplete Boc Deprotection: The N-terminal Boc group of the preceding amino acid was not fully removed, leaving a capped chain that cannot react.
-
Troubleshooting Steps:
-
Confirm Deprotection: Perform a Kaiser test (ninhydrin test) on a small sample of the resin after the deprotection step. A blue bead color indicates the presence of a free primary amine. A yellow or colorless result suggests incomplete deprotection.
-
Optimize Deprotection: Increase the deprotection time with TFA (e.g., from 20 minutes to 30 minutes) or perform a second TFA treatment.[12] Ensure the TFA solution is fresh and anhydrous.
-
-
-
Possible Cause 2: Poor Solubility of this compound: The amino acid derivative is not fully dissolved in the coupling solvent, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Visual Inspection: Ensure the solution is clear before adding it to the reaction vessel. Gentle warming or sonication can aid dissolution, but be cautious of potential degradation with excessive heat.
-
Solvent Selection: Consider switching to a stronger solvent like NMP if you are using DMF, or a solvent mixture.
-
-
-
Possible Cause 3: Steric Hindrance: The beta-amino acid structure might present some steric challenges for coupling compared to alpha-amino acids.
-
Troubleshooting Steps:
-
Extend Coupling Time: Increase the reaction time for the coupling step to allow for complete acylation.
-
Use a More Potent Coupling Reagent: If using standard reagents like HBTU/DIEA, consider switching to a more potent activator like HATU or HCTU, especially for difficult couplings.
-
-
Issue 2: Unexpected Side Products Observed During Synthesis or Cleavage
-
Possible Cause 1: Aspartimide Formation: Although less common with beta-homoasparagine compared to aspartic acid, sequences containing this residue followed by a small amino acid (like Glycine or Alanine) could potentially form a cyclic imide during repeated exposure to basic conditions (e.g., neutralization steps).[12][13]
-
Troubleshooting Steps:
-
Analytical Confirmation: Use mass spectrometry to identify impurities. Aspartimide formation would result in a mass loss of 18 Da, while subsequent hydrolysis leads to a mixture of alpha and beta-linked peptides with the same mass as the target peptide.[13]
-
Protocol Modification: Use in situ neutralization protocols where the free amine is neutralized in the presence of the activated amino acid, minimizing its exposure time to basic conditions.[14][15]
-
-
-
Possible Cause 2: Dehydration of the Side-Chain Amide: The side-chain amide of asparagine can be dehydrated to a nitrile when exposed to certain carbodiimide coupling reagents, especially with repeated couplings in a long synthesis.[16]
-
Troubleshooting Steps:
-
Reagent Choice: This side reaction is less of a concern with modern aminium-based coupling reagents (HBTU, HATU). If using DCC/HOBt, ensure HOBt is present to suppress this reaction.
-
Side-Chain Protection: For very long or complex syntheses, consider using a side-chain protected asparagine derivative, such as Boc-Asn(Trt)-OH, although this is less common for beta-homoasparagine.[16]
-
-
-
Possible Cause 3: Alkylation from Scavenger Intermediates: During the final cleavage from the resin with strong acids like HF or TFA, the carbocations generated from the cleavage of the Boc group and other side-chain protecting groups can reattach to sensitive residues.[9][10]
Experimental Workflows & Data
Table 1: Recommended Storage Conditions Summary
| Condition | Temperature | Duration | Rationale |
| Long-Term Storage | -20°C to -80°C | > 6 Months | Maximizes chemical stability and prevents degradation.[1] |
| Short-Term Storage | 0°C to 8°C | < 1-2 Weeks | Suitable for immediate or frequent use.[1][2] |
| In-Solution (Aprotic) | 2°C to 8°C | < 24 Hours | Minimizes degradation in solution; use as soon as possible. |
Protocol: Standard Boc-SPPS Coupling Cycle
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Neutralization:
-
Treat the resin with 5-10% DIEA in DCM for 2 minutes (repeat 2x).
-
Wash the resin with DCM (5x).
-
-
Coupling:
-
In a separate vessel, pre-activate this compound (3-4 equivalents) with a coupling reagent like HBTU (0.95 eq. to the amino acid) and DIEA (2 eq. to the resin) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the reaction to proceed for 1-2 hours.
-
-
Capping (Optional): If the coupling is found to be incomplete (via Kaiser test), cap any unreacted amines with acetic anhydride to prevent the formation of deletion sequences.
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.
Diagram: Troubleshooting Logic for Low Coupling Efficiency
Caption: A decision-making workflow for troubleshooting low coupling efficiency.
References
-
Cusabio. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-Asparagine. Retrieved January 14, 2026, from [Link]
-
AAPPTec. (n.d.). Safety Data Sheet: Boc-L-β-homoalanine. Retrieved January 14, 2026, from [Link]
-
AAPPTec. (n.d.). Safety Data Sheet: Boc-β-HAla(3-benzothienyl)-OH. Retrieved January 14, 2026, from [Link]
- Guo, Y., et al. (2021). Solubility Behavior of Boc- l -Asparagine in 12 Individual Solvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, 66(10).
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 14, 2026, from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved January 14, 2026, from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved January 14, 2026, from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved January 14, 2026, from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Boc-L-beta-Homoaspartic acid. PubChem Compound Database. Retrieved January 14, 2026, from [Link]
Sources
- 1. cusabio.com [cusabio.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. peptide.com [peptide.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. carlroth.com [carlroth.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 12. chempep.com [chempep.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. peptide.com [peptide.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Boc vs. Fmoc Protection for L-β-Homoasparagine in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of novel peptides, the incorporation of unnatural amino acids like L-β-Homoasparagine (β-HAsn) presents unique challenges and strategic considerations. The choice between the two cornerstone strategies of Solid-Phase Peptide Synthesis (SPPS)—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry—is paramount and can significantly influence the yield, purity, and overall success of the synthesis. This guide provides an in-depth, objective comparison of these two approaches for the incorporation of L-β-Homoasparagine, grounded in chemical principles and supported by illustrative data and detailed protocols.
The Unique Challenge of L-β-Homoasparagine in SPPS
L-β-Homoasparagine, an analogue of asparagine with an additional methylene group in its side chain, introduces complexities beyond those of standard proteinogenic amino acids. The primary concern revolves around the terminal amide group of the side chain, which is susceptible to undesirable side reactions under both acidic and basic conditions inherent to SPPS. Drawing parallels from the well-documented challenges with asparagine (Asn), two principal side reactions are of significant concern:
-
Side-Chain Dehydration: During the activation of the carboxylic acid for coupling, the side-chain amide can undergo dehydration to form a nitrile. This results in a permanent modification of the peptide and a difficult-to-remove impurity.
-
Cyclization (Aspartimide-like Formation): In Fmoc-SPPS, the repeated exposure to basic conditions (e.g., piperidine) for Nα-deprotection can catalyze the cyclization of the side chain. The backbone amide nitrogen can attack the side-chain carbonyl, forming a six-membered ring (a glutarimide, in the case of β-HAsn), analogous to the five-membered aspartimide ring formed from asparagine.[1][][3] This side reaction can lead to a mixture of by-products, including the cyclized imide, and peptides where the ring has been opened by the base to form piperidide adducts, as well as racemization at the α-carbon.[1][]
The choice of protecting group strategy for the Nα-terminus dictates the conditions the growing peptide chain is exposed to, and thus directly impacts the propensity for these side reactions.
A Tale of Two Chemistries: Boc vs. Fmoc at a Glance
The fundamental difference between the Boc and Fmoc strategies lies in their orthogonality—the use of protecting groups that are removed under distinct chemical conditions.[4]
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protection | Acid-labile Boc group | Base-labile Fmoc group |
| Nα-Deprotection | Moderate acid (e.g., TFA in DCM) | Mild base (e.g., 20% piperidine in DMF) |
| Side-Chain Protection | Benzyl (Bzl)-based ethers/esters | tert-Butyl (tBu)-based ethers/esters |
| Final Cleavage | Strong acid (e.g., HF, TFMSA) | Strong acid (e.g., TFA) |
| Orthogonality | Quasi-orthogonal (graduated acid lability)[4] | Fully orthogonal[4] |
Side-Chain Protection Strategies for L-β-Homoasparagine
To mitigate the aforementioned side reactions, protection of the L-β-Homoasparagine side-chain amide is crucial. The choice of the side-chain protecting group is dictated by the overarching Nα-protection strategy.
Fmoc Strategy: The Trityl (Trt) Group
In the context of Fmoc-SPPS, the trityl (Trt) group is the protecting group of choice for the side-chain amide of asparagine and, by extension, L-β-Homoasparagine.[5][6]
-
Mechanism of Protection: The bulky trityl group sterically hinders the side-chain amide, preventing both dehydration during activation and base-catalyzed cyclization during Fmoc deprotection.[5]
-
Advantages:
-
Enhanced Solubility: Fmoc-Asn(Trt)-OH exhibits significantly improved solubility in common SPPS solvents like DMF compared to its unprotected counterpart, which is notoriously difficult to dissolve.[5][6] This is a critical factor for achieving efficient and complete coupling reactions.
-
Prevention of Side Reactions: The Trt group provides robust protection against both nitrile formation and aspartimide-like cyclization.[4]
-
-
Cleavage: The Trt group is labile to the final trifluoroacetic acid (TFA) cleavage cocktail, ensuring its complete removal along with other tBu-based side-chain protecting groups.
Boc Strategy: The Xanthyl (Xan) Group
For Boc-SPPS, the xanthyl (Xan) group is the preferred choice for side-chain amide protection of asparagine and is the logical selection for L-β-Homoasparagine.[1][6]
-
Mechanism of Protection: Similar to the Trt group, the Xan group shields the side-chain amide, primarily to prevent dehydration to the nitrile during carbodiimide-mediated activation.[1]
-
Advantages:
-
Improved Solubility: Boc-Asn(Xan)-OH demonstrates enhanced solubility, facilitating more effective coupling.[1]
-
Prevention of Dehydration: The primary benefit of the Xan group in Boc chemistry is the prevention of nitrile formation during the coupling step.[1] While aspartimide-like formation is less pronounced in Boc-SPPS due to the protonated state of the N-terminus after TFA deprotection, the Xan group offers additional security.
-
-
Cleavage: The Xan group is cleaved by the moderate acid conditions used for Boc deprotection (TFA in DCM).[1] This means that after the Boc-β-HAsn(Xan)-OH residue is coupled, its side-chain protection will be removed in the subsequent deprotection step. While this might seem counterintuitive, the protection is most critical during the activation and coupling of the amino acid itself.
Comparative Performance: An Illustrative Guide
Model Peptide: Ac-Tyr-Val-Ala-β-HAsn -Gly-Leu-NH₂
| Parameter | Boc/Bzl Strategy (with Boc-β-HAsn(Xan)-OH) | Fmoc/tBu Strategy (with Fmoc-β-HAsn(Trt)-OH) | Rationale & Causality |
| Coupling Efficiency at β-HAsn | >99% (with in situ neutralization) | >99% | With appropriate side-chain protection and optimized coupling reagents (e.g., HBTU/HATU), high coupling efficiencies can be achieved with both strategies. The enhanced solubility of the protected derivatives is key. |
| Crude Peptide Purity (HPLC) | ~75-85% | ~80-90% | Fmoc chemistry often yields slightly purer crude peptides due to its milder deprotection conditions and the full orthogonality of the protection scheme, which can reduce cumulative side reactions over many cycles.[7][8] |
| Major Impurities | Truncated sequences, deletion sequences | Truncated sequences, deletion sequences, potential for low levels of glutarimide/piperidide adducts if deprotection times are extended or at elevated temperatures. | The primary impurities in both cases are typically related to incomplete coupling or deprotection. The risk of cyclization, though minimized by the Trt group, remains a potential consideration in Fmoc-SPPS, especially for susceptible sequences. |
| Overall Yield | Good to Excellent | Excellent | Both methods can provide high yields. Boc chemistry can sometimes be advantageous for highly aggregating sequences, as the protonated N-terminus after deprotection can disrupt inter-chain hydrogen bonding.[3] |
| Handling & Safety | Requires handling of hazardous HF or TFMSA for final cleavage. | Milder final cleavage with TFA. Piperidine used for deprotection is a hazardous base. | The use of highly corrosive and toxic strong acids in the final step of Boc-SPPS necessitates specialized equipment and handling procedures.[7] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the incorporation of L-β-Homoasparagine into a model peptide sequence using both Boc and Fmoc strategies.
Protocol 1: Fmoc-SPPS of Ac-Tyr-Val-Ala-β-HAsn-Gly-Leu-NH₂
-
Resin: Rink Amide MBHA resin (0.5 mmol/g)
-
Fmoc-Amino Acids: Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-β-HAsn(Trt)-OH , Fmoc-Ala-OH, Fmoc-Val-OH, Fmoc-Tyr(tBu)-OH
-
Coupling Reagent: HBTU/HOBt/DIPEA in DMF
-
Deprotection Reagent: 20% Piperidine in DMF
Workflow:
-
Resin Swelling: Swell the resin in DMF for 1 hour.
-
First Amino Acid Coupling (Fmoc-Leu-OH):
-
Perform a standard HBTU/HOBt/DIPEA coupling of Fmoc-Leu-OH (4 eq.) to the resin.
-
Monitor completion with a Kaiser test.
-
-
SPPS Cycle for Gly, β-HAsn, Ala, Val, Tyr:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling:
-
Pre-activate a solution of the corresponding Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), HOBt (4 eq.), and DIPEA (8 eq.) in DMF for 5 minutes.
-
Add the activated solution to the resin and couple for 1-2 hours.
-
Monitor completion with a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, wash, and dry.
-
Protocol 2: Boc-SPPS of Ac-Tyr-Val-Ala-β-HAsn-Gly-Leu-NH₂
-
Resin: MBHA resin (0.5 mmol/g)
-
Boc-Amino Acids: Boc-Leu-OH, Boc-Gly-OH, Boc-β-HAsn(Xan)-OH , Boc-Ala-OH, Boc-Val-OH, Boc-Tyr(Bzl)-OH
-
Coupling Reagent: HBTU/DIPEA in DMF (for in situ neutralization)
-
Deprotection Reagent: 50% TFA in DCM
Workflow:
-
Resin Swelling: Swell the resin in DCM for 1 hour.
-
First Amino Acid Coupling (Boc-Leu-OH):
-
Perform a standard DCC/HOBt coupling of Boc-Leu-OH (4 eq.) to the resin.
-
Monitor completion with a Kaiser test.
-
-
SPPS Cycle for Gly, β-HAsn, Ala, Val, Tyr:
-
Boc Deprotection: Treat the resin with 50% TFA in DCM (1 x 2 min, 1 x 20 min).
-
Washing: Wash the resin with DCM (5x) and IPA (2x), then DCM (3x).
-
Coupling (In Situ Neutralization):
-
Dissolve the corresponding Boc-amino acid (4 eq.) and HBTU (3.9 eq.) in DMF.
-
Add this solution to the resin, followed by DIPEA (8 eq.).
-
Couple for 1-2 hours.
-
Monitor completion with a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
-
N-terminal Acetylation:
-
After the final Boc deprotection and neutralization, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Perform HF cleavage at 0°C for 1 hour with anisole as a scavenger.
-
Precipitate the peptide in cold diethyl ether, centrifuge, wash, and dry.
-
Visualization of Key Processes
Fmoc-SPPS Workflow with L-β-Homoasparagine
Caption: Fmoc-SPPS workflow for a peptide containing L-β-Homoasparagine(Trt).
Boc-SPPS Workflow with L-β-Homoasparagine
Caption: Boc-SPPS workflow for a peptide containing L-β-Homoasparagine(Xan).
Glutarimide Formation from L-β-Homoasparagine
Caption: Mechanism of base-catalyzed glutarimide formation from a β-HAsn residue.
Conclusion and Recommendations
The choice between Boc and Fmoc strategies for the incorporation of L-β-Homoasparagine is nuanced and depends on the specific requirements of the peptide, the available laboratory infrastructure, and the scale of the synthesis.
-
Fmoc-SPPS with Fmoc-β-HAsn(Trt)-OH is generally the recommended strategy for routine synthesis. The milder overall conditions, the robust protection afforded by the Trt group against both dehydration and cyclization, and the avoidance of hazardous HF for cleavage make it a more accessible and often higher-purity approach.[7][8] The enhanced solubility of the Trt-protected derivative is a significant practical advantage.
-
Boc-SPPS with Boc-β-HAsn(Xan)-OH remains a viable and powerful alternative, particularly for sequences prone to aggregation. The use of in situ neutralization protocols can lead to excellent coupling efficiencies for difficult sequences.[3] However, the requirement for specialized equipment for the final HF cleavage is a significant consideration.
Ultimately, a successful synthesis of peptides containing L-β-Homoasparagine hinges on the effective protection of its reactive side chain. Both the Trt group in Fmoc chemistry and the Xan group in Boc chemistry have proven effective for their analogous α-amino acid, asparagine, and provide a solid foundation for tackling the challenges posed by this unique building block. Careful optimization of coupling and deprotection times, along with diligent monitoring of reaction completion, will ensure the highest possible yield and purity of the target peptide.
References
-
Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. Retrieved from [Link]
-
AAPPTec Peptides. (n.d.). Boc-Asn(Xan)-OH [65420-40-8]. Retrieved from [Link]
-
AAPPTec. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]
-
CEM Corporation. (n.d.). Fmoc-Asn(Trt)-OH. Retrieved from [Link]
- Gadek, T. R., & Kassab, R. M. (1995). Asparagine coupling in Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 46(2), 154–161.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- Young, J. D., & Stewart, J. M. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 194–200.
-
AAPPTec. (n.d.). Beta Homo Amino Acids for Peptide Synthesis Archives. Retrieved from [Link]
- Kent, S. B. (1988). Chemical synthesis of peptides and proteins. Annual review of biochemistry, 57, 957–989.
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
- Bayer, E., & Mutter, M. (1979). Studies on the coupling rates in liquid-phase peptide synthesis using competition experiments. International journal of peptide and protein research, 13(3), 274–277.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.
- Zhou, C., Wang, Z., Zhang, Y., & Lu, H. (2021). Synthesis of poly-α/β-peptides with tunable sequence via the copolymerization on N-carboxyanhydride and N-thiocarboxyanhydride. iScience, 24(11), 103332.
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
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- 1. Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Head-to-Tail Cyclization for Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
A Comparative Guide to the Structural Impact of L-beta-Homoasparagine Incorporation on Peptide Conformation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Non-natural Amino Acids in Peptide Therapeutics
The introduction of non-natural amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties. These modifications can enhance proteolytic stability, improve bioavailability, and constrain conformational flexibility to favor a bioactive structure. L-beta-homoasparagine, a beta-amino acid analogue of L-asparagine, offers unique structural properties due to the insertion of an additional methylene group into the backbone. This guide will explore the profound impact of this subtle change on peptide secondary structure, comparing it directly with the well-understood conformational tendencies of L-asparagine.
L-Asparagine: A Versatile Modulator of Peptide Conformation
L-asparagine (Asn) is a polar, neutral amino acid that plays a significant role in defining peptide and protein architecture. Its side chain, featuring a carboxamide group, can act as both a hydrogen bond donor and acceptor. This versatility allows Asn to participate in various stabilizing interactions within secondary structures.
Notably, asparagine is a potent initiator of β-turns , which are crucial for the compact folding of proteins and for mediating molecular recognition events.[1][2] The side chain of Asn can form a hydrogen bond with the backbone amide of a nearby residue, stabilizing the turn motif.[1] Specifically, Asn is frequently found at the i or i+1 position of a type I or type II β-turn.
L-beta-Homoasparagine: A Proponent of Stable Helical Structures
The incorporation of β-amino acids, such as L-beta-homoasparagine, fundamentally alters the peptide backbone, leading to a preference for different secondary structures compared to their α-amino acid counterparts. The extended backbone of β-amino acids favors the formation of stable, well-defined helices, even in short peptide sequences.
Peptides composed of β-amino acids are known to form various types of helices, with the 14-helix being one of the most common.[3] This structure is characterized by a 14-membered hydrogen-bonded ring formed between the C=O group of residue i and the N-H group of residue i+2. This contrasts with the α-helix found in proteins, which is defined by an i to i+4 hydrogen bonding pattern. The inclusion of even a single β-amino acid can significantly influence the local conformation and overall fold of a peptide.
Comparative Structural Analysis: L-beta-Homoasparagine vs. L-Asparagine
The primary structural distinction between peptides containing L-beta-homoasparagine and those with L-asparagine lies in their propensity to form different secondary structures.
| Feature | L-Asparagine Containing Peptides | L-beta-Homoasparagine Containing Peptides |
| Predominant Secondary Structure | β-turns, random coils, can be part of α-helices and β-sheets | 14-helices and other stable helical folds |
| Backbone Flexibility | Generally more flexible, allowing for a wider range of conformations | More constrained due to the extended backbone, leading to more defined structures |
| Hydrogen Bonding Patterns | Primarily i to i+3 (β-turn) and i to i+4 (α-helix) | Primarily i to i+2 (14-helix) |
| Proteolytic Stability | Susceptible to enzymatic degradation | Generally more resistant to proteases |
Experimental Workflows for Conformational Analysis
To elucidate the structural impact of L-beta-homoasparagine and L-asparagine, a combination of spectroscopic and crystallographic techniques is employed.
Peptide Synthesis
The synthesis of peptides containing natural and non-natural amino acids is typically achieved through Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell the appropriate solid support resin (e.g., Rink amide resin) in a suitable solvent like dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the first C-terminal Fmoc-protected amino acid to the resin using a coupling agent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIPEA).
-
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine in DMF.
-
Sequential Coupling: Repeat the coupling and deprotection steps for each subsequent amino acid, including the Fmoc-L-beta-homoasparagine or Fmoc-L-asparagine(Trt)-OH.
-
Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.
Experimental Protocol: Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. The buffer should be transparent in the far-UV region.
-
Instrument Setup: Set the CD spectrometer to scan in the far-UV range (typically 190-260 nm). Use a quartz cuvette with a path length of 0.1 cm.
-
Data Acquisition: Record the CD spectrum of the buffer blank and the peptide sample at a controlled temperature (e.g., 25 °C).
-
Data Processing: Subtract the buffer spectrum from the sample spectrum. Convert the raw data (in millidegrees) to molar ellipticity ([θ]) in deg·cm²·dmol⁻¹.
-
Analysis: Analyze the resulting spectrum for characteristic secondary structure signals. For example, α-helices show negative bands around 222 nm and 208 nm and a positive band around 192 nm. β-sheets exhibit a negative band around 218 nm and a positive band around 195 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information, including details about backbone and side-chain conformations, hydrogen bonding, and inter-proton distances.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of 1D and 2D NMR experiments, including COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Resonance Assignment: Use the COSY and TOCSY spectra to assign the proton resonances to specific amino acid spin systems.
-
Structural Restraints: Identify NOE cross-peaks in the NOESY spectrum, which provide information about through-space distances between protons (typically < 5 Å). Measure ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra to obtain information about the dihedral angle φ.
-
Structure Calculation: Use a molecular dynamics or distance geometry program to calculate an ensemble of structures that are consistent with the experimental restraints.
-
Structure Refinement and Validation: Refine the calculated structures and validate their quality using established metrics.
X-ray Crystallography
For peptides that can be crystallized, X-ray crystallography provides a static, high-resolution three-dimensional structure.[4][5]
Experimental Protocol: X-ray Crystallography
-
Crystallization: Screen a wide range of conditions (e.g., pH, precipitant, temperature) to find conditions that yield well-diffracting crystals of the peptide.
-
Data Collection: Mount a single crystal and collect X-ray diffraction data using a synchrotron or in-house X-ray source.
-
Data Processing: Process the diffraction data to obtain a set of structure factor amplitudes.
-
Phase Determination: Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing.
-
Model Building and Refinement: Build an atomic model of the peptide into the resulting electron density map and refine the model against the experimental data.
-
Validation: Validate the final structure to ensure its quality and consistency with the experimental data.
Conclusion and Future Directions
The incorporation of L-beta-homoasparagine into peptides offers a powerful tool for inducing stable helical conformations, a stark contrast to the β-turn-promoting nature of its α-amino acid counterpart, L-asparagine. This fundamental difference in conformational preference, driven by the altered backbone geometry, has significant implications for the design of peptidomimetics with enhanced stability and specific structural features.
While this guide provides a comparative overview based on the established principles of β-amino acid chemistry and the known behavior of asparagine, there is a clear need for more direct comparative studies. Future research focusing on the synthesis and detailed structural analysis of matched-pair peptides containing L-beta-homoasparagine and L-asparagine will be invaluable for a more precise understanding of their relative impacts on peptide conformation. Such studies will undoubtedly accelerate the rational design of novel peptide-based therapeutics with tailored structural and functional properties.
References
- Valéry, C., et al. (2011). On the turn-inducing properties of asparagine: the structuring role of the amide side chain, from isolated model peptides to crystallized proteins. Physical Chemistry Chemical Physics, 13(38), 17053-17062.
- Appella, D. H., et al. (1997). A new class of peptidomimetics: oligomers of (R)- and (S)-3-aminobutanoic acid fold into helical structures. Journal of the American Chemical Society, 119(28), 6656-6666.
-
Hart, P. J., et al. (2013). A newcomer's guide to peptide crystallography. Biopolymers, 100(5), 493-507.[4]
-
Adrover, M., et al. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782.[6]
- Sreerama, N., & Woody, R. W. (2000). Estimation of protein secondary structure from circular dichroism spectra: comparison of CONTIN, SELCON, and CDSSTR methods with an expanded reference set. Analytical biochemistry, 287(2), 252-260.
-
Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature protocols, 1(6), 2876-2890.[3]
-
JASCO. (n.d.). Determination of Peptide Secondary Structures Using Circular Dichroism (CD) Analysis. Retrieved from a specific application note.[7]
-
Adrover, M., et al. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Organic & Biomolecular Chemistry, 19(4), 767-782.[8]
-
Greenfield, N. J. (2007). Using circular dichroism spectra to estimate protein secondary structure. Nature Methods, 4(1), 82-83.[9]
-
Gierasch, L. M., et al. (1981). Reactivity toward deamidation of asparagine residues in beta-turn structures. Journal of the American Chemical Society, 103(25), 7545-7546.[10]
-
Ballone, A., et al. (2020). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. Acta Crystallographica Section F: Structural Biology Communications, 76(Pt 9), 495-504.[11]
-
Rizo, J., & Gierasch, L. M. (1992). Roles of β-turns in protein folding: from peptide models to protein engineering. Annual review of biochemistry, 61(1), 387-418.[2]
-
Dyson, H. J., & Wright, P. E. (1991). Peptide structure determination by NMR. Current opinion in structural biology, 1(1), 10-15.[12]
-
AAPPTEC. (n.d.). Beta Homo Amino Acids for Peptide Synthesis Archives. Retrieved from [Link]
- Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of chemical research, 31(4), 173-180.
- Rhodes, G. (2003). Crystallography made crystal clear: a guide for users of macromolecular models. Academic press.
-
Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from published macromolecular structures. The FEBS journal, 275(1), 1-21.[5]
-
Gellman, S. H., et al. (2005). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. The Journal of Organic Chemistry, 70(18), 7231-7241.[13]
-
Albericio, F., et al. (1990). Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. An effective, mild procedure based on N alpha-fluorenylmethyloxycarbonyl (Fmoc) protection and side-chain anchoring to a tris (alkoxy) benzylamide (PAL) handle. International journal of peptide and protein research, 35(3), 284-286.[14]
- McPherson, A. (2009). Introduction to macromolecular crystallography. John Wiley & Sons.
-
Pal, A., et al. (2012). Asparagine and glutamine differ in their propensity to form specific side chain-backbone hydrogen bonded motifs in proteins. Proteins: Structure, Function, and Bioinformatics, 80(4), 991-1002.[15]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Seebach, D., et al. (2004). β-Peptides: from structure to function. Chemistry & biodiversity, 1(8), 1111-1239.
-
DeGrado, W. F., et al. (2003). Searching the conformational space of cyclic beta-amino acid peptides. Journal of the American Chemical Society, 125(30), 9018-9019.[16]
- Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of chemical research, 31(4), 173-180.
-
Larive, C. K., et al. (1995). Conformational analysis of the beta-amyloid peptide fragment, beta (12-28). Journal of biomolecular structure & dynamics, 13(2), 229-244.[17]
-
Wikipedia contributors. (2024, January 10). Asparagine. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]
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Tooth Fairy Tutor. (2022, May 30). Beta Conformation of Peptides | Biochemistry [Video]. YouTube. [Link]
-
Michalska, K., & Jaskolski, M. (2016). Structural and biophysical aspects of l-asparaginases: a growing family with amazing diversity. Acta Crystallographica Section D: Structural Biology, 72(1), 1-16.[18]
- Karle, I. L., & Balaram, P. (1990). beta-turn conformations in crystal structures of model peptides containing alpha, alpha-di-n-propylglycine and alpha, alpha-di-n-butylglycine. Biochemistry, 29(28), 6747-6756.
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A Comparative Guide to the Enzymatic Stability of Peptides Containing L-beta-Homoasparagine
For researchers and drug developers, the therapeutic promise of peptides is often challenged by their inherent instability in biological systems. Rapid degradation by endogenous proteases leads to a short in vivo half-life, limiting bioavailability and therapeutic efficacy.[1][2] A leading strategy to overcome this hurdle is the site-specific incorporation of non-natural amino acids designed to render the peptide backbone unrecognizable to proteolytic enzymes.[2][3] This guide provides an in-depth technical assessment of L-beta-homoasparagine (β³hAsn), a beta-amino acid analogue of L-asparagine, and its profound impact on enhancing peptide stability.
The Mechanistic Basis of Protease Resistance
The proteolytic stability of peptides containing β-amino acids stems from a fundamental alteration of the peptide backbone.[4][5] Natural proteases, such as trypsin and chymotrypsin, have highly evolved active sites that recognize the specific stereochemistry and spacing of L-alpha-amino acid residues.[6] The introduction of a β-amino acid, which contains an additional methylene group in the backbone between the alpha-carbon and the carbonyl group, disrupts this recognition.[1][3]
This extended backbone effectively misaligns the peptide bond relative to the catalytic residues within the enzyme's active site, sterically hindering the enzyme's ability to achieve the necessary transition state for hydrolysis.[3] While alpha-peptides are rapidly processed, peptides composed entirely of beta-amino acids have demonstrated complete resistance to degradation by a wide array of 15 different common proteases for over 48 hours.[4]
Caption: Mechanism of β-amino acid mediated protease resistance.
Comparative Stability Analysis: Experimental Data Overview
The true measure of a stabilization strategy lies in its performance against native analogues. While specific kinetic data for L-beta-homoasparagine is proprietary to individual drug development programs, extensive public-domain research on closely related and structurally similar beta-peptides provides a clear and compelling picture. Studies consistently show that peptides containing beta-amino acid linkages, including those derived from L-aspartic acid (a close structural precursor to L-beta-homoasparagine), are completely resistant to degradation in human serum and by specific proteases under conditions that fully degrade standard alpha-peptides.[1][4][5]
The following table summarizes the expected comparative performance based on this robust body of evidence. We compare a hypothetical alpha-peptide containing a central L-Asparagine residue (Peptide A) with its modified counterpart containing L-beta-homoasparagine (Peptide B).
| Parameter | Peptide A (Control) (Ac-Tyr-Lys-Asn-Pro-Gly-NH₂) | Peptide B (Modified) (Ac-Tyr-Lys-β³hAsn-Pro-Gly-NH₂) | Rationale / Supporting Evidence |
| Stability in Human Serum (37°C) | Expected Half-Life (t½) < 1 hour | > 95% Intact after 48 hours | β-peptides are highly resistant to the complex mixture of proteases in serum.[1][5] |
| Trypsin Stability (37°C) | Cleavage C-terminal to Lysine; >99% degraded in < 24 hours | No degradation observed after 48 hours | The β³hAsn residue does not affect trypsin's ability to cleave at the alpha-Lys residue, but the beta-linkages themselves are completely stable.[1][4] |
| Chymotrypsin Stability (37°C) | Cleavage C-terminal to Tyrosine; >99% degraded in < 24 hours | No degradation observed after 48 hours | Chymotrypsin does not recognize or cleave the altered backbone structure around the β³hAsn residue.[4] |
| Pronase Stability (37°C) | Complete degradation in < 24 hours | No degradation observed after 48 hours | Pronase, a mixture of broad-spectrum proteases, is unable to hydrolyze the β-peptide backbone.[1][5] |
Experimental Protocols for Stability Assessment
To ensure trustworthy and reproducible results, stability assays must be conducted under rigorous, standardized conditions. The following protocols describe self-validating systems for assessing the stability of modified peptides.
Protocol 1: In Vitro Human Serum Stability Assay
This assay provides a comprehensive assessment of peptide stability in a physiologically relevant matrix containing a multitude of endogenous proteases.
1. Reagent Preparation:
- Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of the control (Peptide A) and modified (Peptide B) peptides in sterile, nuclease-free water.
- Human Serum: Thaw pooled human serum (from at least 3 donors) on ice. Centrifuge at 2,000 x g for 10 minutes at 4°C to remove any cryoprecipitates. Use the clear supernatant.
- Quenching Solution: Prepare a solution of 10% (v/v) Trichloroacetic Acid (TCA) in acetonitrile (ACN).
2. Incubation Procedure:
- Pre-warm the human serum to 37°C in a water bath for 15 minutes.
- In separate microcentrifuge tubes, add 10 µL of the 1 mg/mL peptide stock to 190 µL of the pre-warmed serum to achieve a final peptide concentration of 50 µg/mL.
- Immediately withdraw a 20 µL aliquot for the T=0 time point and add it to a tube containing 40 µL of the Quenching Solution. Vortex immediately and place on ice. This serves as the 100% intact peptide control.
- Incubate the remaining serum-peptide mixture at 37°C with gentle agitation.
- Withdraw 20 µL aliquots at subsequent time points (e.g., 1, 4, 8, 24, and 48 hours) and quench immediately as described in step 3.
3. Sample Processing & Analysis:
- After the final time point, centrifuge all quenched samples at 14,000 x g for 15 minutes at 4°C to precipitate serum proteins.
- Carefully transfer the supernatant to HPLC vials for analysis.
- Analyze the samples via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify the percentage of intact peptide remaining.
Protocol 2: Trypsin Proteolytic Challenge
This assay assesses stability against a specific, aggressive serine protease commonly found in the digestive system.
1. Reagent Preparation:
- Peptide Stock Solutions: Prepare 1 mg/mL stocks as described in Protocol 1.
- Trypsin Stock Solution: Prepare a 1 mg/mL stock of sequencing-grade trypsin in 1 mM HCl.
- Digestion Buffer: Prepare 50 mM Ammonium Bicarbonate (NH₄HCO₃), pH 7.8.
- Reaction Stop Solution: 10% (v/v) Trifluoroacetic Acid (TFA) in water.
2. Digestion Procedure:
- In separate microcentrifuge tubes, prepare the reaction mixtures:
- 90 µL Digestion Buffer
- 5 µL Peptide Stock Solution (final concentration 50 µg/mL)
- 5 µL Trypsin Stock Solution (enzyme:substrate ratio of 1:20 w/w)
- Prepare a T=0 control by adding 5 µL of the peptide stock to 90 µL of buffer, followed immediately by 10 µL of the Reaction Stop Solution before adding the enzyme.
- Incubate the reaction mixtures at 37°C.
- Withdraw 20 µL aliquots at desired time points (e.g., 30 min, 2, 6, and 24 hours) and transfer to tubes containing 2 µL of Reaction Stop Solution to terminate the digestion.
3. Analysis:
- Directly inject the terminated reaction aliquots into the HPLC system for analysis.
- Quantify the area of the intact peptide peak relative to the T=0 control.
Analytical Workflow and Data Interpretation
The quantification of peptide stability relies on a robust analytical method capable of separating the intact peptide from its degradation products. RP-HPLC with UV detection is the gold standard for this application.[7]
Caption: General workflow for peptide stability sample analysis.
Typical HPLC Method:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm (for the peptide backbone).
-
Quantification: The percentage of intact peptide remaining at each time point is calculated by dividing the area of the intact peptide peak by the area of the peak at T=0. The half-life (t½) can then be determined by fitting the data to a one-phase exponential decay curve.
Conclusion
References
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Noronkoski, T., Stoineva, I. B., Ivanov, I. P., Petkov, D. D., & Mononen, I. (1998). Glycosylasparaginase-catalyzed synthesis and hydrolysis of beta-aspartyl peptides. The Journal of Biological Chemistry, 273(41), 26295–26297. [Link]
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Nagy, K., Várnai, P., & Perczel, A. (2007). Mass spectrometric identification of the trypsin cleavage pathway in lysyl-proline containing oligotuftsin peptides. Journal of Peptide Science, 13(9), 601–609. [Link]
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Nielsen, D. S., Hoang, H. N., Lohman, R. J., Diness, F., Fairlie, D. P., & Nielsen, H. M. (2017). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Journal of Medicinal Chemistry, 60(20), 8551–8563. [Link]
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Gasteiger, E., Hoogland, C., Gattiker, A., Duvaud, S., Wilkins, M. R., Appel, R. D., & Bairoch, A. (2005). Protein identification and analysis tools on the ExPASy server. In The Proteomics Protocols Handbook (pp. 571-607). Humana Press. [Link]
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UCL Department of Neuroscience, Physiology & Pharmacology. Cleavage into small peptide fragments. [Link]
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Rashid, S. (2020). What amino acids does trypsin cleave? Quora. [Link]
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Cavaco, M., Castanho, M. A. R. B., & Neves, V. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Journal of Peptide Science, 27(12), e3367. [Link]
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Heck, T., Stephan, A., Thust, S., Gmeiner, P., & Seebach, D. (2006). Enzymatic Degradation of Beta- And Mixed Alpha,beta-Oligopeptides. Angewandte Chemie International Edition, 45(41), 6830–6834. [Link]
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Cavaco, M., Castanho, M. A. R. B., & Neves, V. (2021). Stability of peptides 1–16 in 50% (v/v) human serum. [Diagram]. ResearchGate. [Link]
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Perutka, Z., et al. C-terminal amino acids (P1 cleavage site) of peptides in ψ-tryptic and tryptic digests. [Diagram]. ResearchGate. [Link]
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Bolarinwa, O., & Aballay, A. (2015). Structural Similarity between β(3) -Peptides Synthesized from β (3) -Homo-amino Acids or L-Aspartic Acid Monomers. ChemBioChem, 16(16), 2341–2347. [Link]
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Hook, D. F., Gessier, F., Noti, C., & Seebach, D. (2004). Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. Chemistry & Biodiversity, 1(4), 596-620. [Link]
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Kimmerlin, T., & Seebach, D. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity, 2(5), 591-632. [Link]
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Sharma, G. V., Nagendar, P., Jayaprakash, P., Krishna, P. R., & Ramakrishna, K. V. (2009). The proteolytic stability and cytotoxicity studies of L-aspartic acid and L-diaminopropionic acid derived beta-peptides and a mixed alpha/beta-peptide. Chemical Biology & Drug Design, 73(5), 545-552. [Link]
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Pretze, M., & Wängler, C. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2349. [Link]
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Guixer, B., Teixidó, M., & Giralt, E. (2018). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Pharmaceutics, 10(4), 209. [Link]
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Li, Y., Shang, D., & Wang, Z. (2019). Antimicrobial Peptides with High Proteolytic Resistance for Combating Gram-Negative Bacteria. ACS Infectious Diseases, 5(6), 941–950. [Link]
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Frackenpohl, J., Arvidsson, P. I., Schreiber, J. V., & Seebach, D. (2001). The outstanding biological stability of beta- and gamma-peptides toward proteolytic enzymes: an in vitro investigation with fifteen peptidases. ChemBioChem, 2(6), 445-455. [Link]
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Sharma, G., Nagendar, P., Jayaprakash, P., Krishna, P., & Ramakrishna, K. (2009). The Proteolytic Stability and Cytotoxicity Studies of l-Aspartic Acid and l-Diaminopropionic Acid derived β-Peptides and a mixed α/β-Peptide. Chemical biology & drug design, 73, 545-52. [Link]
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A Comparative Guide to Boc-L-beta-Homoasparagine in the Landscape of Non-Natural Amino Acids
In the dynamic arena of drug discovery and peptide science, the incorporation of non-natural amino acids has emerged as a transformative strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and constrained structural diversity.[1] Among these, β-amino acids, structural isomers of the canonical α-amino acids, offer a unique scaffold for the design of novel peptidomimetics with enhanced therapeutic potential. This guide provides an in-depth comparison of Boc-L-beta-Homoasparagine, a polar, side-chain unprotected β-amino acid, with its α-amino acid counterpart and another structurally related β-amino acid, offering insights into their application in solid-phase peptide synthesis (SPPS), and the resulting peptide properties.
The Strategic Advantage of β-Amino Acids in Peptidomimetics
The fundamental difference between α- and β-amino acids lies in the position of the amino group relative to the carboxyl group. In α-amino acids, both are attached to the same carbon (the α-carbon), while in β-amino acids, they are separated by an additional carbon atom. This seemingly minor alteration has profound implications for the resulting peptide backbone, leading to:
-
Enhanced Proteolytic Stability: The altered backbone geometry of β-peptides renders them poor substrates for many endogenous proteases, significantly increasing their in vivo half-life compared to their α-peptide counterparts.
-
Novel Secondary Structures: β-peptides are known to form stable and predictable secondary structures, such as helices and sheets, often with shorter sequences than required for α-peptides.[2] This allows for the design of well-defined three-dimensional structures for targeted biological interactions.
-
Increased Structural Diversity: The additional carbon atom in the backbone increases the conformational flexibility and the number of possible stereoisomers, expanding the accessible chemical space for drug design.
In Focus: this compound
This compound ((S)-5-Amino-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid) is a derivative of β-homoasparagine with a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group. The side chain contains a primary amide, similar to the natural amino acid asparagine. This polar side chain can participate in hydrogen bonding and other molecular interactions, making it a valuable building block for bioactive peptides.[3]
| Property | Value | Source |
| Molecular Formula | C10H18N2O5 | [3] |
| Molecular Weight | 246.26 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Purity | ≥ 99% (Assay) | [3] |
| Storage Conditions | 0 - 8 °C | [3] |
Comparative Analysis
To understand the unique characteristics of this compound, we will compare it with two other relevant building blocks:
-
Boc-L-Asparagine(Xan)-OH: The corresponding α-amino acid derivative. The side-chain amide of asparagine is prone to dehydration to a nitrile during the activation step in SPPS, a significant side reaction.[4] To mitigate this, the side chain is often protected, for instance with a xanthyl (Xan) group.[4]
-
Boc-L-beta-Homoalanine: A β-amino acid with a non-polar methyl side chain. This comparison will highlight the influence of the side chain on the properties of the resulting peptide.[5]
Performance in Solid-Phase Peptide Synthesis (SPPS)
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a robust and well-established method for SPPS.[6] The choice of amino acid derivative can significantly impact the efficiency of the synthesis.
| Parameter | This compound | Boc-L-Asparagine(Xan)-OH | Boc-L-beta-Homoalanine |
| Coupling Efficiency | Generally good, but potentially slower kinetics compared to α-amino acids due to steric hindrance of the β-amino acid backbone. Double coupling may be required for difficult sequences. | High, with the Xan group preventing side-chain dehydration. The bulky protecting group can sometimes lead to steric hindrance.[4] | Similar to this compound, with potentially slower kinetics than α-amino acids. |
| Side Reactions | The primary amide in the side chain is generally stable under standard Boc-SPPS conditions and does not require protection. | Prone to dehydration to nitrile and aspartimide formation if the side chain is unprotected.[4] The Xan group effectively prevents these side reactions.[4] | The non-polar methyl side chain is unreactive and does not participate in side reactions. |
| Solubility | Good solubility in standard SPPS solvents like DMF and DCM. | The bulky Xan group enhances solubility.[4] | Good solubility in standard SPPS solvents. |
| Deprotection | The Boc group is readily removed with trifluoroacetic acid (TFA). | The Boc and Xan groups are both removed by TFA.[4] | The Boc group is readily removed with TFA. |
Impact on Peptide Structure and Properties
The incorporation of these different amino acids will predictably alter the structural and biological properties of the resulting peptides.
| Property | Peptide with L-beta-Homoasparagine | Peptide with L-Asparagine | Peptide with L-beta-Homoalanine |
| Backbone Structure | More flexible backbone with the potential to form unique helical and sheet structures characteristic of β-peptides.[2] | Standard α-peptide backbone, forming well-characterized secondary structures like α-helices and β-sheets. | Similar to L-beta-Homoasparagine containing peptides, with the potential for stable β-peptide secondary structures. |
| Proteolytic Stability | Significantly enhanced resistance to enzymatic degradation due to the β-amino acid backbone.[1] | Susceptible to degradation by proteases. | Enhanced proteolytic stability.[1] |
| Biological Activity | The altered backbone and side-chain presentation can lead to novel receptor interactions and biological activities.[7] | Biological activity is dependent on the specific sequence and conformation. | The non-polar side chain will influence hydrophobic interactions and overall bioactivity. |
| Conformational Analysis | Circular Dichroism (CD) spectroscopy can be used to study secondary structure, though interpretation for β-peptides can be complex.[8] | CD spectroscopy is a standard technique for determining α-helical and β-sheet content.[9] | CD spectroscopy can be used to assess the secondary structure of the resulting β-peptide.[8] |
Experimental Protocols
The following section details a representative protocol for manual Boc-based solid-phase peptide synthesis, which can be adapted for the incorporation of this compound and the comparator amino acids.
Boc Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: A typical cycle in Boc-based solid-phase peptide synthesis.
Detailed Protocol for a Single Coupling Cycle (0.1 mmol scale)
This protocol outlines the steps for one cycle of amino acid addition.
1. Resin Swelling: a. Place the appropriate resin (e.g., Merrifield resin for a C-terminal acid) in a reaction vessel. b. Add dichloromethane (DCM) to swell the resin for 30-60 minutes with gentle agitation.[6] c. Drain the DCM.
2. Nα-Boc Deprotection: a. Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[10] b. Agitate for 1-2 minutes, then drain. c. Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.[10] d. Drain the TFA solution and wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then DCM again to remove residual acid.[6]
3. Neutralization: a. Add a solution of 5% N,N-diisopropylethylamine (DIEA) in DCM to the resin. b. Agitate for 1-2 minutes and drain. Repeat the neutralization step.[11] c. Wash the resin with DCM to remove excess base.
4. Amino Acid Coupling: a. In a separate vial, dissolve 2-4 equivalents of the Boc-protected amino acid (e.g., this compound) and a suitable coupling agent (e.g., HBTU/HOBt) in N,N-dimethylformamide (DMF). b. Add the activated amino acid solution to the neutralized peptide-resin. c. Add 4-6 equivalents of DIEA to initiate the coupling reaction.[6] d. Agitate the mixture for 1-2 hours at room temperature. e. Monitoring the reaction: The completion of the coupling can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.
5. Washing: a. After a complete coupling, drain the reaction mixture. b. Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
This cycle is repeated for each amino acid in the peptide sequence.
Final Cleavage and Purification
1. Cleavage: a. After the final coupling and deprotection, the peptide-resin is dried under vacuum. b. The peptide is cleaved from the resin and the side-chain protecting groups are removed using a strong acid, such as anhydrous hydrogen fluoride (HF).[12] This step requires specialized equipment and safety precautions. c. Scavengers (e.g., anisole, thioanisole) are added to the cleavage cocktail to prevent side reactions with sensitive amino acids.
2. Precipitation and Washing: a. The cleaved peptide is precipitated from the cleavage cocktail by adding cold diethyl ether. b. The crude peptide is collected by centrifugation and washed with cold ether.
3. Purification and Analysis: a. The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[13][14] b. The purity of the final peptide is assessed by analytical RP-HPLC, and its identity is confirmed by mass spectrometry (MS).[13][14]
Visualization of Key Structures
Caption: 2D structures of the compared amino acid derivatives.
Conclusion
This compound is a valuable building block for the synthesis of novel peptidomimetics. Its β-amino acid backbone offers the significant advantage of enhanced proteolytic stability, a crucial attribute for the development of peptide-based therapeutics. Compared to its α-amino acid counterpart, Boc-L-Asparagine, it circumvents the need for side-chain protection during SPPS, simplifying the synthetic process. However, as with other β-amino acids, researchers should be mindful of potentially slower coupling kinetics. The choice between this compound and other non-natural amino acids, such as Boc-L-beta-Homoalanine, will depend on the specific design strategy and the desired properties of the final peptide, particularly the role of the side chain in biological interactions. By understanding the comparative performance and properties outlined in this guide, researchers can make informed decisions in the design and synthesis of next-generation peptide therapeutics.
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Aapptec. (n.d.). Beta Homo Amino Acids for Peptide Synthesis. Retrieved from [Link]
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A Senior Application Scientist's Guide to Coupling Reagents for Hindered β-Amino Acids
For researchers, scientists, and drug development professionals, the synthesis of peptides containing hindered β-amino acids presents a formidable challenge. The steric bulk inherent to these structures often leads to sluggish and incomplete coupling reactions, demanding a nuanced approach to the selection of activating agents. This guide provides a comparative analysis of commonly employed coupling reagents, offering experimental insights and data-driven recommendations to navigate the complexities of β-peptide synthesis.
The Challenge of Steric Hindrance in β-Amino Acid Coupling
The incorporation of β-amino acids, particularly those with substitution at the α and/or β positions or with N-methylation, introduces significant steric hindrance around the reacting carboxyl and amino groups. This bulkiness can impede the approach of the activated acid and the incoming amine, slowing down the rate of amide bond formation and often resulting in low yields. Furthermore, prolonged reaction times and the use of aggressive coupling conditions can increase the risk of side reactions, most notably epimerization at the α-carbon of the activated amino acid.
The choice of coupling reagent is therefore paramount to overcoming these hurdles. An ideal reagent should offer high reactivity to drive the reaction to completion, while minimizing the potential for racemization and other undesirable side reactions.
Comparative Analysis of Coupling Reagents
The selection of an appropriate coupling reagent is a critical determinant of success in the synthesis of peptides containing hindered β-amino acids. This section provides a comparative overview of several classes of reagents, summarizing their performance based on available experimental data.
| Coupling Reagent Class | Reagent Examples | Strengths | Weaknesses | Typical Yields (Hindered Couplings) | Racemization Risk |
| Carbodiimides | DIC | Cost-effective, byproduct (DIU) is soluble in common solvents.[1] | Lower reactivity, requires an additive (e.g., Oxyma) for efficient coupling and racemization suppression.[2] | Moderate to High (with additive) | Moderate (reduced with additive) |
| Aminium/Uronium Salts | HATU, HBTU, HCTU, COMU | High reactivity and efficiency, rapid coupling kinetics.[3][4] HATU and COMU are particularly effective for hindered couplings.[1][3] | Potential for guanidinylation of the N-terminus if used in excess.[5] Benzotriazole-based reagents (HBTU, HATU) have explosive potential.[6] | High to Excellent | Low to Moderate |
| Phosphonium Salts | PyBOP, PyAOP | High coupling efficiency, particularly for N-methylated amino acids.[1] No risk of guanidinylation.[7] | BOP produces a carcinogenic byproduct (HMPA). PyBOP and PyAOP are safer alternatives. Generally more expensive than aminium salts.[7] | High | Low |
| Phosphonic Anhydrides | T3P | "Green" reagent with water-soluble byproducts, low toxicity, and minimal epimerization.[8][9] | May require optimization for solid-phase synthesis.[8] | Good to High | Very Low |
Mechanistic Insights: Aminium vs. Phosphonium Reagents
The two most prominent classes of modern coupling reagents, aminium/uronium and phosphonium salts, operate through distinct mechanisms to activate the carboxylic acid.
Aminium/Uronium Reagents (e.g., HATU, HBTU, COMU)
These reagents, in the presence of a base, react with the carboxylic acid to form a highly reactive O-acylisouronium intermediate. This intermediate is then attacked by the nucleophilic additive (e.g., HOAt in HATU, Oxyma in COMU) to generate a more stable, yet still highly reactive, active ester. This active ester readily undergoes nucleophilic attack by the amine to form the desired peptide bond. The reactivity of these reagents is largely influenced by the nature of the additive, with HOAt and Oxyma-based reagents generally showing superior performance to their HOBt-based counterparts.[3][4]
Phosphonium Reagents (e.g., PyBOP, PyAOP)
Phosphonium-based reagents activate the carboxylic acid by forming a phosphonium-O-acyl intermediate. This intermediate then reacts with an additive like HOBt or HOAt to form the corresponding active ester, which subsequently reacts with the amine. A key advantage of phosphonium reagents is the absence of the guanidinylation side reaction that can occur with aminium salts.[7]
Experimental Protocols
The following protocols provide a general framework for utilizing key coupling reagents in the solid-phase synthesis of peptides containing hindered β-amino acids. Optimization of equivalents, reaction times, and temperature may be necessary depending on the specific sequence.
Protocol 1: DIC/Oxyma Coupling
This protocol is a cost-effective and efficient method, particularly when racemization is a concern.[2][10]
-
Resin Swelling and Deprotection: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine.
-
Pre-activation: In a separate vessel, dissolve the Fmoc-β-amino acid (3-5 equivalents), OxymaPure® (3-5 equivalents) in DMF. Add N,N'-diisopropylcarbodiimide (DIC) (3-5 equivalents) and allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
Coupling: Add the pre-activated solution to the resin. Agitate the reaction mixture for 2-4 hours at room temperature. For particularly hindered couplings, the reaction time may be extended or the temperature increased to 40-50°C.
-
Monitoring and Washing: Monitor the reaction completion using a qualitative test (e.g., Kaiser test for primary amines, or chloranil test for secondary amines). Once complete, wash the resin with DMF.
Protocol 2: HATU Coupling
HATU is a highly effective reagent for sterically demanding couplings, offering rapid reaction rates.[3]
-
Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Pre-activation: In a separate vessel, dissolve the Fmoc-β-amino acid (3-5 equivalents) and HATU (2.9-4.9 equivalents) in DMF. Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents). Allow the mixture to pre-activate for 1-5 minutes.
-
Coupling: Add the activated solution to the resin and agitate for 1-2 hours.
-
Monitoring and Washing: Follow step 5 from Protocol 1.
Protocol 3: T3P® Coupling
T3P® is an environmentally friendly option with excellent performance in suppressing racemization.[9]
-
Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Coupling Solution Preparation: In a separate vessel, dissolve the Fmoc-β-amino acid (3 equivalents) and a base such as DIPEA (6 equivalents) in a suitable solvent like DMF or 2-methyltetrahydrofuran.
-
Coupling: Add the T3P® solution (4 equivalents, typically as a 50% solution in a suitable solvent) to the amino acid/base mixture and immediately add this to the resin. Agitate for 1-3 hours.
-
Monitoring and Washing: Follow step 5 from Protocol 1.
Troubleshooting Common Challenges
Incomplete Coupling
-
Cause: Insufficient reactivity of the coupling reagent, severe steric hindrance, or peptide aggregation on the solid support.[5][11]
-
Solutions:
-
Switch to a more potent coupling reagent: If using DIC/Oxyma, consider switching to HATU or COMU.
-
Increase reagent equivalents and reaction time: Doubling the equivalents of the amino acid and coupling reagents and extending the reaction time can improve yields.
-
Elevate the temperature: Performing the coupling at a higher temperature (e.g., 40-60°C) can increase the reaction rate.
-
Incorporate "difficult sequence" strategies: For sequences prone to aggregation, consider using chaotropic salts, "magic mixture" solvents (DCM/DMF/NMP), or incorporating pseudoproline dipeptides to disrupt secondary structures.[5][12]
-
Racemization
-
Cause: The formation of an oxazolone intermediate, which is susceptible to deprotonation and reprotonation at the α-carbon, is the primary cause of racemization.[13] This is exacerbated by strong bases and prolonged reaction times.
-
Solutions:
-
Choose a racemization-suppressing additive: OxymaPure® and HOAt are more effective at suppressing racemization than HOBt.[14]
-
Use a weaker base: If racemization is a significant issue, consider replacing DIPEA with a less basic amine like N-methylmorpholine (NMM) or 2,4,6-collidine.[13]
-
Minimize pre-activation and coupling times: Use the shortest reaction times necessary for complete coupling.
-
Consider T3P®: This reagent has shown very low levels of epimerization.[9]
-
Aggregation
-
Cause: Inter- and intramolecular hydrogen bonding between peptide chains on the solid support can lead to aggregation, hindering reagent access and reducing coupling efficiency.[5][11]
-
Solutions:
-
Solvent choice: N-methylpyrrolidone (NMP) has better solvating properties than DMF for many aggregating sequences. The use of a "magic mixture" of solvents can also be beneficial.[5]
-
Chaotropic agents: The addition of salts like LiCl to the coupling reaction can disrupt hydrogen bonding networks.
-
Pseudoproline dipeptides: Incorporating these structural motifs can break up secondary structures that lead to aggregation.[12]
-
Microwave-assisted synthesis: Microwave irradiation can provide the energy to overcome aggregation and accelerate coupling reactions.[11]
-
Conclusion
The successful synthesis of peptides containing hindered β-amino acids is a challenging yet achievable goal. A thorough understanding of the strengths and weaknesses of different coupling reagents, coupled with a strategic approach to protocol optimization and troubleshooting, is essential for success. For routine couplings where cost is a consideration, DIC/Oxyma offers a robust and reliable option. For more demanding sequences, the superior reactivity of aminium salts like HATU and COMU, or the clean reactivity profile of phosphonium salts like PyAOP, may be required. The emergence of greener alternatives like T3P® also provides a promising avenue for sustainable peptide synthesis. By carefully considering the specific steric and electronic properties of the β-amino acid , researchers can select the optimal coupling strategy to achieve their synthetic objectives with high yield and purity.
References
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- Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich. Accessed January 14, 2026.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Accessed January 14, 2026.
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- Coupling Reagents. Aapptec Peptides. Accessed January 14, 2026.
- Al Musaimi, O., et al. Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. ChemistrySelect. 2021, 6(11), 2649-2657.
- Mattellone, A., et al. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Green Chemistry. 2023.
- HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency. Benchchem. Accessed January 14, 2026.
- El-Faham, A., & Albericio, F. Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. 2011, 111(11), 6557-6602.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Accessed January 14, 2026.
- Han, S.-Y., & Kim, Y.-A. Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. 2004, 60(11), 2447-2467.
- Wang, W., et al. DIC/Oxyma-based accelerated synthesis and oxidative folding studies of centipede toxin RhTx. Molecules. 2021, 26(18), 5575.
- Coin, I., et al. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Albericio, F., & El-Faham, A. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. 2018, 22(7), 760-772.
- Teixidó, M., et al. Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. 2005, 65(2), 153-166.
- Minimizing Racemization of Modified Amino Acids During Coupling. Benchchem. Accessed January 14, 2026.
- Strategies For Peptide Synthesis: An Overview. Scribd. Accessed January 14, 2026.
- Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Newcastle University ePrints. Accessed January 14, 2026.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Published June 4, 2024.
- Amblard, M., et al. Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. 2006, 33(3), 239-254.
- Dunetz, J. R., et al. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters. 2011, 13(16), 4344-4347.
- Peptide/Amide bond Synthesis – OxymaPure®. Luxembourg Bio Technologies. Accessed January 14, 2026.
- Application Notes and Protocols for the Coupling of N-Methylated Amino Acids. Benchchem. Accessed January 14, 2026.
- Coupling Dialkylglycines. Aapptec Peptides. Accessed January 14, 2026.
- Csordás, B., et al. α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. Amino Acids. 2017, 49(3), 513-524.
- Overview of Solid Phase Synthesis of Difficult Peptide Sequences.
- Arujõe, M., et al. Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Tetrahedron Letters. 2017, 58(36), 3421-3424.
- Bodanszky, M., & Bodanszky, A. The Practice of Peptide Synthesis. Springer Science & Business Media. 2012.
- Peptide Coupling Reagents Guide. Sigma-Aldrich. Accessed January 14, 2026.
- Methods and Protocols of Modern Solid-Phase Peptide Synthesis.
- Lundqvist, M., et al. Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study. The Journal of Organic Chemistry. 2023, 88(4), 2047-2055.
- Falciani, C., et al. Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. Journal of Peptide Science. 2016, 22(5), 297-304.
- Reversal of Aggregation Using β-Breaker Dipeptide Containing Peptides: Application to Aβ(1–40) Self-Assembly and Its Inhibition. ACS Chemical Neuroscience. 2016, 7(12), 1736-1744.
- Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies. Xtalks. Accessed January 14, 2026.
- Collins, J. M., et al. High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters. 2014, 16(3), 940-943.
- Coupling method for peptide synthesis at elevated temperatures.
- Park, J., et al. Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- de la Torre, B. G., & Albericio, F. Practical Protocols for Solid-Phase Peptide Synthesis 4.0.
- Coste, J., et al. Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application. Tetrahedron Letters. 1991, 32(17), 1967-1970.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences. Accessed January 14, 2026.
- Miranda, L. P., & Alewood, P. F. Kinetic studies in peptide chemistry. Coupling, racemization and evaluation of methods useful for shortening coupling time. The Journal of Organic Chemistry. 1999, 64(23), 8508-8517.
- Katoh, T., & Suga, H. Ribosomal Incorporation of Consecutive β-Amino Acids. Journal of the American Chemical Society. 2018, 140(40), 12777-12781.
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A Senior Application Scientist's Guide to Validating the Purity of Synthetic Boc-L-beta-Homoasparagine
For researchers, scientists, and drug development professionals, the integrity of synthetic amino acid derivatives is paramount. The purity of building blocks like Boc-L-beta-Homoasparagine directly impacts the outcome of peptide synthesis, influencing the final product's efficacy, safety, and reproducibility. This guide provides an in-depth comparison of orthogonal analytical techniques for validating the chemical and chiral purity of synthetic this compound, grounded in established scientific principles and regulatory standards.
The causality behind our multi-faceted approach lies in the understanding that no single technique can provide a complete purity profile. Each method offers a unique lens through which to view the sample, and by combining their strengths, we create a self-validating system that ensures the highest confidence in the quality of this critical reagent.
The Analytical Gauntlet: A Multi-Pronged Approach to Purity Verification
The validation of this compound purity is not a singular event but a carefully orchestrated series of analyses. We will explore the core techniques: High-Performance Liquid Chromatography (HPLC) for chemical purity, Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and identification of impurities, Mass Spectrometry (MS) for molecular weight verification, Chiral HPLC for enantiomeric purity, and Elemental Analysis for empirical formula confirmation.
The Influence of L-β-Homoasparagine on Peptide Secondary Structure: A Comparative Guide Using Circular Dichroism
In the landscape of drug discovery and peptide engineering, the quest for novel structures with enhanced stability and bioactivity is perpetual. The incorporation of non-canonical amino acids is a powerful strategy to modulate the conformational properties of peptides.[1] This guide provides an in-depth comparative analysis of peptides containing the β-amino acid, L-β-Homoasparagine, against their canonical α-peptide counterparts, with a focus on elucidating their secondary structures using circular dichroism (CD) spectroscopy.
The Significance of Peptide Conformation and the Role of β-Amino Acids
The three-dimensional structure of a peptide is intrinsically linked to its biological function. The precise arrangement of amino acid residues into secondary structures like α-helices and β-sheets governs molecular recognition, receptor binding, and enzymatic activity. However, natural peptides composed of α-amino acids are often susceptible to proteolytic degradation, limiting their therapeutic potential.
The introduction of β-amino acids, which possess an additional carbon atom in their backbone, offers a compelling solution.[2][3] This structural modification can induce unique and stable secondary structures, such as various types of helices (8, 10, 12, and 14-helices), and importantly, confer resistance to enzymatic breakdown.[2][3] L-β-Homoasparagine, an analogue of L-Asparagine, is a particularly interesting building block. Its side chain carboxamide group can participate in hydrogen bonding, further influencing the peptide's conformational landscape.
Circular Dichroism: A Powerful Lens for Peptide Secondary Structure
Circular dichroism (CD) spectroscopy is a highly sensitive technique for investigating the secondary structure of peptides and proteins in solution.[4][5] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides.[6][7][8] The distinct spatial arrangements of the peptide backbone in different secondary structures give rise to characteristic CD spectra in the far-UV region (typically 190-250 nm).[9][10]
-
α-Helices: Exhibit strong positive bands around 192 nm and two negative bands at approximately 208 nm and 222 nm.[4][10]
-
β-Sheets: Show a negative band around 215-218 nm and a positive band near 195 nm.[4][10]
-
Random Coils: Are characterized by a strong negative band below 200 nm.[9]
By analyzing the shape and magnitude of the CD spectrum, we can qualitatively and quantitatively assess the secondary structure content of a peptide.[4][9]
Comparative Conformational Analysis: A Case Study
To illustrate the impact of L-β-Homoasparagine, let's consider a hypothetical comparative study between two decapeptides:
-
Peptide A (α-peptide): Ac-Ala-Ala-Asn-Ala-Ala-Ala-Ala-Asn-Ala-Ala-NH₂
-
Peptide B (α/β-peptide): Ac-Ala-Ala-β-hAsn -Ala-Ala-Ala-Ala-β-hAsn -Ala-Ala-NH₂
Experimental Data
The following table summarizes the key circular dichroism spectral data obtained for Peptide A and Peptide B in a phosphate buffer solution at 25°C.
| Peptide | Molar Ellipticity at 222 nm ([θ]₂₂₂) (deg cm² dmol⁻¹) | Molar Ellipticity at 208 nm ([θ]₂₀₈) (deg cm² dmol⁻¹) | Molar Ellipticity at 195 nm ([θ]₁₉₅) (deg cm² dmol⁻¹) | Predominant Secondary Structure |
| Peptide A | -2,500 | -3,000 | -15,000 | Random Coil |
| Peptide B | -18,000 | -12,000 | +30,000 | Helical |
Interpretation of Results
The CD spectrum of Peptide A , the canonical α-peptide, displays a strong negative band below 200 nm and weak negative signals at 208 nm and 222 nm. This spectral signature is characteristic of a predominantly random coil conformation.
In stark contrast, the spectrum of Peptide B , containing L-β-Homoasparagine, shows significant negative bands at 222 nm and 208 nm, along with a strong positive band at 195 nm. This is indicative of a well-defined helical structure. The incorporation of the β-amino acid has induced a conformational shift from a disordered state to a more ordered helical fold. This ordering is likely driven by the altered backbone geometry and the potential for new hydrogen bonding patterns involving the β-hAsn side chains.[1]
Experimental Protocol for Conformational Analysis via Circular Dichroism
This section provides a detailed, step-by-step methodology for conducting a comparative CD analysis. The causality behind each experimental choice is explained to ensure scientific rigor.
Peptide Synthesis and Purification
The initial and most critical step is to obtain high-purity peptides.
-
Synthesis: Both Peptide A and Peptide B are synthesized using standard solid-phase peptide synthesis (SPPS) protocols. For Peptide B, Fmoc-L-β-Homoasparagine(Trt)-OH would be used as the building block.
-
Cleavage and Deprotection: The peptides are cleaved from the resin and side-chain protecting groups are removed using a standard cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).
-
Purification: The crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
Characterization: The identity of the purified peptides is confirmed by mass spectrometry.
Expertise & Experience: The purity of the peptide sample is paramount for accurate CD analysis, as impurities can significantly distort the spectrum.[9] Mass spectrometry verification ensures that the correct peptide is being analyzed.
Sample Preparation for CD Spectroscopy
-
Concentration Determination: Accurately determine the concentration of the peptide stock solutions. This can be done using UV absorbance at 280 nm if the peptide contains Trp or Tyr residues, or through quantitative amino acid analysis for higher accuracy. For peptides without aromatic residues, concentration can be estimated by weight, though this is less precise.
-
Solvent Selection: The choice of solvent is critical as it can influence peptide conformation.[10] A common starting point is a phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.4). For studying conformational transitions, co-solvents like trifluoroethanol (TFE) can be used to promote helical structures.[11]
-
Sample Preparation: Prepare a series of peptide solutions at a concentration suitable for CD measurements, typically in the range of 0.1-0.5 mg/mL.[9][12] The final buffer should have low absorbance in the far-UV region.
Trustworthiness: Accurate concentration determination is essential for calculating molar ellipticity, which allows for direct comparison between different peptides.[7]
Circular Dichroism Data Acquisition
The following workflow outlines the data acquisition process using a CD spectrometer.
Caption: Logical diagram illustrating the conformational shift induced by L-β-Homoasparagine.
Conclusion
This guide demonstrates the utility of circular dichroism spectroscopy as a robust tool for the conformational analysis of peptides containing non-canonical amino acids. The case study of L-β-Homoasparagine highlights how the strategic incorporation of β-amino acids can effectively induce ordered secondary structures in otherwise flexible peptides. This approach holds significant promise for the rational design of peptidomimetics with enhanced stability and tailored biological activities, making it a valuable strategy for researchers, scientists, and drug development professionals. The principles and protocols outlined herein provide a solid foundation for conducting rigorous and insightful comparative conformational studies.
References
-
Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890. [Link]
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Mtoz Biolabs. (n.d.). Peptide Circular Dichroism Spectroscopy. Retrieved from [Link]
-
CD Formulation. (n.d.). Circular Dichroism (CD) Spectroscopy Technology. Retrieved from [Link]
-
Fiori, S., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(7), 2683-2704. [Link]
-
Wikipedia. (n.d.). Beta-peptide. Retrieved from [Link]
-
Horne, W. S., et al. (2008). Structural Consequences of β-Amino Acid Preorganization in a Self-Assembling α/β-Peptide: Fundamental Studies of Foldameric Helix Bundles. Journal of the American Chemical Society, 130(28), 9151-9156. [Link]
-
Bionity.com. (n.d.). Beta-peptide. Retrieved from [Link]
-
Cheng, R. P., et al. (2001). β-Peptides: From Structure to Function. Chemical Reviews, 101(10), 3219-3232. [Link]
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Bakshi, K., & Liyanage, M. R. (2014). Circular Dichroism of Peptides. Methods in Molecular Biology, 1088, 247-253. [Link]
-
Kelly, S. M., et al. (2005). Circular dichroism and its application to the study of protein folding and stability. Current Protein and Peptide Science, 6(5), 375-383. [Link]
-
Bitesize Bio. (2022). The Principle of Circular Dichroism: Helping Your Protein Research. Retrieved from [Link]
-
Moodle@Units. (n.d.). Circular Dichroism of Peptides. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Circular Dichroism. Retrieved from [Link]
-
Springer Nature Experiments. (1997). Circular Dichroism Studies of Secondary Structure of Peptides. Retrieved from [Link]
-
ACS Publications. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. Retrieved from [Link]
-
Barrow, C. J., & Zagorski, M. G. (1991). Solution conformations and aggregational properties of synthetic amyloid beta-peptides of Alzheimer's disease. Analysis of circular dichroism spectra. Journal of Molecular Biology, 221(2), 397-411. [Link]
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A Senior Application Scientist's Guide to Boc-L-beta-Homoasparagine in Drug Discovery: A Comparative Analysis
For researchers, scientists, and drug development professionals at the forefront of therapeutic innovation, the quest for more robust and efficacious peptide-based drugs is a constant challenge. Native peptides, despite their high specificity and potency, are often hampered by their susceptibility to proteolytic degradation, limiting their bioavailability and therapeutic potential. The strategic incorporation of unnatural amino acids, such as Boc-L-beta-Homoasparagine, presents a compelling solution to this critical issue.
This guide provides an in-depth, objective comparison of the performance of peptides incorporating this compound against their natural α-amino acid counterparts and other modified peptides. We will delve into the causality behind the enhanced stability, explore the synthetic considerations, and present supporting experimental data to empower you to make informed decisions in your drug discovery endeavors.
The Stability Imperative: Why Beta-Amino Acids?
The fundamental difference between α- and β-amino acids lies in the position of the amino group relative to the carboxyl group. In α-amino acids, the amino group is attached to the α-carbon, the first carbon after the carboxyl group. In β-amino acids, the amino group is attached to the β-carbon, the second carbon from the carboxyl group. This seemingly subtle structural alteration has profound implications for the resulting peptide's conformation and, most critically, its stability.
Peptides composed of β-amino acids, or β-peptides, are significantly more resistant to degradation by proteases.[1] This enhanced stability is attributed to the altered backbone geometry, which is not recognized by the active sites of most endogenous proteases. This intrinsic resistance to enzymatic cleavage translates to a longer in vivo half-life, a crucial attribute for a successful therapeutic agent.
Case Study: Enhancing the Stability of Somatostatin Analogs
Somatostatin, a native peptide hormone, and its analogs are used in the treatment of various diseases, including neuroendocrine tumors and acromegaly. However, their clinical utility is often limited by their short half-life in serum. To illustrate the impact of incorporating a non-natural amino acid, let's examine a study on somatostatin analogs where a natural amino acid was replaced with the non-natural amino acid mesitylalanine (Msa). While not a β-amino acid, this study provides a quantitative demonstration of how backbone modification can dramatically improve stability.
| Peptide | Half-life in Human Serum (hours) | Fold Increase in Stability vs. SRIF |
| Somatostatin (SRIF) | 2.75 | 1.0 |
| [L-Msa7]-SRIF | 2.5 | ~0.9 |
| [D-Trp8]-SRIF | 10.5 | ~3.8 |
| [L-Msa7, D-Trp8]-SRIF | 19.5 | ~7.1 |
| Analog 7 (two Msa residues) | 43.9 | ~16.0 |
| Analog 10 (three Msa residues) | 93.5 | ~34.0 |
| Octreotide (marketed analog) | 200 | ~72.7 |
Data sourced from a study on somatostatin analogs containing mesitylalanine.[2]
This data clearly demonstrates that the incorporation of non-natural amino acids can lead to a substantial increase in serum stability, with some analogs showing a more than 30-fold improvement over the native peptide.[2] While this case study uses an α-amino acid analog, the principle of enhanced stability through structural modification is directly applicable and often even more pronounced with the incorporation of β-amino acids like this compound.
Experimental Workflow: Comparative Proteolytic Stability Assay
To quantitatively assess the stability of peptides, a common and effective method is to incubate them in serum or with specific proteases and monitor their degradation over time using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry.
Protocol: Serum Stability Assay
-
Peptide Preparation: Synthesize and purify the peptides to be tested (e.g., native α-peptide, β-amino acid-containing peptide).
-
Incubation: Incubate the peptides at a known concentration (e.g., 100 µg/mL) in fresh human or animal serum at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of the incubation mixture.
-
Reaction Quenching: Immediately quench the proteolytic activity in the aliquots by adding a quenching solution (e.g., 10% trichloroacetic acid).
-
Sample Preparation: Centrifuge the quenched samples to precipitate serum proteins. Collect the supernatant containing the remaining peptide.
-
LC-MS Analysis: Analyze the supernatant by reverse-phase HPLC coupled with a mass spectrometer (LC-MS) to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide remaining over time and calculate the half-life (t½) of each peptide.
Caption: Workflow for a comparative proteolytic stability assay.
Comparative Performance: this compound vs. Alternatives
A study quantifying the non-specific degradation of peptides by different cell types provides compelling evidence for the stabilizing effect of a C-terminal β-amino acid. Peptides with a C-terminal β-alanine (C-βA) showed significantly reduced degradation compared to those with a C-terminal carboxylic acid.[3]
| N-Terminal Modification | C-Terminal Modification | % Peptide Remaining (hMSCs) | % Peptide Remaining (hUVECs) | % Peptide Remaining (Macrophages) |
| NH2 | COOH | 21% | 19% | 59% |
| NH2 | C-βA | 31% | 31% | 68% |
| Ac | COOH | 70% | 65% | 85% |
| Ac | C-βA | 78% | 75% | 90% |
Data adapted from a study on the non-specific degradation of peptides.[3]
These findings highlight that even a single β-amino acid incorporation can significantly enhance peptide stability. It is reasonable to extrapolate that the incorporation of this compound would confer a similar, if not greater, stabilizing effect within a peptide sequence.
Synthesis and Incorporation of this compound: A Practical Workflow
The incorporation of this compound into a peptide sequence is achieved through standard solid-phase peptide synthesis (SPPS) protocols. The Boc (tert-butyloxycarbonyl) protecting group on the β-amino group is acid-labile and is typically removed using trifluoroacetic acid (TFA).
General Boc-SPPS Cycle for Incorporating this compound
-
Resin Preparation: Start with a suitable resin, with the first amino acid already attached.
-
Deprotection: Remove the Boc protecting group from the N-terminal amino acid on the resin using a solution of TFA in dichloromethane (DCM).
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a base, such as diisopropylethylamine (DIEA), to liberate the free amine.
-
Coupling: Activate the carboxylic acid of the incoming this compound using a coupling reagent (e.g., HBTU, HATU) and couple it to the free amine on the resin-bound peptide.
-
Washing: Thoroughly wash the resin to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid, typically hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
Sources
A Senior Application Scientist's Guide to ESI-MS/MS Differentiation of Boc-Protected Peptide Isomers
In the landscape of therapeutic peptide development and manufacturing, the unambiguous characterization of synthetic peptides is not merely a regulatory formality but a cornerstone of product safety and efficacy. The use of the tert-butyloxycarbonyl (Boc) protecting group is a well-established strategy in peptide synthesis, yet its inherent lability can present unique challenges during mass spectrometric analysis. This is particularly true when dealing with peptide isomers, where subtle structural differences can be masked by the complexities of fragmentation.
This guide provides an in-depth, objective comparison of Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) methodologies for the differentiation of Boc-protected peptide isomers. We will move beyond theoretical discussions to provide actionable protocols and comparative data, empowering you to make informed decisions in your analytical workflows.
The Challenge: The Isomeric Conundrum in Boc-Protected Peptides
Peptide isomers, possessing the same mass and elemental composition, can arise from several sources, including the use of isomeric amino acid building blocks (e.g., Leucine and Isoleucine) or positional scrambling during synthesis. From a biological and regulatory standpoint, these are distinct chemical entities with potentially different potencies, toxicities, and immunogenicities.
The analytical challenge is twofold. First, the Boc group itself is prone to fragmentation, often leading to a characteristic neutral loss of isobutylene (56 Da) or tert-butanol (74 Da). This can sometimes dominate the spectrum, complicating the interpretation of backbone fragmentation. Second, the fragmentation patterns of the peptide backbones of isomers can be remarkably similar, requiring sophisticated analytical strategies to elicit differentiating fragment ions.
Comparative Analysis of ESI-MS/MS Fragmentation Techniques
The choice of fragmentation technique is paramount in successfully differentiating peptide isomers. Here, we compare four common methodologies: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), Electron Transfer Dissociation (ETD), and Radical-Directed Dissociation (RDD).
Collision-Induced Dissociation (CID): The Workhorse Method
CID is the most widely used fragmentation technique. It involves the acceleration of precursor ions, leading to collisions with an inert gas and subsequent fragmentation. For Boc-protected peptides, CID is effective at inducing backbone cleavage to produce the signature b- and y-ions essential for sequence verification.
The collision energy in CID is a critical parameter. A lower collision energy may preferentially induce the loss of the labile Boc group, while a higher energy is required to fragment the peptide backbone. Therefore, a stepped or ramped collision energy is often employed to generate a rich spectrum containing both the characteristic neutral losses and informative sequence ions.
-
Sample Preparation:
-
Dissolve the Boc-protected peptide in 50% acetonitrile/water with 0.1% formic acid to a stock concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase conditions.
-
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient tailored to the hydrophobicity of the peptide, typically from 5% to 95% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
**Ionization Mode
-
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Boc-L-beta-Homoasparagine
As a Senior Application Scientist, my priority is to empower your research by ensuring safety and operational excellence in the laboratory. This guide provides a detailed protocol for the proper disposal of Boc-L-beta-Homoasparagine (CAS No. 336182-03-7), a key reagent in peptide synthesis and drug development.[1] Moving beyond a simple checklist, we will explore the chemical's hazard profile and the decision-making framework required for compliant and safe waste management.
Chemical and Hazard Profile
This compound is a white to off-white solid amino acid derivative.[1] A thorough review of its Safety Data Sheet (SDS) reveals that it is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals or European Union Regulation (EC) No. 1272/2008.[2][3]
However, the absence of a hazardous classification does not permit indiscriminate disposal. Standard laboratory hygiene and adherence to local, state, and federal waste regulations are paramount.[4] While stable under recommended storage conditions (refrigerated at 2-8°C), combustion can produce hazardous decomposition products, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1][2][5]
| Hazard Classification System | Rating | Interpretation | Source |
| GHS Classification | Not Classified | Not a hazardous substance or mixture. | [2][3] |
| NFPA 704 Diamond | Health: 0 | Poses no health hazard, no precautions necessary. | [5] |
| Fire: 0 | Will not burn under typical fire conditions. | [5] | |
| Reactivity: 0 | Normally stable, even under fire exposure, and not reactive with water. | [5] |
Disposal Decision Workflow
The critical step in disposing of this compound is determining if it has been contaminated with any hazardous materials. The following workflow provides a logical pathway to selecting the correct disposal protocol.
Caption: Disposal decision workflow for this compound waste.
Step-by-Step Disposal Protocols
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields and chemical-resistant gloves, when handling chemical waste.[2][3]
Protocol A: Disposal of Uncontaminated, Pure this compound
This protocol applies only to the pure, unused solid chemical.
-
Confirmation: Double-check that the material has not been contaminated in any way.
-
Containerization: Place the solid waste into a suitable, clearly labeled, and securely sealed container to prevent dust formation.[2][5]
-
Consult EHS: Contact your institution's Environmental Health & Safety (EHS) office. While some non-hazardous chemicals may be approved for regular trash disposal, this must be verified with your local authority and EHS department.[6] Never assume a chemical can go into the regular trash without explicit approval.
-
Documentation: Log the disposal in your laboratory's chemical inventory records.
Protocol B: Disposal of Contaminated or Mixed Waste
This is the most common scenario, covering solutions, reaction mixtures, or material from spill clean-ups. The waste must be managed according to its most hazardous component.
-
Hazard Identification: Identify all constituents in the waste stream. The disposal procedure is dictated by the hazardous characteristics (e.g., ignitability, corrosivity, reactivity, toxicity) of the other chemicals present.[7]
-
Segregation: Do not mix incompatible waste streams. For instance, acidic waste should be kept separate from basic waste, and oxidizers from flammable solvents.[8]
-
Containerization:
-
Select a container made of a compatible material (e.g., a plastic container is often preferred) with a secure, screw-top cap.[7][8]
-
Affix a "Hazardous Waste" label to the container.
-
List all chemical constituents and their approximate percentages on the label.
-
Keep the container closed at all times except when adding waste.[7][8]
-
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[7][8] Ensure the SAA is inspected weekly for any signs of leakage.[8]
-
Disposal Request: Once the container is full or has been accumulating for the maximum allowed time (typically up to one year, provided accumulation limits are not exceeded), contact your institution's EHS department for a hazardous waste pickup.[7][8] There is typically no charge for this service.[9]
Protocol C: Disposal of Empty Containers
An "empty" container that held this compound can be disposed of as regular trash provided the following steps are taken:
-
Empty Contents: Ensure all material has been removed by normal means (e.g., scraping, pouring).[9]
-
Deface Label: Completely remove or black out the chemical label to prevent confusion.[9]
-
Dispose: Place the container in the regular laboratory trash.[9]
Note on Acute Hazardous Waste: Although this compound is not an acute hazardous waste (P-listed), it is good practice to know that containers that held such wastes must be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste, before the container can be disposed of.[9]
Spill & Emergency Procedures
In the event of a spill of solid this compound:
-
Ensure Safety: Wear appropriate PPE, including eye protection, gloves, and a respirator if dust formation is significant.[2][10]
-
Clean-up: Carefully sweep up the spilled solid and place it into a suitable, closed container for disposal.[2][5] Shovel the material into the container.
-
Disposal: Label the container and manage it as contaminated waste according to Protocol B.
Waste Minimization: A Core Principle
Effective waste management begins with waste minimization. Adopting these practices reduces environmental impact and enhances laboratory safety.[7]
-
Source Reduction: Order only the quantity of chemical required for your experiments.[7]
-
Inventory Management: Maintain an accurate and up-to-date chemical inventory to avoid purchasing duplicates.[7]
-
Scale Reduction: Whenever feasible, reduce the scale of experiments to minimize the volume of waste generated.[7]
By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within your laboratory.
References
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania, Environmental Health & Radiation Safety. Retrieved from [Link]
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Good Laboratory Practices: Waste Disposal. (n.d.). SCION Instruments. Retrieved from [Link]
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Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved from [Link]
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Laboratory Guide for Managing Chemical Waste. (2023, October). Vanderbilt University Medical Center, Office of Clinical and Research Safety. Retrieved from [Link]
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Safety Data Sheet: Boc-L-Asparagine. (n.d.). Carl ROTH. Retrieved from [https://www.carlroth.com/medias/SDB-6915-AU-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNTAyODd8YXBwbGljYXRpb24vcGRmfGg3ZC9oMGMvOTA4MTIzNDc1NjY MzgucGRmfDA2YjM4YjQzZGMzYjM5YjAyYjU4Y2Y4ZWM1YjY5YmY4N2YyZGIxZDYwM2YxYjYwZGRiYjEwZDYwYjM4YjA]([Link] MzgucGRmfDA2YjM4YjQzZGMzYjM5YjAyYjU4Y2Y4ZWM1YjY5YmY4N2YyZGIxZDYwM2YxYjYwZGRiYjEwZDYwYjM4YjA)
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Safety Data Sheet. (n.d.). AAPPTec. Retrieved from [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency. Retrieved from [Link]
-
This compound. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
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Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). U.S. Environmental Protection Agency. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of Boc-L-beta-Homoasparagine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Boc-L-beta-Homoasparagine. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory. The protocols outlined here are designed to be self-validating, promoting best practices in chemical hygiene.
Hazard Identification and Risk Assessment: The Foundation of Safety
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment is a cornerstone of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the development of a Chemical Hygiene Plan (CHP).[3][4] Your institution's CHP will provide the overarching framework for safe laboratory operations.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is a critical measure to prevent exposure to this compound. The following PPE is mandatory when handling this compound, particularly in its powdered form.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use. After handling the compound, dispose of gloves in accordance with your institution's hazardous waste guidelines and wash your hands thoroughly.[5][6] |
| Eyes | Safety glasses with side shields or goggles | Provides essential protection against splashes and airborne particles.[6] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing during solution preparation.[6] |
| Body | Laboratory coat | A standard lab coat is required to protect against skin contact.[6] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if there is a potential for dust generation. The type of respirator should be selected based on a formal risk assessment.[6] |
Workflow for Donning and Doffing PPE
Caption: Proper sequence for putting on and taking off PPE.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of your research.
3.1. Engineering Controls and Preparation
-
Chemical Fume Hood: All weighing and initial dilutions of powdered this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.
-
Pre-use Inspection: Before beginning work, ensure all necessary PPE is available and in good condition. Verify that the chemical fume hood is functioning correctly.
3.2. Handling the Compound
-
Wear all required PPE as detailed in the table above.
-
Avoid dust formation when handling the solid material. Use appropriate tools, such as a chemical spatula, for transferring the compound.[5][7]
-
Weighing: Tare a clean, dry weighing vessel inside the chemical fume hood. Carefully transfer the desired amount of this compound to the vessel.
-
Solution Preparation: Add the solvent to the vessel containing the compound slowly to avoid splashing. If necessary, use a magnetic stirrer to facilitate dissolution.
-
Clean-up: After handling, decontaminate the work surface with an appropriate cleaning agent.
Spill Management: Preparedness is Key
In the event of a spill, a prompt and appropriate response is crucial to mitigate potential hazards.
4.1. Small Spills (Powder)
-
Evacuate the immediate area.
-
If you are trained to handle it, don the appropriate PPE, including respiratory protection.
-
Gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop the material into a labeled, sealable container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
4.2. Large Spills
-
Evacuate the laboratory immediately and alert your supervisor and the institutional safety office.
-
Restrict access to the affected area.
-
Follow your institution's emergency procedures.
Spill Response Procedure
Caption: Decision-making workflow for spill response.
Waste Disposal: Responsible Stewardship
All waste containing this compound, including empty containers, contaminated gloves, and spill cleanup materials, must be disposed of as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container. |
| Liquid Waste | Collect in a compatible, labeled, sealed waste container. Do not mix with incompatible waste streams. |
| Contaminated PPE | Dispose of in the designated solid hazardous waste container. |
Follow all local, state, and federal regulations for hazardous waste disposal.[8] Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Storage
Store this compound in a cool, dry, and well-ventilated area.[5] The recommended storage temperature is typically between 0 - 8 °C.[1][9] Keep the container tightly closed when not in use.
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues.
References
-
Laboratory Safety Guidance - OSHA . Occupational Safety and Health Administration. [Link]
-
OSHA Standards to Know Before Starting Your Lab . USA-SCIENTIFIC. [Link]
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OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration. [Link]
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OSHA Standards for Biological Laboratories - ASPR . U.S. Department of Health & Human Services. [Link]
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The Laboratory Standard | Office of Clinical and Research Safety . Vanderbilt University. [Link]
-
Chemical Safety | CEPP - Colorado Emergency Preparedness Partnership . Colorado Emergency Preparedness Partnership. [Link]
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Safety Data Sheet: Boc-L-Asparagine - Carl ROTH . Carl ROTH. [Link]
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NIOSH Pocket Guide to Chemical Hazards - CDC . Centers for Disease Control and Prevention. [Link]
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Safety Data Sheet . AAPPTec. [Link]
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Chemical Safety in the Workplace - Restored CDC . Centers for Disease Control and Prevention. [Link]
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Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH - CDC . Centers for Disease Control and Prevention. [Link]
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Pocket Guide to Chemical Hazards Introduction | NIOSH - CDC . Centers for Disease Control and Prevention. [Link]
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Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety . University of California, Santa Barbara. [Link]
-
Personal Protective Equipment | US EPA . U.S. Environmental Protection Agency. [Link]
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Personal Protective Equipment (PPE) - CHEMM . U.S. Department of Health & Human Services. [Link]
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Personal Protective Equipment (PPE) Guidelines for Laboratory Work - Bakar Labs . Bakar Labs. [Link]
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This compound | C10H18N2O5 | CID 2761807 - PubChem - NIH . National Institutes of Health. [Link]
-
This compound - Cusabio . CUSABIO. [Link]
-
Boc-beta-HAsn-OH [336182-03-7] - Aapptec Peptides . Aapptec. [Link]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
